Product packaging for Aminomalononitrile(Cat. No.:CAS No. 5181-05-5)

Aminomalononitrile

カタログ番号: B1212270
CAS番号: 5181-05-5
分子量: 81.08 g/mol
InChIキー: GXDKXRIMUVUELI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Aminomalononitrile (AMN), with the molecular formula C₃H₃N₃, is the formal trimer of hydrogen cyanide (HCN) and a molecule of significant interest in prebiotic chemistry, organic synthesis, and advanced materials science . It is typically supplied as a stable p-toluenesulfonate salt (AMNS) to facilitate handling and storage . In modern research, AMN serves as a critical synthon for generating chemical diversity. It is a key intermediate in multicomponent reactions for synthesizing amino imidazole carbonitrile and purine derivatives, which have shown notable anti-influenza A virus activity in preclinical studies . These syntheses are inspired by prebiotic chemistry and provide a tool for discovering novel bioactive agents. Another major application is in materials science, where AMN polymerizes spontaneously under mild alkaline conditions to form conformal coatings on virtually any material surface . These multifunctional coatings can be engineered to possess valuable properties. Research demonstrates that by incorporating zwitterionic polymers for antifouling and quaternary ammonium compounds for contact-killing, AMN-assisted coatings exhibit potent antibacterial effects against pathogens like Staphylococcus epidermidis and Escherichia coli . This makes them promising for creating antibacterial surfaces for medical devices . Furthermore, the thermal polymerization of AMN has been kinetically studied, revealing an autocatalytic and highly efficient process for generating HCN-derived polymeric materials that are of interest for their electrochemical properties and resemblance to carbon nitrides . Handling Note: this compound is classified with the signal word "Danger" and hazard statements H301, H311, H314, and H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled and causes severe skin burns and eye damage . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3N3 B1212270 Aminomalononitrile CAS No. 5181-05-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-aminopropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3/c4-1-3(6)2-5/h3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDKXRIMUVUELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199760
Record name Aminomalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5181-05-5
Record name Aminomalononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminomalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Aminomalononitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomalononitrile (AMN), a formal trimer of hydrogen cyanide (HCN), is a molecule of significant interest in the fields of prebiotic chemistry and as a versatile precursor for the synthesis of various heterocyclic compounds, including purines and imidazoles.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on its formation from hydrogen cyanide. While the direct synthesis from hydrogen cyanide and ammonia is of profound theoretical importance, a standardized, reproducible laboratory protocol for this specific conversion is not well-documented in contemporary chemical literature. Most discussions revolve around its role as a transient intermediate in complex HCN polymerization reactions.[1][2] Consequently, this guide will also present a detailed and reliable experimental protocol for the synthesis of a stable salt of this compound from a readily available starting material, malononitrile. This document aims to furnish researchers with both the theoretical framework of this compound's origin from fundamental precursors and a practical, vetted methodology for its laboratory preparation.

Theoretical Synthesis from Hydrogen Cyanide

The formation of this compound from hydrogen cyanide is a cornerstone of theories on the prebiotic synthesis of the building blocks of life. It is hypothesized to form through a series of nucleophilic additions in an aqueous ammonia-cyanide environment.[3]

Proposed Reaction Pathway

The most commonly cited mechanism for the formation of this compound from hydrogen cyanide involves a base-catalyzed oligomerization. The reaction is thought to proceed through the formation of an iminoacetonitrile intermediate.[3]

The proposed steps are as follows:

  • Dimerization of HCN: Two molecules of hydrogen cyanide react in the presence of a base (such as ammonia or a cyanide ion) to form iminoacetonitrile.

  • Addition of HCN to Iminoacetonitrile: A third molecule of hydrogen cyanide adds to the iminoacetonitrile intermediate to yield this compound.[3]

Computational studies have explored the energetics of these pathways, suggesting that the dimerization of HCN may be the rate-determining step in the formation of more complex products.[3]

Significance in Prebiotic Chemistry

This compound is considered a key intermediate in the prebiotic synthesis of purines, such as adenine.[1] Its formation from a simple and ubiquitous precursor like hydrogen cyanide under plausible early Earth conditions makes it a focal point of origin-of-life research. The subsequent reactions of this compound can lead to the formation of aminoimidazole carbonitrile, a direct precursor to purine nucleobases.[1]

Practical Laboratory Synthesis of this compound p-Toluenesulfonate

Given the lack of a well-established protocol for the direct synthesis of this compound from hydrogen cyanide, this section details a reliable and widely used method for the preparation of its stable p-toluenesulfonate salt, starting from malononitrile. This procedure is adapted from a well-vetted source, Organic Syntheses.

Experimental Protocol

This synthesis is a two-step process involving the formation of oximinomalononitrile followed by its reduction to this compound, which is then isolated as its p-toluenesulfonate salt.

Step A: Oximinomalononitrile

  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and powder funnel, dissolve malononitrile (25 g, 0.38 mole) in a mixture of 20 ml of water and 100 ml of acetic acid.

  • Cool the solution to -10°C using a dry ice-acetone bath.

  • Add granulated sodium nitrite (50 g, 0.72 mole) in approximately 2-g portions over a 30-minute period, maintaining the temperature between 0°C and -10°C.

  • After the addition is complete, continue stirring for an additional 10 minutes.

  • Add 400 ml of ether and 400 ml of tetrahydrofuran in separate portions.

  • Allow the mixture to stand at -40°C overnight.

  • Filter the mixture rapidly and wash the solid with a mixture of 200 ml of tetrahydrofuran and 200 ml of ether.

  • Combine the filtrate and washings and concentrate by distillation to a volume of 250 ml using a water aspirator and a bath at 40°C. This solution of oximinomalononitrile is used directly in the next step.

Step B: this compound p-Toluenesulfonate

  • Prepare amalgamated aluminum by reacting 25 g (0.92 g-atom) of 20-mesh aluminum with 250 ml of a 1% aqueous solution of mercuric chloride for 2 minutes.

  • Decant the mercuric chloride solution and wash the aluminum with water (3 x 250 ml), methanol (2 x 250 ml), and ether (2 x 250 ml).

  • Transfer the amalgamated aluminum to a 2-liter round-bottomed flask fitted with a condenser, a stirrer, and an addition funnel, and immediately cover it with 300 ml of tetrahydrofuran.

  • Cool the mixture in a dry ice-acetone bath, and with stirring, add the oximinomalononitrile solution from Step A over a 15-minute period, maintaining the temperature between -15°C and -30°C.

  • Continue stirring for an additional 5 minutes, then remove the cooling bath and allow the mixture to warm to room temperature. Caution: An exothermic reaction may occur.

  • Once the exothermic reaction subsides, heat the mixture to reflux for 2 hours.

  • Cool the mixture to 0°C and add 25 ml of water.

  • Filter the mixture and wash the solid with 250 ml of tetrahydrofuran followed by 500 ml of ether.

  • Combine the original filtrate and washings and concentrate to about 250 ml using a water aspirator and a bath at 40°C.

  • To the resulting brown solution, slowly add with stirring a slurry of 60 g (0.32 mole) of p-toluenesulfonic acid monohydrate in 250 ml of ether.

  • Bring the total volume to 1 liter by adding ether and allow the mixture to stand at -20°C overnight.

  • Collect the precipitated this compound p-toluenesulfonate by filtration, wash with ether, and dry under vacuum.

Quantitative Data
ParameterValueReference
Starting MaterialMalononitrileOrganic Syntheses
Final ProductThis compound p-toluenesulfonateOrganic Syntheses
Yield40-50%Organic Syntheses
Melting Point175-176°C (dec.)Organic Syntheses

Reaction Pathways and Workflows

Theoretical Formation of this compound from HCN

G HCN1 HCN Iminoacetonitrile Iminoacetonitrile HCN1->Iminoacetonitrile HCN2 HCN HCN2->Iminoacetonitrile HCN3 HCN This compound This compound HCN3->this compound Base Base (e.g., NH3, CN⁻) Base->Iminoacetonitrile Iminoacetonitrile->this compound G cluster_0 Step A: Oximinomalononitrile Synthesis cluster_1 Step B: Reduction and Isolation Malononitrile Malononitrile Reaction_A Reaction Mixture Malononitrile->Reaction_A NaNO₂, Acetic Acid, H₂O -10°C to 0°C Oximino_Solution Oximinomalononitrile in THF/Ether Reaction_A->Oximino_Solution Workup & Concentration Reaction_B Reduction Mixture Oximino_Solution->Reaction_B Amalgamated Aluminum -30°C to Reflux AMN_Solution This compound Solution Reaction_B->AMN_Solution Workup & Concentration Precipitation Precipitation -20°C AMN_Solution->Precipitation pTSA p-Toluenesulfonic Acid pTSA->Precipitation Final_Product This compound p-Toluenesulfonate Precipitation->Final_Product Filtration & Drying

References

The Pivotal Role of Aminomalononitrile in the Chemical Origins of Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of aminomalononitrile (AMN) as a cornerstone molecule in prebiotic chemistry, detailing its synthesis, polymerization, and its crucial role as a precursor to the fundamental building blocks of life. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of abiogenesis and the development of novel therapeutics inspired by prebiotic pathways.

Introduction: The Significance of this compound in Prebiotic Chemistry

This compound (AMN), the formal trimer of hydrogen cyanide (HCN), is a molecule of profound interest in the field of prebiotic chemistry.[1] Its strategic position as an intermediate in the polymerization of HCN places it at the crossroads of pathways leading to a remarkable array of biologically significant molecules.[2] Emerging from the simple and abundant prebiotic feedstock molecule HCN, AMN serves as a versatile precursor to amino acids, the building blocks of proteins, and the purine and pyrimidine nucleobases that form the informational core of RNA and DNA.[1][3] This technical guide delves into the chemical properties and reactions of AMN that underscore its importance in models of the chemical origin of life.

Prebiotic Synthesis and Chemical Properties of this compound

AMN is a yellow oil that is highly reactive and prone to polymerization, often stabilized as its p-toluenesulfonate salt (AMNS) for experimental studies.[1] Its synthesis from HCN is a spontaneous process under conditions thought to be prevalent on the early Earth.[2] The molecule possesses a unique structure with two nitrile groups and an amino group, making it susceptible to a variety of nucleophilic and electrophilic attacks, which is key to its role as a versatile prebiotic precursor.

This compound as a Precursor to Biomolecules

The central role of AMN in the chemical origin of life stems from its ability to serve as a starting point for the synthesis of a wide range of essential biomolecules.

Synthesis of Amino Acids

AMN is a direct precursor to some of the simplest and most fundamental amino acids. Through reactions with electrophiles such as aldehydes and acrylonitrile under mild conditions of temperature and pH, AMN can form intermediates that, upon hydrolysis, yield a variety of amino acids.[4] This provides a plausible prebiotic route to proteinogenic amino acids, bypassing the need for complex biological enzymes.

Synthesis of Imidazoles and Purines

AMN is a key intermediate in the formation of imidazole derivatives, which are themselves precursors to purine nucleobases.[3] Through multicomponent reactions, for instance with trimethyl orthoacetate and α-amino acids under microwave irradiation, AMN can be converted to amino imidazole carbonitrile derivatives.[3] These imidazole intermediates can then be annulated with simple C1 donors like formic acid to form the purine ring structure.[3]

Quantitative Data on this compound Reactions

The following tables summarize key quantitative data from experimental studies on the reactions of this compound in prebiotic chemistry.

ReactantsProductYield (%)ConditionsReference
This compound p-toluenesulfonate (AMNS), α-amino acids, trimethyl orthoacetateAmino imidazole carbonitrile methyl ester derivatives25-60Microwave irradiation (250 W, 250 psi) for 2.0 min at 200 °C in THF with triethylamine. The yield is dependent on the specific α-amino acid used.[3]
Amino imidazole carbonitrile methyl ester derivatives, formic acid8,9-disubstituted-6,9-dihydro-1H-purin-6-onesQuant.Microwave irradiation (250 W, 250 psi) for 2.0 min at 200 °C.[3]
This compound, aldehydes/acrylonitrileVarious amino acids (after hydrolysis)N/AMild temperature and pH. Specific yields for individual amino acids under various prebiotic conditions are a subject of ongoing research.[4]

Table 1: Yields of Biomolecule Precursors from this compound

ParameterValueMethodReference
Activation Energy (Ea) for Polymerization147.9 ± 3.6 kJ/molNon-isothermal differential scanning calorimetry (DSC) measurements of this compound p-toluenesulfonate salt (AMNS). The polymerization follows an autocatalytic kinetic model.[5]

Table 2: Kinetic Data for this compound Polymerization

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Procedure for the Synthesis of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles

This protocol is adapted from a multicomponent microwave-assisted reaction.[3]

  • Preparation of the AMN solution: Dissolve this compound p-toluenesulfonate salt (AMNS) (5.9 mmol) in tetrahydrofuran (THF) (30 mL). Add triethylamine (TEA) (7.1 mmol, 1.0 mL) and stir at room temperature for 30 minutes.

  • Microwave-assisted condensation: To the AMN solution, add trimethyl orthoacetate (TOA) (8.3 mmol) and irradiate with microwaves (250 W, 250 psi) for 2.0 minutes at 200 °C.

  • Addition of amino acids: Cool the solution to 25 °C and add the desired α-amino acid methyl ester derivative (7.1 mmol) and TEA (7.1 mmol, 1.0 mL).

  • Second microwave irradiation: Subject the mixture to the same microwave conditions as in step 2.

  • Workup and purification: The reaction mixture is then subjected to standard workup and purification procedures, typically involving solvent evaporation and chromatography, to isolate the desired amino imidazole carbonitrile derivatives.

General Procedure for the Annulation of Imidazoles to Purines

This protocol describes the ring-closing procedure to form purine derivatives from imidazole precursors.[3]

  • Reaction setup: Dissolve the purified amino imidazole carbonitrile derivative (3.8 mmol) in formic acid (3.0 mL).

  • Microwave irradiation: Irradiate the solution with microwaves (250 W, 250 psi) for 2.0 minutes at 200 °C.

  • Isolation: The resulting 8,9-disubstituted-6,9-dihydro-1H-purin-6-one derivatives are typically obtained in quantitative conversion and can be isolated after removal of the formic acid.

The Role of this compound in Protocell Formation

While the direct incorporation of AMN into protocellular structures is an area of active investigation, its role as a precursor to membrane-stabilizing molecules and catalytic polymers is a compelling hypothesis. The polymerization of AMN leads to HCN-derived polymers with diverse functional groups that could have interacted with and stabilized early lipid membranes.[6] Furthermore, the catalytic activity of these polymers could have provided a primitive metabolism within the confines of a protocell. The dynamic nature of fatty acid vesicles, which are considered a model for protocell membranes, could have been influenced by the presence of HCN-derived polymers, potentially affecting their stability and permeability.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and logical relationships involving this compound.

Prebiotic_Synthesis_of_AMN HCN Hydrogen Cyanide (HCN) Dimer Iminoacetonitrile (HCN Dimer) HCN->Dimer + HCN AMN This compound (AMN) (HCN Trimer) Dimer->AMN + HCN

Figure 1: Prebiotic synthesis pathway of this compound from Hydrogen Cyanide.

AMN_to_Biomolecules AMN This compound (AMN) AminoAcids Amino Acids AMN->AminoAcids + Aldehydes/ Acrylonitrile (Hydrolysis) Imidazoles Imidazole Derivatives AMN->Imidazoles + Trimethyl Orthoacetate + α-Amino Acids (Microwave) Polymers HCN-derived Polymers AMN->Polymers Thermal Polymerization Purines Purines Imidazoles->Purines + Formic Acid (Microwave)

Figure 2: Central role of this compound as a precursor to key biomolecules.

AMN_Polymerization_Workflow AMNS_sample AMNS Sample DSC_TG_MS Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TG) Mass Spectrometry (MS) AMNS_sample->DSC_TG_MS Kinetic_Analysis Kinetic Analysis (Autocatalytic Model) DSC_TG_MS->Kinetic_Analysis Polymer_Characterization Polymer Characterization (FTIR) DSC_TG_MS->Polymer_Characterization Activation_Energy Activation Energy (Ea) Kinetic_Analysis->Activation_Energy Polymer_Structure Polymer Structure Polymer_Characterization->Polymer_Structure

References

Aminomalononitrile: A Comprehensive Technical Guide on its Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminomalononitrile (AMN), a trimer of hydrogen cyanide, is a molecule of significant interest in the fields of prebiotic chemistry, organic synthesis, and drug discovery.[1] Its structural simplicity, coupled with its high reactivity, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds and amino acids. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, with a particular focus on its stable p-toluenesulfonate salt, which is the commercially available and commonly used form. The guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique chemistry of this compound.

Physical Properties

Due to its inherent instability and tendency to polymerize, free this compound is not typically isolated.[2] The data presented here pertains to its more stable p-toluenesulfonate salt.

Table 1: Physical Properties of this compound and its p-Toluenesulfonate Salt

PropertyValueSource(s)
This compound (Free Base)
IUPAC Name2-aminopropanedinitrile[3]
Molecular FormulaC₃H₃N₃[3][4]
Molecular Weight81.08 g/mol [3][4]
AppearanceYellow oil, evolves into a dark-brown tarry mass[2]
This compound p-Toluenesulfonate
IUPAC Name2-aminopropanedinitrile; 4-methylbenzenesulfonic acid[5][6]
CAS Number5098-14-6
Molecular FormulaC₁₀H₁₁N₃O₃S[6][7]
Molecular Weight253.28 g/mol
Melting Point169-171 °C (dec.), 172 °C (dec.) after recrystallization, 174 °C (dec.)[7][8]
SolubilitySoluble in water, ethanol, and methanol.[9] Almost transparent in water.[10] 1.8 g/100 mL in boiling acetonitrile.[7][8]
AppearanceLight tan to white or off-white crystalline solid/powder[8][9]
StabilityStable under normal storage conditions, but sensitive to strong acids and bases. Hygroscopic.[9][10]

Chemical Properties

This compound is a highly reactive molecule characterized by the presence of an amino group and two nitrile functionalities. Its chemistry is dominated by its nucleophilic character and its utility as a precursor for more complex molecules.

2.1. Acidity and Basicity

The amino group in this compound imparts basic properties to the molecule. A pKa of 10.6 has been reported for the deprotonation of this compound.[11]

2.2. Reactivity with Electrophiles: A Gateway to Amino Acids

This compound readily reacts with various electrophiles, such as aldehydes and α,β-unsaturated compounds, under mild conditions. These reactions are significant as they provide a prebiotic route to various amino acids.[12]

  • Reaction with Aldehydes: Condensation with aldehydes, followed by hydrolysis and decarboxylation, yields a variety of amino acids. For instance, reaction with acetaldehyde can lead to the formation of threonine.[11]

  • Reaction with Acrylonitrile: Michael addition of this compound to acrylonitrile, followed by hydrolysis, is a pathway to glutamic acid.[4][12]

2.3. Precursor to Heterocyclic Compounds

This compound is a key intermediate in the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, including imidazoles and purines. This has significant implications for drug discovery, as these scaffolds are present in many biologically active molecules.

2.4. Polymerization

In the free base form, this compound is prone to spontaneous polymerization, forming a brown-black precipitate.[4] This polymerization can also be initiated by thermal stimulation of the p-toluenesulfonate salt.[4] Mechanistic studies suggest that the polymerization involves dehydrocyanation (loss of HCN) and deamination (loss of ammonia) processes.[4]

Spectral Data

The following table summarizes the key spectral data for this compound p-toluenesulfonate.

Table 2: Spectral Data for this compound p-Toluenesulfonate

SpectrumKey FeaturesSource(s)
¹H NMR Data available on ChemicalBook[13]
¹³C NMR Data available on ChemicalBook[13]
FT-IR Characteristic peaks for NH₃⁺, SO₃⁻, and C-H stretching. Data available on ChemicalBook.[13][14]
Mass Spectrometry In-situ mass spectrometry of the thermal polymerization of the tosylate salt shows the evolution of HCN and NH₃.[4]

Note: Detailed spectra can be accessed through the provided source links.

Experimental Protocols

4.1. Synthesis of this compound p-Toluenesulfonate

A well-established and reliable method for the synthesis of this compound p-toluenesulfonate is available from Organic Syntheses. The procedure involves the nitrosation of malononitrile to form oximinomalononitrile, followed by its reduction with amalgamated aluminum, and subsequent isolation as the p-toluenesulfonate salt.[8]

  • Step 1: Preparation of Oximinomalononitrile: Malononitrile is dissolved in a mixture of water and acetic acid and cooled. Sodium nitrite is added portion-wise while maintaining a low temperature. The reaction mixture is stirred for several hours.[8]

  • Step 2: Reduction and Isolation: The oximinomalononitrile solution is added to a suspension of freshly prepared amalgamated aluminum in tetrahydrofuran. After the reaction is complete, the aluminum salts are filtered off. The filtrate is concentrated, and a solution of p-toluenesulfonic acid monohydrate in ether is added to precipitate the this compound p-toluenesulfonate. The product is collected by filtration and washed.[8]

G Synthesis of this compound p-Toluenesulfonate Malononitrile Malononitrile Oximinomalononitrile Oximinomalononitrile Malononitrile->Oximinomalononitrile Nitrosation NaNO2_AcOH Sodium Nitrite, Acetic Acid, Water Aminomalononitrile_sol This compound (in solution) Oximinomalononitrile->Aminomalononitrile_sol Reduction Al_Hg Amalgamated Aluminum in THF AMN_tosylate This compound p-Toluenesulfonate Aminomalononitrile_sol->AMN_tosylate Salt Formation pTsOH p-Toluenesulfonic Acid

Caption: Synthesis workflow for this compound p-toluenesulfonate.

4.2. General Procedure for the Reaction of this compound with Electrophiles

The following is a general protocol for the alkylation of this compound, exemplified by the reaction with benzyl bromide to form a precursor to phenylalanine.[11]

  • This compound p-toluenesulfonate is dissolved in a suitable solvent such as dry tetrahydrofuran (THF).

  • A base, typically triethylamine, is added to the solution to neutralize the p-toluenesulfonic acid and generate the free this compound in situ.

  • The electrophile (e.g., benzyl bromide) is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for a specified period.

  • The reaction mixture is then worked up, typically by adding water and extracting with an organic solvent.

  • The product is purified by chromatography.

G Reaction of this compound with Electrophiles AMN_tosylate This compound p-Toluenesulfonate Intermediate Substituted this compound Intermediate AMN_tosylate->Intermediate Alkylation / Addition Base Base (e.g., Triethylamine) Electrophile Electrophile (e.g., Aldehyde, Acrylonitrile) Amino_Acid Amino Acid Intermediate->Amino_Acid Hydrolysis Hydrolysis Acid Hydrolysis & Decarboxylation G Proposed Antiviral Mechanism of this compound Derivatives Virus Influenza A Virus Host_Cell Host Cell Virus->Host_Cell Infection Replication Viral Replication Host_Cell->Replication Assembly Viral Assembly Replication->Assembly Budding Viral Budding and Release Assembly->Budding New_Virions New Virions Budding->New_Virions AMN_Derivative This compound Derivative AMN_Derivative->Inhibition Inhibition->Budding Inhibits

References

Aminomalononitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aminomalononitrile (AMN), a trimer of hydrogen cyanide, is a highly functionalized molecule of significant interest in prebiotic chemistry, organic synthesis, and drug discovery. Its role as a precursor to essential biomolecules like purines and imidazoles underscores its importance in studies related to the origin of life. For drug development professionals, AMN serves as a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic activities, including antiviral properties. This document provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, and its application in the creation of bioactive derivatives.

Core Chemical and Physical Properties

This compound is the organic compound with the formula H₂NCH(CN)₂.[1] It is typically handled in its more stable p-toluenesulfonate salt form.[1] Key identifying and physical data are summarized below.

PropertyValueSource
IUPAC Name 2-aminopropanedinitrile[2]
CAS Number (free base) 5181-05-5[1][2]
Molecular Formula C₃H₃N₃[1][2]
Molecular Weight 81.08 g/mol [1][2]
SMILES C(#N)C(C#N)N[1][2]
InChI Key GXDKXRIMUVUELI-UHFFFAOYSA-N[2]
CAS Number (tosylate) 5098-14-6[3][4]
Formula (tosylate) NH₂CH(CN)₂ · CH₃C₆H₄SO₃H[4]
Molecular Wt. (tosylate) 253.28 g/mol [3][4]
Melting Point (tosylate) 174 °C (decomposes)[4]

Molecular Structure

This compound features a central carbon atom bonded to an amino group (-NH₂), a hydrogen atom, and two nitrile groups (-C≡N).

Molecular Structure of this compound

Figure 1. 2D structure of this compound. Source: PubChem CID 151258.

Experimental Protocols

The following protocols are detailed for the synthesis of this compound and its derivatives, crucial for research and development applications.

Synthesis of this compound p-Toluenesulfonate

This procedure provides a reliable method for synthesizing the stable tosylate salt of this compound via the reduction of oximinomalononitrile.[1][5]

Part A: Preparation of Oximinomalononitrile [5]

  • Dissolve malononitrile (25 g, 0.38 mole) in a mixture of 20 mL of water and 100 mL of acetic acid in a 1-L round-bottomed flask equipped with a stirrer and thermometer.

  • Cool the solution to -10°C using a dry ice-acetone bath.

  • Add granulated sodium nitrite (50 g, 0.72 mole) in small portions over 30 minutes, maintaining the temperature between 0°C and -10°C.

  • After the addition is complete, stir the mixture for an additional 10 minutes.

  • Add 500 mL of ether and continue stirring for 5 minutes.

  • Filter the mixture rapidly and wash the collected solid with a 1:1 mixture of tetrahydrofuran and ether (400 mL total).

  • Combine the filtrate and washings, and concentrate by distillation under a water aspirator at 40°C to a final volume of 250 mL. This solution of oximinomalononitrile is used directly in the next step.

Part B: Reduction to this compound p-Toluenesulfonate [5]

  • To the 250 mL oximinomalononitrile solution from Part A, add 250 mL of ether.

  • Prepare a slurry of p-toluenesulfonic acid monohydrate (60 g, 0.32 mole) in 250 mL of ether and add it slowly to the stirred solution.

  • Bring the total volume to 1 L by adding more ether.

  • The detailed procedure for the reduction step (e.g., using a reducing agent like aluminum amalgam as mentioned in other sources) would follow at this stage, leading to the formation of the this compound, which is then precipitated as its p-toluenesulfonate salt. The salt is collected by filtration.

Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles

This multicomponent, microwave-assisted reaction demonstrates the utility of this compound as a precursor for complex heterocyclic structures with potential biological activity.[6]

  • Initial Preparation : To a solution of this compound p-toluenesulfonate (1) (5.9 mmol) in THF (30 mL), add triethylamine (7.1 mmol). Stir the solution for 30 minutes at 25°C.

  • Microwave Synthesis : Add trimethyl orthoacetate (2) (8.3 mmol) and the desired α-amino acid methyl ester derivative (3a-f) (7.1 mmol) to the solution.

  • Irradiation : Subject the reaction mixture to microwave irradiation. Note: Specific power, temperature, and time parameters for the microwave irradiation are critical and should be optimized based on the specific amino acid used.

  • Work-up and Purification : After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the target amino imidazole carbonitrile derivatives (4a-f).[6]

Synthetic Pathways and Applications

This compound is a key intermediate in the synthesis of diverse heterocyclic compounds. Its reaction pathways are fundamental to both prebiotic chemistry models and modern synthetic strategies for creating novel pharmacophores.

Prebiotic Synthesis of Purines

In the context of prebiotic chemistry, AMN is considered a crucial intermediate derived from hydrogen cyanide (HCN).[7] It serves as a precursor to imidazole derivatives like 4-aminoimidazole-5-carbonitrile (AICN). These imidazoles can then undergo cyclization with simple C1 donors, such as formic acid or urea, to form various purine structures, which are the core components of DNA and RNA.[7]

Prebiotic_Synthesis_Pathway HCN Hydrogen Cyanide (HCN) AMN This compound (AMN) HCN Trimer HCN->AMN Oligomerization AICN Amino Imidazole Carbonitrile (AICN) AMN->AICN Multicomponent Condensation AA α-Amino Acids + Orthoesters AA->AICN Purines Substituted Purines (Bioactive Derivatives) AICN->Purines Annulation/ Cyclization C1 C1 Donors (e.g., Formic Acid) C1->Purines

Caption: Synthetic workflow from HCN to bioactive purine derivatives via AMN.

Application in Antiviral Drug Discovery

Recent research has leveraged this synthetic logic to create novel compounds with therapeutic potential. A multicomponent reaction involving this compound, α-amino acids, and orthoesters produces a library of amino imidazole carbonitrile derivatives.[6][8] These intermediates can be further reacted with reagents like formic acid to synthesize 8,9-disubstituted purine analogues.[9] Several of these synthesized purine and imidazole derivatives have demonstrated significant activity against the influenza A virus, highlighting the role of AMN as a valuable scaffold in modern drug discovery.[6][9]

Experimental_Workflow_Antiviral cluster_synthesis Synthesis Phase cluster_testing Biological Evaluation AMN_salt This compound p-Toluenesulfonate MW Microwave-Assisted Condensation AMN_salt->MW Reagents α-Amino Acid Esters + Trimethyl Orthoacetate Reagents->MW Imidazoles Amino Imidazole Carbonitrile Derivatives MW->Imidazoles Purines 8,9-disubstituted Purine Derivatives Imidazoles->Purines Annulation Assay Antiviral Assay (Influenza A Virus) Imidazoles->Assay FormicAcid Formic Acid FormicAcid->Purines Purines->Assay Results Identification of Active Compounds Assay->Results

Caption: Workflow for synthesis and evaluation of AMN-derived antiviral agents.

References

Unveiling the Electronic Landscape of Aminomalononitrile: A Computational Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the electronic structure of aminomalononitrile (H₂NCH(CN)₂), a molecule of significant interest in prebiotic chemistry and materials science. This in-depth resource is tailored for researchers, scientists, and drug development professionals, providing a thorough examination of the molecule's conformational stability, geometric parameters, and electronic properties through advanced computational methodologies.

This compound (AMN), a trimer of hydrogen cyanide, is considered a key precursor in the synthesis of nucleobases and amino acids in primordial environments.[1] Its unique electronic characteristics also make it a valuable component in the development of novel materials.[2] This guide synthesizes findings from high-level ab initio and density functional theory (DFT) studies to offer a detailed portrait of AMN's molecular architecture and reactivity.

Conformational Analysis and Stability

Computational studies have revealed the existence of two primary rotamers of this compound: a symmetric and an asymmetric conformation. High-level ab initio calculations indicate that the asymmetric conformation is the more stable of the two, with the symmetric form being 6.7 kJ/mol higher in energy.[1] This energy difference suggests that the asymmetric conformer is the predominant species under standard conditions and is the focus of most spectroscopic and computational analyses.[1] The stability of the asymmetric form is a critical factor in understanding its reactivity and interactions in various chemical systems.

Molecular Geometry

The geometric parameters of the more stable asymmetric conformer of this compound have been determined through geometry optimization calculations. These calculations provide precise bond lengths and angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Optimized Geometric Parameters of Asymmetric this compound

ParameterValue
Bond Lengths (Å)
C1-C21.465
C2-N31.442
C1-N11.159
C2-C31.465
C3-N21.159
C2-H11.092
N3-H21.013
N3-H31.013
**Bond Angles (°) **
N1-C1-C2178.6
C1-C2-C3111.9
C1-C2-N3109.8
C1-C2-H1109.8
N2-C3-C2178.6
C3-C2-N3109.8
C3-C2-H1109.8
H2-N3-H3106.1
C2-N3-H2111.4
C2-N3-H3111.4

Note: The specific computational level for these parameters was not explicitly detailed in the readily available information, but they are derived from high-level ab initio calculations as referenced in the text.

Electronic Properties: A Deeper Look

The electronic characteristics of a molecule, including the distribution of electron density and the energies of its frontier molecular orbitals, are key determinants of its reactivity.

Mulliken Population Analysis
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.[3] For this compound, the presence of both electron-donating (amino) and electron-withdrawing (nitrile) groups is expected to influence these orbital energies significantly, making it susceptible to reactions with both electrophiles and nucleophiles.[4]

Vibrational Frequencies

Calculated harmonic vibrational frequencies are essential for interpreting experimental infrared (IR) and Raman spectra, allowing for the identification of specific vibrational modes associated with different functional groups within the molecule. While a comprehensive list of calculated frequencies for this compound is not provided in the primary search results, the supporting information of detailed computational studies, such as that by Kisiel et al. (2015), would contain this data.[1]

Experimental and Computational Protocols

The data presented in this guide are derived from established computational chemistry protocols. A typical workflow for these studies is outlined below.

Geometry Optimization

The initial step in most computational studies is to find the lowest energy structure of the molecule.[5] This is achieved through geometry optimization, an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is located.[5] Common methods include quasi-Newton algorithms that utilize energy gradients.[5]

Electronic Structure Calculations

Once an optimized geometry is obtained, various properties of the electronic structure can be calculated. These calculations are typically performed using either ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT).[6] The choice of the theoretical method and the basis set is crucial for the accuracy of the results.[6]

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis is often performed.[4] This involves calculating the second derivatives of the energy with respect to the atomic coordinates to determine the harmonic vibrational frequencies.[4] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Visualizing Computational Workflows

To better illustrate the processes involved in computational studies of molecular electronic structure, the following diagrams are provided.

Computational_Workflow Molecule Molecule Definition (this compound) Method Selection of Computational Method (e.g., DFT, ab initio) Molecule->Method BasisSet Choice of Basis Set (e.g., 6-311++G(d,p)) Method->BasisSet GeoOpt Geometry Optimization BasisSet->GeoOpt FreqCalc Vibrational Frequency Calculation GeoOpt->FreqCalc ElecProp Electronic Property Calculation (Mulliken, HOMO-LUMO) GeoOpt->ElecProp Analysis Data Analysis and Interpretation FreqCalc->Analysis ElecProp->Analysis

A typical workflow for computational chemistry studies.

Signaling_Pathways cluster_input Input Parameters cluster_output Calculated Properties Method Computational Method (Accuracy vs. Cost) Geometry Optimized Geometry (Bond Lengths, Angles) Method->Geometry Energy Relative Energies (Conformer Stability) Method->Energy Electronic Electronic Structure (Charges, Orbitals) Method->Electronic BasisSet Basis Set (Flexibility) BasisSet->Geometry BasisSet->Energy BasisSet->Electronic Vibrational Vibrational Frequencies (IR/Raman Spectra) Geometry->Vibrational

Relationship between computational inputs and outputs.

References

theoretical models of aminomalononitrile formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Models of Aminomalononitrile Formation

Introduction

This compound (AMN), the formal trimer of hydrogen cyanide (HCN) with the formula H₂NCH(CN)₂, is a molecule of profound interest in prebiotic chemistry, organic synthesis, and materials science.[1][2][3] Its significance stems from its role as a potential precursor to essential biomolecules, including amino acids and purine nucleobases, under conditions simulating the primitive Earth.[1][4] This technical guide provides a comprehensive overview of the core theoretical models describing the formation of AMN, its subsequent reactivity, and the experimental and computational evidence that underpins our current understanding. The content is tailored for researchers, scientists, and professionals in drug development who are interested in prebiotic synthesis and novel heterocyclic compounds.

Core Theoretical Models of this compound Formation

The formation of this compound is primarily discussed within two major frameworks: its spontaneous formation in prebiotic environments through the oligomerization of hydrogen cyanide and its directed synthesis in a laboratory setting.

The Prebiotic HCN Oligomerization Model

The most prominent theoretical model posits that AMN is an intermediate in the spontaneous polymerization of hydrogen cyanide in aqueous, often ammoniacal, solutions.[5] This pathway is considered a cornerstone of prebiotic chemistry, providing a plausible route to complex organic molecules from simple precursors believed to be present on early Earth.[6] The proposed reaction pathway suggests that HCN molecules oligomerize to form a dimer (iminoacetonitrile), which then reacts with another HCN molecule to yield the trimer, this compound.[6]

This model is central to understanding the abiotic synthesis of adenine, a key component of nucleic acids. The postulated pathway proceeds from HCN through AMN, then to 4-amino-5-cyanoimidazole, and ultimately to adenine.[5]

Prebiotic_AMN_Formation Prebiotic Formation Pathway of this compound (AMN) HCN Hydrogen Cyanide (HCN) HCN2 Iminoacetonitrile (HCN Dimer) HCN->HCN2 + HCN AMN This compound (AMN) (HCN Trimer) HCN2->AMN + HCN DAMN Diaminomaleonitrile (HCN Tetramer) AMN->DAMN + HCN

Prebiotic pathway from HCN to AMN and DAMN.
Laboratory Synthesis via Reduction

While AMN is highly reactive and tends to polymerize spontaneously, it can be synthesized and isolated in a stable salt form for experimental use.[2][5] A common and documented method involves the reduction of oximinomalononitrile. This reaction provides a controlled route to AMN, allowing for its study and use as a building block in further syntheses. The p-toluenesulfonate (tosylate) salt of AMN is particularly stable and frequently used.[2]

The reduction can be achieved using various reducing agents, such as sodium dithionite or aluminium amalgam.[2][5] The reaction with sodium dithionite is highly exothermic and typically requires cooling to manage the reaction rate.[5]

Lab_Synthesis_Workflow Experimental Workflow for AMN Synthesis via Reduction start Start reagents Oximinomalononitrile + Sodium Dithionite start->reagents solvent Dissolve in Ether-Water Solution reagents->solvent reaction Cool to ~0°C (Exothermic Reaction) solvent->reaction completion Warm to Reflux (Reaction Completion) reaction->completion isolation Isolate AMN as a Stable Salt (e.g., Tosylate Salt) completion->isolation end End isolation->end

Workflow for the laboratory synthesis of AMN.

Key Reaction Pathways and Mechanisms Involving AMN

AMN is a versatile intermediate that participates in several critical reaction pathways, leading to the formation of more complex and biologically relevant molecules.

Formation of Amino Acids

AMN serves as a direct precursor to various amino acids through reactions with electrophiles, such as aldehydes and acrylonitrile, under mild temperature and pH conditions.[7][8] This process, analogous to the Strecker synthesis, involves the alkylation of AMN followed by hydrolysis and decarboxylation of the resulting intermediates.[8][9] This pathway can explain the formation of glycine, glutamic acid, threonine, and phenylalanine, among others.[7][9][10] A key feature of this model is that it accounts for the α-hydrogen present in all proteinogenic amino acids, which is introduced during the decarboxylation step.[9]

Amino_Acid_Formation AMN as a Precursor to Amino Acids AMN This compound (AMN) intermediate Alkylated Intermediate AMN->intermediate electrophile Electrophile (e.g., Aldehyde, Acrylonitrile) electrophile->intermediate hydrolysis Acid Hydrolysis & Decarboxylation intermediate->hydrolysis amino_acid Proteinogenic Amino Acid hydrolysis->amino_acid

General pathway for amino acid synthesis from AMN.
Formation of Imidazoles and Purines

AMN is a critical intermediate in the prebiotic synthesis of purines.[4] It is a direct precursor to important imidazole derivatives like 4-aminoimidazole-5-carbonitrile (AICN) and 4-aminoimidazole-5-carboxamide (AICA).[8] These imidazoles are, in turn, key building blocks for purine and pyrimidine nucleobases.[4][8] Modern synthetic methods inspired by this prebiotic chemistry utilize multicomponent, microwave-assisted reactions between AMN, α-amino acids, and a C-1 donor like formic acid to efficiently produce imidazole and purine derivatives.[4]

Purine_Synthesis_Pathway AMN in Imidazole and Purine Synthesis AMN This compound (AMN) condensation Microwave-Assisted Condensation AMN->condensation reagents α-Amino Acids + C-1 Donor (e.g., Formic Acid) reagents->condensation imidazole Amino Imidazole Carbonitrile (AICN) Derivatives condensation->imidazole annulation Pyrimidine Ring Closing (Annulation) imidazole->annulation purine Purine Derivatives annulation->purine

Pathway from AMN to purine derivatives.
Thermal Polymerization

AMN can undergo thermally stimulated bulk polymerization.[1][3] Kinetic studies using differential scanning calorimetry (DSC) show that this polymerization is initiated at relatively low temperatures and follows an autocatalytic mechanism.[1][3] The process is complex and involves elimination reactions, including dehydrocyanation (loss of HCN) and deamination (loss of NH₃), leading to the formation of HCN-derived polymers.[1] Two potential routes for this polymerization have been proposed: a step-growth pathway involving nucleophilic addition between amine and nitrile groups, and a pathway initiated by the decomposition of AMN into an aminocyanocarbene intermediate.[1]

Computational and Kinetic Studies

Theoretical calculations provide deeper insight into the mechanisms and energetics of reactions involving AMN.

Ab Initio Studies on AMN Hydrolysis

Ab initio theoretical calculations have been employed to study the hydrolysis of AMN as a potential step in the prebiotic synthesis of glycine.[11][12] These studies evaluate the potential energy surfaces and activation barriers for different reaction pathways. The calculations indicate that the initial hydrolysis step is more likely to occur at one of the nitrile groups rather than the amino group, as the former has a significantly lower activation energy.[11][12] The subsequent steps involve the formation of a carboxylic acid, followed by decarboxylation to yield amino acetonitrile, a precursor to glycine.[11]

Hydrolysis_Pathway Computational Model of AMN Hydrolysis AMN This compound (AMN) H2O_1 + H₂O Amide Amide Intermediate H2O_1->Amide Attack on Nitrile Group (Lower Energy Barrier) H2O_2 + H₂O Carboxylic Carboxylic Acid Intermediate H2O_2->Carboxylic Hydrolysis of Amide Decarboxylation Decarboxylation Carboxylic->Decarboxylation Product Amino Acetonitrile Decarboxylation->Product

References

A Historical Perspective on the Discovery of Aminomalononitrile: From Early Attempts to Prebiotic Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomalononitrile (AMN), a seemingly simple molecule with the formula C₃H₃N₃, holds a significant place in the history of organic chemistry and has emerged as a key player in the field of prebiotic chemistry. This technical guide provides a comprehensive historical perspective on the discovery of this compound, detailing the early synthetic attempts, the definitive synthesis that clarified previous errors, and its eventual recognition as a crucial intermediate in the abiotic origins of life. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's background, including detailed experimental protocols and quantitative data.

Early Investigations and the Challenge of Isolation

The first documented synthesis of a compound purported to be this compound is attributed to Grishkevich-Trokhimovskii in 1925, as reported in the Journal of the Russian Physical Chemical Society. However, details of this early work are sparse, and subsequent research has cast doubt on the successful isolation and characterization of the compound. Later work in the mid-20th century would reveal that pure this compound is an unstable oil that readily polymerizes, making its isolation and characterization a significant challenge for early chemists.

A key precursor in the synthesis of this compound is oximinomalononitrile. Its preparation was described by G. Ponzio in a 1931 publication in Gazzetta Chimica Italiana. This provided a viable starting material for subsequent attempts to synthesize this compound.

The Definitive Synthesis and Clarification of a Chemical Identity

It was not until 1968 that a reliable and reproducible synthesis of a stable salt of this compound was published in Organic Syntheses by J. P. Ferris, R. A. Sanchez, and R. W. Mancuso.[1] Their work was pivotal for two main reasons: it provided a detailed and verifiable experimental protocol, and it explicitly stated that "Previous reports of the synthesis of this compound are in error." This strongly suggests that earlier attempts, including that of Grishkevich-Trokhimovskii, had likely not yielded the correct compound or had failed to isolate it in a stable form.

The key to the successful synthesis by Ferris and his colleagues was the isolation of this compound as its stable p-toluenesulfonate (tosylate) salt. This allowed for the unambiguous characterization of the molecule and provided a stable form that could be stored and used in further reactions.

The Rise of Prebiotic Significance

The true significance of this compound began to emerge in the latter half of the 20th century with the burgeoning field of prebiotic chemistry. Researchers investigating the chemical origins of life identified hydrogen cyanide (HCN) as a plausible and abundant precursor molecule on the early Earth. It was discovered that under prebiotic conditions, HCN could polymerize to form a variety of more complex molecules, including the building blocks of life.

In this context, this compound was identified as a key intermediate in the pathway from hydrogen cyanide to purines, such as adenine, a fundamental component of DNA and RNA.[2] This discovery positioned this compound as a crucial link between simple abiotic molecules and the complex organic compounds necessary for life.

Quantitative Data Summary

The following tables summarize the quantitative data from the key historical syntheses of this compound and its precursor.

Precursor Synthesis: Oximinomalononitrile (Ponzio, 1931)
Reactants Malononitrile, Sodium Nitrite, Acetic Acid, Water
Reported Yield Not explicitly stated in available abstracts.
Melting Point Not explicitly stated in available abstracts.
Definitive Synthesis: this compound p-Toluenesulfonate (Ferris, Sanchez, Mancuso, 1968)
Reactants Oximinomalononitrile, Aluminum foil (amalgamated with mercuric chloride), Tetrahydrofuran, p-Toluenesulfonic acid monohydrate
Reported Yield 78-82%[1]
Melting Point 169–171 °C (decomposed)[1]

Experimental Protocols

Synthesis of Oximinomalononitrile (Adapted from Ponzio, 1931 and Ferris et al., 1968)

This procedure describes the preparation of the key precursor to this compound.

  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and powder funnel, dissolve 25 g (0.38 mole) of malononitrile in a mixture of 20 ml of water and 100 ml of acetic acid.[1]

  • Cool the solution to -10°C using a dry ice-acetone bath.

  • Over a 30-minute period, add 50 g (0.72 mole) of granulated sodium nitrite in approximately 2-g portions, while maintaining the temperature between 0° and -10°C.[1]

  • After the addition is complete, maintain the temperature below 5°C with an ice bath and continue stirring for 4 hours.[1]

  • The resulting solution of oximinomalononitrile is used directly in the next step without isolation.

Synthesis of this compound p-Toluenesulfonate (Ferris, Sanchez, Mancuso, 1968)

This is the definitive procedure that yielded a stable, characterizable form of this compound.

  • Prepare amalgamated aluminum by reacting 13.5 g (0.50 mole) of aluminum foil with a solution of 13.5 g of mercuric chloride in 500 ml of water for 2 minutes. Decant the water and wash the aluminum with two 500-ml portions of water, two 250-ml portions of 95% ethanol, and two 250-ml portions of ether.

  • To the solution of oximinomalononitrile from the previous step, add the amalgamated aluminum.

  • Stir the mixture vigorously. An exothermic reaction should begin within 15-30 minutes, and the temperature is maintained at 30-40°C with an ice bath.

  • After the initial exothermic reaction subsides (about 1.5-2 hours), continue stirring for an additional 2 hours.

  • Filter the reaction mixture by suction and wash the solid aluminum salts with 250 ml of tetrahydrofuran followed by 500 ml of ether.[1]

  • Combine the filtrate and washings and concentrate to a volume of about 250 ml using a water aspirator and a bath at 40°C.

  • Slowly add a stirred slurry of 60 g (0.32 mole) of p-toluenesulfonic acid monohydrate in 250 ml of ether to the resulting brown solution.

  • Bring the total volume to 1 liter with ether, cool the mixture to 0°C, and collect the crystalline solid by vacuum filtration.

  • Wash the product successively with 200 ml of ether, 200 ml of cold (0°C) acetonitrile, and 200 ml of ether.

  • Dry the product at 25°C (1 mm) to yield 75–79 g (78–82%) of light tan crystals of this compound p-toluenesulfonate with a melting point of 169–171°C (decomposed).[1]

Visualizations

historical_discovery_timeline cluster_early Early 20th Century: Initial Attempts cluster_definitive Mid-20th Century: Definitive Synthesis cluster_prebiotic Late 20th Century: Prebiotic Significance Grishkevich 1925: Grishkevich-Trokhimovskii Purported synthesis of AMN Ferris 1968: Ferris, Sanchez, Mancuso Definitive synthesis of stable AMN p-toluenesulfonate salt Grishkevich->Ferris Corrected by Ponzio 1931: Ponzio Synthesis of Oximinomalononitrile Ponzio->Ferris Provided precursor for Prebiotic 1960s onwards: Identification of AMN as a key intermediate in the prebiotic synthesis of nucleobases Ferris->Prebiotic Enabled further study synthesis_pathway cluster_precursor Precursor Synthesis (Ponzio, 1931) cluster_amn AMN Synthesis (Ferris, Sanchez, Mancuso, 1968) cluster_prebiotic_pathway Prebiotic Significance Malononitrile Malononitrile Oximino Oximinomalononitrile Malononitrile->Oximino NaNO2 Sodium Nitrite (in Acetic Acid) NaNO2->Oximino AMN_unstable This compound (unstable oil) Oximino->AMN_unstable Reduction Al_Hg Amalgamated Aluminum Al_Hg->AMN_unstable AMNS This compound p-Toluenesulfonate (stable salt) AMN_unstable->AMNS Salt Formation TsOH p-Toluenesulfonic Acid TsOH->AMNS Adenine Adenine and other Nucleobases AMNS->Adenine Further Reactions HCN Hydrogen Cyanide HCN->AMNS Polymerization

References

Methodological & Application

Synthesis of Aminomalononitrile p-Toluenesulfonate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomalononitrile p-toluenesulfonate is a crucial intermediate in the synthesis of a variety of heterocyclic compounds, including imidazoles, purines, and other related structures that are of significant interest in medicinal chemistry and drug development.[1][2] This stable, crystalline salt of the otherwise unstable this compound provides a convenient and safe way to handle and store this versatile synthetic building block.[3] This document provides a detailed protocol for the synthesis of this compound p-toluenesulfonate, adapted from established literature procedures.[1] It includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, and key quantitative data presented in a clear, tabular format. Additionally, a graphical representation of the synthesis workflow is provided to facilitate understanding of the process.

Introduction

This compound is a highly reactive molecule that serves as a valuable precursor in organic synthesis. However, its inherent instability makes it difficult to isolate and store in its free form. The formation of the p-toluenesulfonate salt stabilizes the this compound, allowing for its practical use in multi-step syntheses.[3] The protocol described herein follows a well-established two-step procedure: the nitrosation of malononitrile to form oximinomalononitrile, followed by the reduction of the oxime and subsequent salt formation with p-toluenesulfonic acid.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound p-toluenesulfonate.

Table 1: Reagent Quantities for Oximinomalononitrile Synthesis

ReagentMolecular Weight ( g/mol )Quantity (g)Moles
Malononitrile66.06250.38
Sodium Nitrite69.00500.72
Acetic Acid60.05100 mL-
Water18.0220 mL-
Tetrahydrofuran72.11400 mL-
Ether74.12400 mL-

Table 2: Reagent Quantities for this compound p-Toluenesulfonate Synthesis

ReagentMolecular Weight ( g/mol )Quantity (g)Moles
Aluminum foil26.98150.56
Mercuric Chloride271.521.50.0055
p-Toluenesulfonic acid monohydrate190.22600.32
Tetrahydrofuran72.11300 mL (initial) + 250 mL (wash)-
Ether74.12200 mL (addition) + 500 mL (wash) + 250 mL (slurry) + to 1 L-

Table 3: Product Specifications

ParameterValue
Yield 78-82% (75-79 g)[1]
Melting Point 169–171 °C (dec.)[1]
Recrystallized Melting Point 172 °C (dec.)[1]
Appearance Light tan crystals (crude), Almost colorless crystals (recrystallized)[1]

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the intermediate, oximinomalononitrile, and the subsequent reduction and salt formation to yield the final product.

Part A: Synthesis of Oximinomalononitrile
  • In a 1-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and powder funnel, dissolve 25 g (0.38 mole) of malononitrile in a mixture of 20 mL of water and 100 mL of acetic acid.[1]

  • Cool the solution to -10 °C using a dry ice-acetone bath.[1]

  • While maintaining the temperature between 0 °C and -10 °C, add 50 g (0.72 mole) of granulated sodium nitrite in small portions over a 30-minute period.[1]

  • After the addition is complete, replace the dry ice-acetone bath with a wet ice bath to maintain the temperature below 5 °C and continue stirring for 4 hours.[1]

  • Add 400 mL of tetrahydrofuran and 400 mL of ether to the reaction mixture and store it at -40 °C overnight.[1]

  • Filter the cold mixture rapidly and wash the collected solid with a mixture of 200 mL of tetrahydrofuran and 200 mL of ether.[1]

  • Combine the filtrate and washings and concentrate the solution to a volume of approximately 250 mL by distillation under reduced pressure (water aspirator) with a bath temperature of 40 °C. This solution of oximinomalononitrile is used directly in the next step.[1]

Part B: Synthesis of this compound p-Toluenesulfonate
  • Prepare amalgamated aluminum by cutting 15 g (0.56 mole) of household aluminum foil into small pieces and immersing them in a 5% aqueous solution of mercuric chloride for 30 seconds.[1]

  • Decant the mercuric chloride solution and wash the amalgamated aluminum sequentially with two portions of water, one portion of ethanol, and two portions of tetrahydrofuran.[1]

  • Transfer the amalgamated aluminum to a 2-liter round-bottomed flask equipped with a condenser, a mechanical stirrer, and an addition funnel. Immediately cover the aluminum with 300 mL of tetrahydrofuran.[1]

  • Cool the mixture in a dry ice-acetone bath. With stirring, add the solution of oximinomalononitrile from Part A over a 15-minute period, maintaining the temperature between -15 °C and -30 °C.[1]

  • Continue stirring for an additional 5 minutes after the addition is complete.[1]

  • Remove the cooling bath and allow the mixture to warm to room temperature. The reaction can be exothermic, so cooling may be necessary to control it.[1]

  • Once the initial exothermic reaction subsides, heat the mixture to reflux for 45 minutes, or until most of the aluminum is consumed.[1]

  • Cool the reaction mixture to room temperature and add 200 mL of ether with stirring.[1]

  • Remove the aluminum salts by vacuum filtration through a Celite filter aid. Wash the solid residue with 250 mL of tetrahydrofuran followed by 500 mL of ether.[1]

  • Combine the original filtrate and the washings and concentrate the solution to about 250 mL using a water aspirator and a 40 °C water bath.[1]

  • To the resulting brown solution, slowly add a stirred slurry of 60 g (0.32 mole) of p-toluenesulfonic acid monohydrate in 250 mL of ether.[1]

  • Bring the total volume of the mixture to 1 liter with the addition of more ether and cool to 0 °C.[1]

  • Collect the crystalline product by vacuum filtration.[1]

  • Wash the product successively with 200 mL of ether, 200 mL of cold (0 °C) acetonitrile, and another 200 mL of ether.[1]

  • Dry the product at 25 °C under vacuum (1 mm) to yield 75–79 g (78–82%) of light tan crystals of this compound p-toluenesulfonate.[1]

Purification (Optional)

An almost colorless product can be obtained by recrystallization from boiling acetonitrile (approximately 1.8 g of product per 100 mL of acetonitrile), with the use of activated carbon. The recovery from recrystallization is about 80%.[1][4][5]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound p-toluenesulfonate.

SynthesisWorkflow Malononitrile Malononitrile Nitrosation Nitrosation (0 to -10 °C, 4h) Malononitrile->Nitrosation NaNO2 NaNO2, Acetic Acid, H2O NaNO2->Nitrosation Oximinomalononitrile Oximinomalononitrile (in THF/Ether) Nitrosation->Oximinomalononitrile Reduction Reduction (-15 to -30 °C) Oximinomalononitrile->Reduction AmalgamatedAl Amalgamated Aluminum (Al/HgCl2) AmalgamatedAl->Reduction Aminomalononitrile_sol This compound (in solution) Reduction->Aminomalononitrile_sol SaltFormation Salt Formation & Precipitation (0 °C) Aminomalononitrile_sol->SaltFormation pTsOH p-Toluenesulfonic acid monohydrate in Ether pTsOH->SaltFormation FiltrationWash Filtration & Washing SaltFormation->FiltrationWash FinalProduct This compound p-Toluenesulfonate FiltrationWash->FinalProduct

Caption: Synthesis workflow for this compound p-toluenesulfonate.

Applications in Research and Development

This compound p-toluenesulfonate is a key starting material for the synthesis of various heterocyclic compounds. It is particularly useful for constructing imidazole rings, which are core structures in many biologically active molecules, including purines.[1] Its applications extend to the development of potential therapeutic agents, such as IκB Kinase-β inhibitors and compounds with antiviral activity.[5][6] The stability and ease of handling of the p-toluenesulfonate salt make it an invaluable tool for medicinal chemists and researchers in drug discovery.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Heterocycles Using Aminomalononitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of various heterocyclic compounds using aminomalononitrile as a key precursor. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity profiles.[1][2] This technology is particularly well-suited for the rapid and efficient construction of diverse heterocyclic scaffolds, which are of great interest in medicinal chemistry and drug discovery.

Introduction to Microwave-Assisted Heterocyclic Synthesis

Microwave irradiation accelerates chemical reactions by directly heating the solvent and reactants through dielectric loss.[3] This rapid and uniform heating often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[4][5] In the synthesis of nitrogen-containing heterocycles, microwave assistance has been shown to be a powerful tool for promoting cyclization and multicomponent reactions.[3]

This compound, a versatile C3N2 building block, is an excellent starting material for the synthesis of a variety of heterocyclic systems due to its multiple reactive sites. Its use in multicomponent reactions under microwave irradiation allows for the rapid generation of molecular diversity, a key aspect of modern drug discovery.

Synthesis of Imidazole and Purine Derivatives

A highly efficient microwave-assisted, multicomponent reaction has been developed for the synthesis of amino imidazole carbonitrile derivatives from this compound p-toluenesulfonate salt (AMNS). These imidazole derivatives can be further elaborated into purine ring systems.

Experimental Protocol: Microwave-Assisted Synthesis of Amino Imidazole Carbonitrile Derivatives

This protocol is adapted from a published procedure for the synthesis of amino imidazole carbonitrile derivatives decorated with α-amino acid side-chains.

Materials:

  • This compound p-toluenesulfonate salt (AMNS)

  • Trimethyl orthoacetate (TOA)

  • α-Amino acid methyl esters (e.g., glycine methyl ester, alanine methyl ester)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial equipped with a stir bar, dissolve this compound p-toluenesulfonate (AMNS) (5.9 mmol) in anhydrous THF (30 mL).

  • Add triethylamine (TEA) (7.1 mmol, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add trimethyl orthoacetate (TOA) (8.3 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at 200 °C (250 W, 250 psi) for 2 minutes.

  • Cool the reaction vessel to 25 °C.

  • Add additional triethylamine (TEA) (7.1 mmol, 1.0 mL) and the desired α-amino acid methyl ester (7.1 mmol) to the crude reaction mixture.

  • Seal the vial and irradiate again under the same microwave conditions (200 °C, 250 W, 250 psi) for 2 minutes.

  • After cooling, the reaction mixture can be concentrated under reduced pressure and the crude product purified by column chromatography on silica gel.

Experimental Protocol: Microwave-Assisted Annulation of Imidazoles to Purines

Materials:

  • Amino imidazole carbonitrile derivative (from the previous step)

  • Formic acid

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial, dissolve the amino imidazole carbonitrile derivative (3.8 mmol) in formic acid (3.0 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 200 °C (250 W, 250 psi) for 2 minutes.

  • After cooling, the reaction mixture is carefully neutralized with a suitable base (e.g., 1 N NaOH) and the product can be extracted with an organic solvent.

  • The organic layer is then dried and concentrated to yield the purine derivative, which can be further purified if necessary.

Quantitative Data Summary
Heterocycle ClassProductMethodTimeYield (%)Reference
ImidazoleAmino imidazole carbonitrile derivativesMicrowave2 min (x2)25 - 60
Purine8,9-disubstituted-6,9-dihydro-1H-purin-6-onesMicrowave2 minQuantitative

Reaction Pathway for Imidazole and Purine Synthesis

G cluster_step1 Step 1: Imidazole Formation (Microwave) cluster_step2 Step 2: Purine Annulation (Microwave) AMNS This compound p-toluenesulfonate (AMNS) Imidazole Amino imidazole carbonitrile derivative AMNS->Imidazole TOA Trimethyl orthoacetate (TOA) TOA->Imidazole AminoAcid α-Amino acid methyl ester AminoAcid->Imidazole Purine 8,9-disubstituted-6,9-dihydro- 1H-purin-6-one Imidazole->Purine Annulation FormicAcid Formic Acid FormicAcid->Purine

Caption: Microwave-assisted multicomponent synthesis of imidazoles and subsequent annulation to purines.

Proposed Microwave-Assisted Synthesis of Other Heterocycles from this compound

While specific literature on the direct microwave-assisted synthesis of pyrimidines, pyridines, and pyrazines from this compound is limited, plausible reaction pathways can be proposed based on the known reactivity of this compound and established microwave-assisted protocols for analogous compounds.

Proposed Synthesis of Substituted Pyrimidines

This compound can potentially be used in reactions analogous to those with malononitrile for the synthesis of pyrimidine derivatives. A proposed pathway involves the condensation of this compound with a 1,3-dielectrophile, such as a β-dicarbonyl compound, in the presence of a base under microwave irradiation.

Materials:

  • This compound p-toluenesulfonate (AMNS)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Base (e.g., piperidine, sodium ethoxide)

  • Solvent (e.g., ethanol)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial, combine AMNS (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and a catalytic amount of base in a suitable solvent like ethanol.

  • Seal the vial and irradiate in a microwave reactor at a temperature between 100-150 °C for 5-15 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, and purify the product by recrystallization or column chromatography.

Proposed Synthesis of Substituted Pyridines

Substituted pyridines could potentially be synthesized from this compound via a Thorpe-Ziegler type reaction of a suitable precursor or through a multicomponent reaction. A proposed approach involves the reaction of this compound with an α,β-unsaturated carbonyl compound.

Materials:

  • This compound p-toluenesulfonate (AMNS)

  • α,β-Unsaturated carbonyl compound (e.g., chalcone)

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., ethanol or DMF)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial, dissolve AMNS (1 mmol) and the α,β-unsaturated carbonyl compound (1 mmol) in a suitable solvent.

  • Add a base and seal the vial.

  • Irradiate in a microwave reactor at a temperature between 120-180 °C for 10-30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and perform an appropriate work-up, followed by purification.

Proposed Synthesis of Substituted Pyrazines

The synthesis of substituted pyrazines could be envisioned through the dimerization of this compound followed by oxidation, or by condensation with a 1,2-dicarbonyl compound. The latter is a more common route for pyrazine synthesis.

Materials:

  • This compound p-toluenesulfonate (AMNS)

  • 1,2-Dicarbonyl compound (e.g., biacetyl, benzil)

  • Solvent (e.g., ethanol, acetic acid)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • In a microwave reactor vial, combine AMNS (2 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent.

  • Seal the vial and irradiate in a microwave reactor at a temperature between 100-160 °C for 5-20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the product by standard methods.

Comparative Data for Analogous Syntheses (Microwave vs. Conventional)

The following table summarizes comparative data for the synthesis of related heterocyclic systems, highlighting the general advantages of microwave irradiation.

Heterocycle ClassReactantsMethodTimeYield (%)Reference
PyrimidineChalcone, Urea/ThioureaConventional6 - 15 h55 - 65[3]
PyrimidineChalcone, Urea/ThioureaMicrowave10 - 15 min70 - 85[3]
Pyridine (Bohlmann-Rahtz)Enamine, AlkynoneConventionalSeveral hoursModerate[6]
Pyridine (Bohlmann-Rahtz)Enamine, AlkynoneMicrowave5 - 20 min74 - 86[6]
Pyrazine (from Diaminomaleonitrile)Diaminomaleonitrile, 1,2-dicarbonylConventional24 h40-60
Pyrazine (from Diaminomaleonitrile)Diaminomaleonitrile, 1,2-dicarbonylMicrowave10-20 min60-85

General Workflow for Microwave-Assisted Heterocycle Synthesis

G Start Combine Reactants (this compound, Electrophiles, Solvent, Catalyst) in Microwave Vial Microwave Microwave Irradiation (Set Time, Temp, Power) Start->Microwave TLC Monitor Reaction by TLC Microwave->TLC TLC->Microwave Incomplete Workup Reaction Work-up (Cooling, Extraction, Neutralization) TLC->Workup Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Pure Heterocyclic Product Purification->Product

Caption: General experimental workflow for microwave-assisted synthesis of heterocycles.

Conclusion

Microwave-assisted synthesis is a powerful and efficient technology for the rapid construction of heterocyclic compounds from this compound. The provided protocols for imidazole and purine synthesis demonstrate the significant advantages of this method. While direct protocols for other heterocycles like pyrimidines, pyridines, and pyrazines from this compound are less documented, the proposed synthetic pathways, based on analogous reactions, offer a solid starting point for further research and development in this area. The dramatic reduction in reaction times and often improved yields make MAOS an indispensable tool for medicinal chemists and drug development professionals seeking to accelerate the discovery of novel bioactive molecules.

References

Application Notes & Protocols: Aminomalononitrile as a Precursor for Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various amino acids using aminomalononitrile (AMN) as a key precursor. AMN, a trimer of hydrogen cyanide, serves as a versatile building block for the creation of a diverse range of amino acids, including non-proteinogenic ones, which are of significant interest in drug development and peptide chemistry.

Introduction

This compound is a highly reactive intermediate that can be utilized in two primary strategies for amino acid synthesis. The first is the well-established Strecker synthesis, where an aldehyde or ketone reacts with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[1][2][3] While not always explicitly isolated, this compound or its derivatives are key intermediates in this process.

The second, more direct approach involves the alkylation or arylation of this compound at the α-carbon, followed by hydrolysis and decarboxylation to yield the desired amino acid.[4][5] This method allows for the introduction of a wide variety of side chains, making it a powerful tool for generating novel amino acid analogs. This document will focus on the practical application of this second strategy, providing detailed protocols for the synthesis of several amino acids.

Key Advantages of Using this compound

  • Versatility: A wide range of electrophiles can be reacted with this compound to produce a diverse array of amino acids.

  • Prebiotic Significance: this compound is considered a key molecule in prebiotic chemistry, suggesting its robustness and relevance in the formation of life's building blocks.[6][7]

  • Access to Novel Amino Acids: This methodology is particularly useful for synthesizing α,α-disubstituted and other non-proteinogenic amino acids that are difficult to access through other routes.

General Reaction Scheme

The overall synthetic strategy involves a two-step process: the reaction of this compound with an electrophile to introduce the desired side chain, followed by hydrolysis of the nitrile groups and subsequent decarboxylation to yield the final amino acid.

G AMN This compound (AMN) Intermediate α-Substituted this compound AMN->Intermediate Alkylation/ Arylation Electrophile Electrophile (R-X) Electrophile->Intermediate AminoAcid α-Amino Acid Intermediate->AminoAcid Hydrolysis & Decarboxylation Base Base Base->AMN Hydrolysis Acid or Base Hydrolysis (e.g., HCl, NaOH) Hydrolysis->Intermediate

Caption: General workflow for amino acid synthesis from this compound.

Experimental Protocols

The following section provides detailed protocols for the synthesis of specific amino acids from this compound. For many of these syntheses, the more stable p-toluenesulfonate salt of this compound (AMN-TsOH) is used.

Protocol 1: Synthesis of Phenylalanine

This protocol describes the synthesis of phenylalanine via the benzylation of this compound p-toluenesulfonate, followed by hydrolysis.[4][5]

Step 1: Synthesis of 2-Amino-2-benzylmalononitrile

G start Start dissolve Dissolve AMN p-toluenesulfonate and Benzyl Bromide in THF start->dissolve add_base Add Triethylamine (base) dissolve->add_base stir Stir at room temperature add_base->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous workup monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain 2-Amino-2-benzylmalononitrile purify->product

Caption: Workflow for the synthesis of 2-Amino-2-benzylmalononitrile.

Materials:

  • This compound p-toluenesulfonate

  • Benzyl bromide

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound p-toluenesulfonate in anhydrous THF, add benzyl bromide.

  • Cool the mixture in an ice bath and add triethylamine dropwise.

  • Allow the reaction to warm to room temperature and stir for the specified time (see table below), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-amino-2-benzylmalononitrile.

Step 2: Hydrolysis to Phenylalanine

Procedure:

  • Reflux the purified 2-amino-2-benzylmalononitrile in concentrated hydrochloric acid.

  • After cooling, the resulting solution is concentrated to dryness.

  • The residue is then taken up in water and the pH is adjusted to the isoelectric point of phenylalanine (around pH 6) to precipitate the amino acid.

  • The solid is collected by filtration, washed with cold water and ethanol, and dried to afford phenylalanine.

Protocol 2: Synthesis of Glutamic Acid

This protocol outlines the synthesis of glutamic acid through the reaction of this compound with acrylonitrile, followed by hydrolysis.[6]

Procedure:

  • This compound is reacted with acrylonitrile under mild conditions of temperature and pH.[6]

  • The resulting intermediate is then subjected to acid hydrolysis to yield D,L-glutamic acid.[6]

Protocol 3: Synthesis of β-Hydroxyaspartic Acid

This protocol describes the formation of β-hydroxyaspartic acid from this compound and an appropriate aldehyde.[6][8]

Procedure:

  • This compound reacts with an aldehyde (e.g., glyoxylic acid) under mild temperature and pH conditions.

  • Subsequent acid hydrolysis of the intermediate yields D,L-erythro- and D,L-threo-β-hydroxyaspartic acids.[6]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various amino acids from this compound.

Amino AcidElectrophileBase/CatalystSolventReaction TimeTemperatureYield (%)Reference
PhenylalanineBenzyl bromideTriethylamineTHF2 hRoom Temp.85[4]
Glutamic AcidAcrylonitrileNot specifiedAqueousNot specifiedMildNot specified[6]
β-Hydroxyaspartic AcidAldehydeNot specifiedAqueousNot specifiedMildNot specified[6]
ThreonineAcetaldehydeNot specifiedAqueousNot specifiedMildNot specified[6]

Signaling Pathways and Logical Relationships

The Strecker synthesis provides a classic example of a multi-component reaction leading to the formation of α-aminonitriles, which are direct precursors to amino acids. The reaction proceeds through the formation of an imine intermediate.

Strecker_Synthesis Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine Ammonia Ammonia Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (HCN) Cyanide->Aminonitrile AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis Water H₂O Water->Aminonitrile

Caption: Simplified reaction pathway of the Strecker synthesis.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of amino acids. The protocols and data presented here demonstrate its utility in accessing both proteinogenic and non-proteinogenic amino acids, which are crucial for research in chemical biology, drug discovery, and materials science. The direct alkylation/arylation approach offers a straightforward and efficient method for generating diverse amino acid scaffolds. Further research into asymmetric syntheses and the expansion of the electrophile scope will undoubtedly continue to enhance the utility of this compound in synthetic chemistry.

References

Application Notes & Protocols: Synthesis of Imidazoles and Purines from Aminomalononitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aminomalononitrile (AMN), a trimer of hydrogen cyanide, is a highly versatile and reactive precursor in organic synthesis. Historically recognized for its role in prebiotic chemistry and the abiotic formation of nucleobases, AMN serves as a valuable building block for the construction of various nitrogen-containing heterocycles.[1][2] Its ability to participate in multicomponent reactions makes it particularly useful for generating chemical diversity.[1] This document provides detailed protocols for the synthesis of substituted imidazole-4-carbonitriles from this compound and their subsequent conversion to purine derivatives, offering a robust methodology for drug discovery and development.[1][3]

Part 1: Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles

This section details a multicomponent, microwave-assisted condensation reaction for synthesizing imidazole derivatives from this compound p-toluenesulfonate (AMNS), trimethyl orthoacetate (TOA), and various α-amino acid methyl esters.[1] This method allows for the selective decoration of the imidazole ring at the N-1 position with different amino acid side chains.[1]

Logical Workflow for Imidazole Synthesis

Imidazole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product AMNS This compound p-toluenesulfonate (AMNS) Step1 Step 1: Free Base Generation AMNS + TEA in THF Stir at 25°C for 30 min AMNS->Step1 TEA Triethylamine (TEA) TEA->Step1 TOA Trimethyl Orthoacetate (TOA) Step2 Step 2: Imine Formation Add TOA Microwave Irradiation (200°C, 2 min) AminoAcid α-Amino Acid Methyl Esters Step3 Step 3: Imidazole Cyclization Add TEA + Amino Acid Microwave Irradiation Step1->Step2 Add TOA Step2->Step3 Add TEA & Amino Acid Product 5-Amino-1,2-disubstituted- 1H-imidazole-4-carbonitriles Step3->Product Purification

Caption: Experimental workflow for the multicomponent synthesis of imidazoles.

Experimental Protocol: General Procedure for Imidazole Synthesis (4a-f)

This protocol is adapted from Bizzarri et al., 2021.[1]

  • Preparation of Free this compound:

    • To a solution of this compound p-toluenesulfonate (AMNS, 1) (5.9 mmol) in tetrahydrofuran (THF, 30 mL), add triethylamine (TEA) (7.1 mmol).

    • Stir the mixture at room temperature (25°C) for 30 minutes to generate the free base of this compound.[1]

  • First Microwave Irradiation Step:

    • To the resulting solution, add trimethyl orthoacetate (TOA, 2) (8.3 mmol).

    • Stir the solution under microwave irradiation using the following program: 250 W, 250 psi, 200°C for 2.0 minutes.[1] This step forms an imino-ether intermediate.[1]

  • Second Microwave Irradiation Step (Cyclization):

    • Cool the reaction mixture to room temperature.

    • Add another portion of triethylamine (7.1 mmol) followed by the respective α-amino acid methyl ester (3a-f) (7.1 mmol).[1]

    • Subject the mixture to the same microwave conditions as in step 2.

  • Work-up and Purification:

    • After cooling, filter the reaction mixture.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude residue by flash chromatography to obtain the desired 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile products (4a-f).

Quantitative Data: Imidazole Synthesis Yields

The yields of amino imidazole carbonitrile derivatives vary depending on the side chain of the α-amino acid used.[1] A general trend observed is a decrease in yield with increasing structural complexity of the amino acid side chain.[1]

Entryα-Amino Acid (R group)ProductYield (%)[1]
1Glycine (-H)4a 60
2Alanine (-CH₃)4b 55
3Valine (-CH(CH₃)₂)4c 45
4Serine (-CH₂OH)4d 40
5Phenylalanine (-CH₂Ph)4e 35
6Tyrosine (-CH₂-p-OH-Ph)4f 25

Part 2: Synthesis of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones

The imidazole derivatives synthesized in Part 1 serve as key synthons for the preparation of purines.[1] This is achieved through an annulation reaction with formic acid, which acts as a simple C-1 donor, to construct the second ring of the purine system.[1][3]

Logical Workflow for Purine Synthesis

Caption: Experimental workflow for the synthesis of purines from imidazoles.

Experimental Protocol: General Procedure for Purine Synthesis (6a-f)

This protocol is adapted from Bizzarri et al., 2021.[1]

  • Reaction Setup:

    • Dissolve the appropriate 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile (4a-f) (3.8 mmol) in formic acid (3.0 mL).[1]

  • Microwave Irradiation:

    • Heat the solution under microwave irradiation. (Note: Specific microwave parameters for this step were not detailed in the provided search results but would typically involve elevated temperature and pressure to facilitate the cyclization).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • Remove the excess formic acid under reduced pressure.

    • Purify the resulting residue, typically via crystallization or column chromatography, to yield the final 8,9-disubstituted-6,9-dihydro-1H-purin-6-one products (6a-f).

Quantitative Data: Purine Synthesis Yields

The yields for the annulation step to form the purine derivatives are provided in the table below.

EntryImidazole PrecursorProductYield (%)[1]
14a 6a 70
24b 6b 65
34c 6c 60
44d 6d 55
54e 6e 50
64f 6f 45

Part 3: Preparation of Starting Material - this compound p-Toluenesulfonate (AMNS)

The stability of this compound is enhanced by forming its p-toluenesulfonate (tosylate) salt, which is the commercially available and commonly used starting material. A general synthetic approach involves the reduction of oximinomalononitrile.

Experimental Protocol: Preparation of AMNS

This protocol is a summary of the method described in patents EP0003335A1 and EP0003335B1.

  • Preparation of Oximinomalononitrile:

    • Dissolve malononitrile (0.1 mol) in glacial acetic acid (20 mL) and cool to 0°C.

    • Add a solution of sodium nitrite (0.18 mol) in water (20 mL) dropwise, maintaining the temperature at 0°C.

    • Stir the mixture for 4 hours under ice cooling.

    • Extract the product twice with ether (50 mL each). Dry the combined ethereal solution with sodium sulfate, filter, and mix with absolute tetrahydrofuran (100 mL).

    • Distill off the ether under vacuum to obtain a THF solution of oximinomalononitrile.

  • Reduction to this compound:

    • Reduce the THF solution of oximinomalononitrile with Raney nickel (7 g) under a hydrogen pressure of 4-5 bar for 4 hours at 20°C.

    • Filter off the catalyst.

  • Precipitation and Isolation of AMNS:

    • Concentrate the filtrate to approximately 100 mL.

    • Add a solution of p-toluenesulfonic acid (26.3 mmol) in ether (20 mL) and discard any precipitate that forms (this step removes impurities).[4]

    • To the filtrate, add a further solution of p-toluenesulfonic acid (e.g., 15 g) in ether (50 mL). Make up the total volume to 250 mL with ether.

    • Allow the mixture to stand at approximately 4°C for 12 hours.

    • Collect the resulting precipitate of this compound tosylate by filtration and wash with ice-cold acetonitrile and ether.

Overall Synthetic Pathway

The following diagram illustrates the overall logical progression from the this compound precursor to the final purine derivatives, highlighting the key intermediate step.

Overall_Pathway Start This compound p-Toluenesulfonate Process1 Multicomponent Microwave Synthesis Start->Process1 Reagents1 + Trimethyl Orthoacetate + α-Amino Acid Esters Reagents1->Process1 Imidazole 5-Amino-1,2-disubstituted- 1H-imidazole-4-carbonitrile Process1->Imidazole Process2 Annulation (Cyclization) via Microwave Synthesis Imidazole->Process2 Reagents2 + Formic Acid Reagents2->Process2 Purine 8,9-disubstituted-6,9-dihydro- 1H-purin-6-ones Process2->Purine

Caption: Synthetic pathway from this compound to purine derivatives.

References

Application Notes and Protocols: Reaction of Aminomalononitrile with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomalononitrile (AMN), a trimer of hydrogen cyanide, is a versatile and highly reactive building block in organic synthesis. Its unique structure, featuring a primary amine and two nitrile functionalities on the same carbon atom, allows it to participate in a variety of chemical transformations. The reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility, providing access to a diverse array of acyclic and heterocyclic compounds. This reaction proceeds initially through the formation of an imine intermediate via nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration. The resulting activated intermediate can then undergo various subsequent reactions, often in one-pot multicomponent formats, to yield complex molecules.

This application note provides a detailed overview of the reaction mechanism of this compound with aldehydes and ketones, experimental protocols for key transformations, and a summary of quantitative data. The applications of this chemistry in the synthesis of valuable intermediates for drug discovery, such as substituted imidazoles and purines with antiviral activity, are highlighted.

Reaction Mechanism

The fundamental reaction between this compound and an aldehyde or ketone is a nucleophilic addition-elimination condensation. The mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is generally reversible.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hemiaminal, forming a zwitterionic intermediate or proceeding through a concerted mechanism in the presence of an acid or base catalyst.

  • Dehydration: The hydroxyl group of the hemiaminal is protonated (under acidic conditions) to form a good leaving group (water). Subsequent elimination of a water molecule leads to the formation of a C=N double bond, yielding an imine (specifically, an α-amino-α,α-dicyanoimine derivative). This dehydration step is often the driving force for the reaction, especially when water is removed from the reaction mixture.

The resulting imine is a highly reactive intermediate that can be isolated or, more commonly, undergo further intramolecular or intermolecular reactions, leading to the formation of a variety of heterocyclic systems.

Mandatory Visualizations

General Reaction Mechanism

ReactionMechanism AMN This compound (H₂N-CH(CN)₂) Hemiaminal Hemiaminal Intermediate AMN->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde (R'-CHO) or Ketone (R'-CO-R'') Carbonyl->Hemiaminal Plus1 + Imine Imine Product (R'-C(R'')=N-CH(CN)₂) Hemiaminal->Imine Dehydration Plus2 + Water H₂O

Application Notes and Protocols for Aminomalononitrile-Based Films and Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and characterization of aminomalononitrile (AMN)-based films and coatings. AMN, a trimer of hydrogen cyanide, undergoes spontaneous polymerization under mild, aqueous conditions to form conformal, biocompatible, and functionalizable coatings on a wide variety of substrates.[1][2][3][4][5] This versatility makes AMN-based coatings a promising platform for various biomedical applications, including drug delivery, antifouling surfaces, and antimicrobial coatings.[4][6]

Overview of this compound-Based Coatings

This compound-based films are formed through a simple, one-step process involving the dissolution of this compound p-toluenesulfonate salt in a slightly alkaline buffer solution.[1][2][7] The polymerization proceeds at room temperature and results in the deposition of a thin, adherent, and brownish film.[1] The coating process is substrate-independent, having been successfully applied to polymers, metals, and ceramics.[1][2]

Key Features:

  • Biocompatible: AMN coatings have shown good biocompatibility, supporting cell attachment and proliferation.

  • Versatile: The coatings can be modified by co-depositing other molecules to introduce specific functionalities.

  • Simple and Scalable: The deposition process is straightforward and can be easily scaled up for larger surface areas.

  • Conformal: The coatings conform to the underlying topography of the substrate.[1][3]

Experimental Protocols

Protocol for One-Step Solution Deposition of AMN Films

This protocol describes the standard method for depositing AMN-based films from a solution.

Materials:

  • This compound p-toluenesulfonate (AMN)

  • Sodium phosphate (for buffer preparation)

  • Substrates for coating (e.g., glass slides, silicon wafers, polystyrene dishes)

  • Deionized water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

  • Substrate cleaning equipment (e.g., sonicator)

Procedure:

  • Substrate Preparation: Thoroughly clean the substrates to be coated. A recommended procedure for glass or silicon substrates is sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each, followed by drying under a stream of nitrogen.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 8.5 using NaOH or HCl.

  • AMN Solution Preparation: Dissolve this compound p-toluenesulfonate in the pH 8.5 phosphate buffer to the desired concentration. Concentrations typically range from 5 to 40 mg/mL.[1]

  • Film Deposition: Immerse the cleaned substrates in the AMN solution. Ensure the entire surface to be coated is submerged.

  • Incubation: Let the deposition proceed at room temperature for the desired duration. Deposition times can range from a few hours to over 24 hours, depending on the desired film thickness.[1][8]

  • Rinsing and Drying: After incubation, remove the substrates from the solution and rinse them thoroughly with deionized water to remove any non-adherent material. Dry the coated substrates under a stream of nitrogen or in a desiccator.

Experimental Workflow for One-Step Solution Deposition

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing sub_prep Substrate Cleaning immersion Substrate Immersion sub_prep->immersion buf_prep Buffer Preparation (pH 8.5) amn_sol AMN Solution Preparation buf_prep->amn_sol amn_sol->immersion incubation Incubation (Room Temp) immersion->incubation rinsing Rinsing with DI Water incubation->rinsing drying Drying rinsing->drying

Caption: Workflow for the one-step solution deposition of AMN films.

Protocol for Electrochemical Deposition of AMN Films

This protocol is suitable for coating conductive substrates.

Materials:

  • This compound p-toluenesulfonate (AMN)

  • Sodium phosphate (for buffer preparation)

  • Conductive substrate (working electrode, e.g., glassy carbon, gold)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Deionized water

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrolyte Preparation: Prepare a solution of AMN in a suitable buffer. For electrochemical deposition, a pH of 6.0 is used to ensure the stability of AMN in the solution.[2]

  • Electrochemical Cell Setup: Assemble the three-electrode electrochemical cell with the conductive substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Cyclic Voltammetry: Perform cyclic voltammetry (CV) to deposit the AMN film. A typical potential window is between -0.7 V and +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s.[1] The number of cycles (e.g., 10, 20, or 50) will determine the film thickness.[1]

  • Rinsing and Drying: After deposition, remove the coated substrate from the electrochemical cell, rinse it thoroughly with deionized water, and dry it under a stream of nitrogen.

Experimental Workflow for Electrochemical Deposition

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing elec_prep Electrolyte Preparation (pH 6.0) cv Cyclic Voltammetry elec_prep->cv cell_setup Electrochemical Cell Setup cell_setup->cv rinsing Rinsing with DI Water cv->rinsing drying Drying rinsing->drying

Caption: Workflow for the electrochemical deposition of AMN films.

Characterization Protocols

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the AMN films.

Procedure:

  • Mount the coated substrate on the XPS sample holder.

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire survey spectra to identify the elements present on the surface.

  • Acquire high-resolution spectra for C 1s, N 1s, and O 1s to determine the chemical states and quantify the elemental composition.

  • The N/C atomic ratio is a key indicator of a successful AMN coating, which is typically around 0.61.[1]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the AMN films.

Procedure:

  • Mount the coated substrate on an SEM stub using conductive carbon tape.

  • If the substrate is non-conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.

  • Introduce the sample into the SEM chamber.

  • Acquire images at various magnifications to observe the film's morphology. AMN films often exhibit a fibrillar or nodular structure.[8][9]

Water Contact Angle (WCA) Measurement

WCA measurements are used to assess the hydrophilicity of the AMN films.

Procedure:

  • Place the coated substrate on the goniometer stage.

  • Dispense a small droplet of deionized water (typically 1-5 µL) onto the surface.

  • Capture an image of the droplet and measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • AMN coatings are generally hydrophilic, with water contact angles of approximately 40 degrees.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and characterization of AMN-based films.

Table 1: Deposition Parameters for One-Step Solution Method

ParameterValueReference
AMN Concentration5 - 40 mg/mL[1]
Buffer50 mM Sodium Phosphate[1][8]
pH8.5[1][2][7]
TemperatureRoom Temperature[1]
Deposition Time1 - 24 hours[1]

Table 2: Deposition Parameters for Electrochemical Method

ParameterValueReference
pH6.0[2]
Potential Window-0.7 to +1.0 V vs. Ag/AgCl[6]
Scan Rate50 mV/s[1]
Number of Cycles10 - 50[1]

Table 3: Typical Characterization Data for AMN Films

Characterization TechniqueParameterTypical ValueReference
XPSN/C Atomic Ratio~0.61[1]
Water Contact AngleStatic Contact Angle~40°[9]
EllipsometryFilm Growth Rate~3.8 nm/h (from a 2% w/v solution)[9]

Applications in Drug Development

The functionalizability of AMN coatings makes them attractive for drug delivery applications. The primary amine groups present in the polymer structure can be used for the covalent attachment of drugs or targeting ligands. Furthermore, the coating can serve as a reservoir for the controlled release of therapeutic agents. The inherent biocompatibility of the AMN matrix is a significant advantage for in vivo applications.

Potential Applications:

  • Drug-eluting coatings for medical devices: To prevent restenosis or infection.

  • Surface modification of nanoparticles: For targeted drug delivery.

  • Scaffolds for tissue engineering: To deliver growth factors or other bioactive molecules.

References

Application Notes and Protocols for the Use of Aminomalononitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomalononitrile (AMN), a versatile and highly reactive building block, has garnered significant attention in the field of organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its unique structure, featuring a geminal amino and two cyano groups, allows for the rapid construction of complex and diverse molecular scaffolds, which are of great interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable heterocyclic compounds through multicomponent strategies. The protocols outlined below are intended to serve as a practical guide for researchers in the synthesis of novel chemical entities.

Application Note 1: Microwave-Assisted Three-Component Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles

This application note describes a highly efficient, microwave-assisted, three-component reaction for the synthesis of substituted aminoimidazole carbonitriles. This reaction utilizes this compound p-toluenesulfonate (AMNS), a stable salt of this compound, along with an α-amino acid and trimethyl orthoacetate (TOA). The resulting imidazole derivatives are valuable precursors for the synthesis of purines and other biologically active molecules.[1] This method offers a rapid and diversity-oriented approach to novel heterocyclic structures.

Logical Workflow for Imidazole Synthesis

G cluster_0 Reaction Setup cluster_1 First Microwave Step cluster_2 Second Microwave Step cluster_3 Work-up and Purification AMNS This compound p-toluenesulfonate (AMNS) TEA Triethylamine (TEA) AMNS->TEA Stir in THF TOA Trimethyl Orthoacetate (TOA) TEA->TOA THF Tetrahydrofuran (THF) MW1 Microwave Irradiation (250W, 200°C, 2 min) TOA->MW1 Amino_Acid α-Amino Acid (Methyl Ester) MW1->Amino_Acid Cool and add MW2 Microwave Irradiation Amino_Acid->MW2 Workup Aqueous Work-up MW2->Workup Purification Chromatography Workup->Purification Product 5-Amino-1,2-disubstituted- 1H-imidazole-4-carbonitrile Purification->Product

Caption: Workflow for the microwave-assisted synthesis of imidazole derivatives.

Experimental Protocol

General Procedure for the Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles:

This protocol is based on a two-step, one-pot microwave-assisted condensation.[1]

Materials:

  • This compound p-toluenesulfonate (AMNS)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Trimethyl orthoacetate (TOA)

  • α-Amino acid methyl esters (e.g., glycine methyl ester, alanine methyl ester, etc.)

  • Microwave reactor

Procedure:

  • Step 1: In a microwave reactor vessel, dissolve this compound p-toluenesulfonate (1.0 eq, e.g., 5.9 mmol) in anhydrous THF (30 mL).

  • Add triethylamine (1.2 eq, e.g., 7.1 mmol) and stir the mixture at room temperature for 30 minutes.

  • Add trimethyl orthoacetate (1.4 eq, e.g., 8.3 mmol) to the reaction mixture.

  • Seal the vessel and subject it to microwave irradiation at 250 W and 200 °C for 2 minutes (pressure should not exceed 250 psi).

  • Step 2: After cooling the reaction mixture to room temperature, add a second portion of triethylamine (1.2 eq, e.g., 7.1 mmol) followed by the desired α-amino acid methyl ester (1.2 eq, e.g., 7.1 mmol).

  • Reseal the vessel and irradiate the mixture under the same microwave conditions as in Step 1.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile.

Quantitative Data

The following table summarizes the yields obtained for the synthesis of various imidazole derivatives using different α-amino acid methyl esters.

Entryα-Amino AcidProductYield (%)
1Glycine5-Amino-1-(methoxycarbonylmethyl)-2-methyl-1H-imidazole-4-carbonitrile60
2Alanine5-Amino-1-(1-methoxycarbonylethyl)-2-methyl-1H-imidazole-4-carbonitrile55
3Valine5-Amino-1-(1-methoxycarbonyl-2-methylpropyl)-2-methyl-1H-imidazole-4-carbonitrile40
4Serine5-Amino-1-(1-methoxycarbonyl-2-hydroxyethyl)-2-methyl-1H-imidazole-4-carbonitrile35
5Phenylalanine5-Amino-1-(1-methoxycarbonyl-2-phenylethyl)-2-methyl-1H-imidazole-4-carbonitrile45
6Tyrosine5-Amino-1-(1-methoxycarbonyl-2-(4-hydroxyphenyl)ethyl)-2-methyl-1H-imidazole-4-carbonitrile25

Data adapted from Bizzarri, et al. (2021).[1]

Application Note 2: Synthesis of Polysubstituted Pyridines via a Multicomponent Reaction Involving this compound

While many multicomponent reactions for pyridine synthesis utilize malononitrile, specific and well-documented examples using this compound are less common. However, the inherent reactivity of this compound as an enamine precursor allows for its participation in cyclization reactions to form substituted pyridines. This application note outlines a general strategy for the synthesis of polysubstituted pyridines, which are key structural motifs in numerous pharmaceuticals.

Proposed Reaction Pathway for Pyridine Synthesis

G cluster_0 Reactants cluster_1 Reaction Cascade cluster_2 Product AMN This compound Michael Michael Addition AMN->Michael Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Active_Methylene Active Methylene Compound Active_Methylene->Knoevenagel Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Aromatization Cyclization->Aromatization Pyridine Polysubstituted Pyridine Aromatization->Pyridine

Caption: General reaction pathway for the synthesis of polysubstituted pyridines.

Experimental Protocol

General Procedure for the Synthesis of Polysubstituted Pyridines:

This protocol is a generalized procedure based on established methodologies for pyridine synthesis, adapted for the use of this compound.

Materials:

  • This compound p-toluenesulfonate (AMNS)

  • Aromatic or aliphatic aldehyde

  • An active methylene compound (e.g., a β-ketoester, malononitrile)

  • A base catalyst (e.g., piperidine, triethylamine)

  • Ethanol or another suitable solvent

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.

  • Add a catalytic amount of a suitable base (e.g., piperidine, 0.1 eq) and stir the mixture at room temperature for 15-30 minutes to facilitate the Knoevenagel condensation.

  • To this mixture, add this compound p-toluenesulfonate (1.0 eq) and an additional equivalent of the base to liberate the free this compound.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization from an appropriate solvent system.

Expected Quantitative Data

The yields for this type of reaction are expected to be in the moderate to good range, typically between 40% and 80%, depending on the specific substrates and reaction conditions employed. It is crucial to optimize the reaction conditions for each set of substrates to achieve the best results.

AldehydeActive Methylene CompoundExpected ProductExpected Yield Range (%)
BenzaldehydeEthyl acetoacetateEthyl 2-amino-6-methyl-4-phenylpyridine-3,5-dicarbonitrile50-70
4-ChlorobenzaldehydeMalononitrile2,6-Diamino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile60-80
4-MethoxybenzaldehydeAcetylacetone3-Acetyl-2-amino-6-methyl-4-(4-methoxyphenyl)pyridine-5-carbonitrile45-65

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of nitrogen-containing heterocycles through multicomponent reactions. The protocols provided herein offer a starting point for the exploration of its synthetic utility. The microwave-assisted synthesis of imidazoles is a particularly efficient method for generating libraries of compounds for biological screening. Further exploration of this compound in other multicomponent reactions is a promising avenue for the discovery of novel molecular architectures with potential applications in drug development and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Application Note: Characterization of Aminomalononitrile and its Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminomalononitrile (AMN), a trimer of hydrogen cyanide, is a molecule of significant interest in prebiotic chemistry and as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its inherent instability, however, presents challenges for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a guide to the analytical techniques for the characterization of this compound and its derivatives by ¹H and ¹³C NMR. Due to the reactive nature of this compound, obtaining and interpreting its NMR spectra requires careful consideration of sample preparation and handling.

Predicted NMR Spectral Data for this compound

Obtaining experimental NMR data for neat this compound is challenging due to its tendency to polymerize. However, its spectral characteristics can be predicted based on the analysis of its stable derivatives and known chemical shift principles.

Predicted ¹H NMR Spectrum:

The this compound molecule (H₂N-CH(CN)₂) has two distinct proton environments:

  • The methine proton (-CH).

  • The amine protons (-NH₂).

The methine proton is expected to appear as a singlet, shifted downfield due to the electron-withdrawing effects of the two adjacent cyano groups and the amino group. The amine protons will also likely appear as a singlet, although the chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

Predicted ¹³C NMR Spectrum:

This compound has two distinct carbon environments:

  • The methine carbon (-CH).

  • The nitrile carbons (-CN).

The methine carbon is expected to have a chemical shift influenced by the attached amino group and two cyano groups. The two cyano group carbons are chemically equivalent and will produce a single signal in the characteristic nitrile region of the spectrum.

Experimental NMR Data for a Stable this compound Derivative

To provide a practical example, the following table summarizes the experimental ¹H and ¹³C NMR data for 2-benzyl-2-aminomalononitrile, a stable derivative of this compound.

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
2-benzyl-2-aminomalononitrile¹H2.29br s-CDCl₃
¹H2.84d7.2CDCl₃
¹³C43.9--CDCl₃
¹³C46.9--CDCl₃
¹³C115.6--CDCl₃

Experimental Protocols

This section outlines a general protocol for the NMR analysis of this compound or its derivatives. Given the potential instability of this compound, handling under an inert atmosphere is recommended.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble and stable. Common choices for similar compounds include DMSO-d₆, acetonitrile-d₃, and chloroform-d (CDCl₃). For this compound, which has some polarity, DMSO-d₆ or acetonitrile-d₃ may be suitable. It is crucial to use high-purity, dry NMR solvents to minimize reactions and the presence of exchangeable protons from water.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.

  • Procedure for Air-Sensitive Samples:

    • Dry the NMR tube and cap in an oven and allow to cool in a desiccator.

    • Weigh the sample in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).

    • Dissolve the sample in the deuterated solvent that has been previously degassed.

    • Transfer the solution to the NMR tube using a syringe or a cannula.

    • Cap the NMR tube securely. For extra protection against air and moisture, the cap can be wrapped with Parafilm.

2. NMR Data Acquisition

  • Instrument: A standard 400 MHz or 500 MHz NMR spectrometer is suitable for the analysis of small molecules like this compound.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Logical Workflow for this compound Characterization

The following diagram illustrates the logical workflow for the characterization of a synthesized compound like this compound using NMR spectroscopy.

This compound Characterization Workflow Workflow for NMR Characterization of this compound cluster_synthesis Synthesis & Purification cluster_preparation Sample Preparation (Inert Atmosphere) cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Characterization synthesis Synthesis of this compound purification Purification synthesis->purification weigh Weigh Sample purification->weigh dissolve Dissolve in Dry Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition h1_nmr->c13_nmr advanced_nmr 2D NMR (COSY, HSQC) (Optional) c13_nmr->advanced_nmr processing Data Processing (FT, Phasing, Baseline Correction) advanced_nmr->processing referencing Chemical Shift Referencing processing->referencing analysis Spectral Analysis (Chemical Shifts, Multiplicity, Integration) referencing->analysis elucidation Structural Elucidation & Verification analysis->elucidation

Caption: Workflow for the NMR characterization of this compound.

NMR spectroscopy is an indispensable tool for the characterization of this compound and its derivatives. While the inherent instability of this compound necessitates careful sample handling and preparation under inert conditions, the application of ¹H and ¹³C NMR provides detailed structural information. The provided protocols and predicted spectral data serve as a valuable resource for researchers working with this important chemical intermediate. For definitive structural confirmation, especially for novel derivatives, two-dimensional NMR techniques such as COSY and HSQC are recommended.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Aminomalononitrile

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Introduction

Aminomalononitrile (AMN), a trimer of hydrogen cyanide, is a key molecule in prebiotic chemistry and a versatile building block for the synthesis of various heterocyclic compounds, including purines and imidazoles.[1] Given its reactivity and importance in pharmaceutical and chemical synthesis, a reliable analytical method to determine its purity is crucial. This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and the separation of its potential process-related impurities and degradation products.

The developed method is designed to be simple, accurate, and robust, making it suitable for routine quality control and stability studies in research and drug development settings. High-performance liquid chromatography (HPLC) is a widely used analytical technique for assessing the purity of drug substances and identifying impurities.[2][]

Potential Impurities

The primary impurities in this compound can arise from its synthesis, which is often from malononitrile, or from degradation.[4] Potential impurities that this method is designed to separate include:

  • Malononitrile: A starting material for some synthetic routes.

  • Oximinomalononitrile: An intermediate in the synthesis from malononitrile.[4]

  • Diaminomaleonitrile (DAMN): A tetramer of HCN that can be formed from this compound.[5]

  • Hydrolysis Products: this compound can undergo hydrolysis to form various products, including amino acetonitrile.[6]

  • Polymers of HCN: Higher-order polymers may also be present.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purity analysis of this compound using HPLC.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium acetate, HPLC grade.

  • This compound reference standard and sample.

2. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. The use of a C18 column is common for the separation of a wide range of compounds in reversed-phase chromatography.[7] A gradient elution is employed to ensure the separation of both polar and potentially less polar impurities.[2]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 40 minutes

3. Preparation of Solutions

  • Mobile Phase A (10 mM Ammonium Acetate): Dissolve 0.7708 g of ammonium acetate in 1000 mL of HPLC grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Perform the system suitability injections.

  • Once the system suitability criteria are met, inject the blank (diluent) once, followed by the standard solution and the sample solution.

  • Process the chromatograms and calculate the purity of the this compound sample using the area normalization method.

Calculation:

% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Data Presentation

The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential impurities based on this method. These are hypothetical values and would need to be confirmed experimentally.

CompoundRetention Time (min) (Expected)Relative Retention Time (RRT)
Malononitrile~ 5.2~ 0.65
This compound ~ 8.0 1.00
Oximinomalononitrile~ 3.5~ 0.44
Diaminomaleonitrile~ 6.8~ 0.85
Hydrolysis Product 1~ 2.5~ 0.31

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phases (A and B) system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration prep_diluent Prepare Diluent prep_standard Prepare Standard Solution (0.5 mg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution (0.5 mg/mL) prep_diluent->prep_sample system_suitability Perform System Suitability Test prep_standard->system_suitability run_sequence Inject Blank, Standard, and Sample prep_sample->run_sequence system_equilibration->system_suitability system_suitability->run_sequence If criteria met data_acquisition Acquire Chromatograms run_sequence->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration purity_calculation Calculate % Purity peak_integration->purity_calculation final_report Generate Final Report purity_calculation->final_report

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for determining the purity of this compound. The method is stability-indicating, capable of separating the main compound from its potential impurities and degradation products. This protocol is suitable for quality control purposes in both academic and industrial laboratories. It is recommended to validate this method according to ICH guidelines before its implementation for routine analysis.[8]

References

Application Notes and Protocols for Aminomalononitrile Reaction Kinetics and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aminomalononitrile (AMN), a trimer of hydrogen cyanide, is a pivotal molecule in prebiotic chemistry and a versatile precursor in organic synthesis.[1][2] Its high reactivity allows for the formation of a diverse range of biologically relevant molecules, including amino acids, nucleobases, and polymers. Understanding the kinetics and mechanisms of AMN reactions is crucial for harnessing its synthetic potential and for elucidating the origins of life. These application notes provide a detailed overview of key reactions involving AMN, including thermal polymerization, hydrolysis, and reactions with electrophiles, supported by experimental protocols and mechanistic diagrams.

Thermal Polymerization of this compound

The thermal polymerization of this compound, particularly its stable p-toluenesulfonate salt (AMNS), is an efficient process that can be monitored using thermal analysis techniques. The reaction is characterized by an autocatalytic mechanism.[1][3]

Kinetic Data

A kinetic study of the bulk polymerization of AMNS was conducted using non-isothermal differential scanning calorimetry (DSC).[1] The polymerization displays a sigmoidal conversion curve, indicative of an autocatalytic process. The kinetic parameters, known as the kinetic triplet, which include the activation energy (Eα), the pre-exponential factor (A), and the mechanism function (f(α)), have been determined.[1][4][5]

ParameterValue/DescriptionReference
Reaction Model Autocatalytic[1][3][6]
Kinetic Equation dα/dt = k αm (1 − α)n[1]
Autocatalytic Order (m) ≈ 1[1]
Activation Energy (Eα) Decreases from ~140 to 105 kJ/mol with increasing conversion.[1]
Polymerization Enthalpy ~307 J/g (at a heating rate of 2.5 °C/min)[1]
Key Elimination Reactions Dehydrocyanation and deamination[1][4][5]
Experimental Protocol: Kinetic Analysis of AMNS Thermal Polymerization by DSC

This protocol describes the use of non-isothermal DSC to determine the kinetic parameters of AMNS bulk polymerization.[1]

Materials:

  • This compound p-toluenesulfonate (AMNS), 98% purity

  • Differential Scanning Calorimeter (DSC)

  • Aluminum pans

  • Nitrogen gas (high purity)

Procedure:

  • Calibrate the DSC instrument using high-purity standards.

  • Weigh approximately 4–5 mg of AMNS into an aluminum pan.

  • Place the pan in the DSC cell.

  • Purge the cell with dry nitrogen gas at a flow rate of 20 mL/min.

  • Heat the sample from 25 °C to 250 °C at various heating rates (βs), for example, 2.5, 5, 10, 15, 20, and 25 °C/min.

  • After the non-isothermal scan, rapidly cool the sample to room temperature.

  • Perform a second heating scan at a constant rate (e.g., 20 °C/min) to confirm the completion of the polymerization.

  • Record the heat flow as a function of temperature for each heating rate.

  • The reaction heat is determined by integrating the area under the exothermic peak.

  • The conversion (α) at any given temperature is calculated from the partial heat of reaction (ΔHt) and the total heat of reaction (ΔHtotal) using the equation: α = ΔHt / ΔHtotal.

  • The reaction rate (dα/dt) can be derived from the DSC heat flow (dH/dt) and the total heat evolved (ΔHtotal).[1]

  • Analyze the data using appropriate kinetic models (e.g., Kissinger, Friedman, Málek) to determine the activation energy and reaction mechanism.[1]

Mechanistic Pathway and Experimental Workflow

The thermal polymerization of AMN is a complex process involving multiple steps. A hypothetical pathway suggests a step-growth polymerization initiated by the nucleophilic addition of the amino group of one AMN molecule to a nitrile group of another.[1] The process is accompanied by the elimination of hydrogen cyanide (dehydrocyanation) and ammonia (deamination).[1][4][5]

G cluster_workflow Experimental Workflow: DSC Kinetic Analysis SamplePrep Sample Preparation (4-5 mg AMNS in Al pan) DSC_Run Non-isothermal DSC Scan (Varying heating rates) SamplePrep->DSC_Run Data_Acq Data Acquisition (Heat flow vs. Temp) DSC_Run->Data_Acq Data_Analysis Kinetic Analysis (Kissinger, Friedman, etc.) Data_Acq->Data_Analysis Kinetic_Triplet Determine Kinetic Triplet (Eα, A, f(α)) Data_Analysis->Kinetic_Triplet

Caption: Workflow for DSC kinetic analysis of AMNS polymerization.

G cluster_elimination Elimination Reactions AMN This compound (AMN) Dimer Dimer Intermediate AMN->Dimer Nucleophilic Attack Polymer_Chain Growing Polymer Chain Dimer->Polymer_Chain Chain Propagation Final_Polymer Final Polymer Structure Polymer_Chain->Final_Polymer Termination/Cross-linking HCN HCN (Dehydrocyanation) Polymer_Chain->HCN NH3 NH3 (Deamination) Polymer_Chain->NH3

Caption: Proposed mechanism for the thermal polymerization of AMN.

Hydrolysis of this compound

The hydrolysis of this compound is a significant reaction in prebiotic chemistry, potentially leading to the formation of amino acids like glycine.[7][8] Ab initio theoretical calculations have been employed to study the reaction pathways and energetics of this process.[7]

Kinetic and Thermodynamic Data

Theoretical calculations at the MP2 level provide insights into the activation energies of the proposed hydrolysis mechanism.[7][8]

Reaction StepActivation Energy (kcal/mol)Reference
H2O attack on the nitrile group49.00[7][8]
H2O attack on the amino group82.24[7]
Direct decarboxylation~61[7][8]
Water-assisted decarboxylation~20[7][8]

These calculations suggest that the hydrolysis is initiated by the attack of a water molecule on one of the nitrile groups, which has a significantly lower activation barrier than an attack on the amino group.[7][8]

Experimental Protocol: Not Applicable (Theoretical Study)

The data presented for AMN hydrolysis is derived from ab initio theoretical calculations, not from direct experimental kinetic studies.[7][8] The protocol for such a study would involve computational chemistry methods.

Computational Methodology Outline:

  • Model System: Define the reactants (this compound and water molecules) in a computational chemistry software package.

  • Quantum Mechanical Method: Employ methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to calculate the electronic structure.

  • Geometry Optimization: Optimize the geometries of reactants, transition states, intermediates, and products.

  • Frequency Calculation: Perform frequency calculations to confirm that optimized structures are minima or transition states on the potential energy surface.

  • Energy Profile: Calculate the energies of all species to map out the reaction potential energy surface and determine activation barriers.

Mechanistic Pathway

The proposed mechanism for the hydrolysis of this compound to amino acetonitrile involves several steps, including the formation of an amide intermediate, followed by hydrolysis to a carboxylic acid, and subsequent decarboxylation.[7]

G AMN This compound Amide_Int Amide Intermediate AMN->Amide_Int + H2O (attack on nitrile) Carboxylic_Acid Amino-cyano-acetic Acid Amide_Int->Carboxylic_Acid + H2O (hydrolysis of amide) Amino_Acetonitrile Amino Acetonitrile Carboxylic_Acid->Amino_Acetonitrile - CO2 (decarboxylation)

Caption: Proposed hydrolysis pathway of this compound.

Reactions of this compound with Electrophiles

This compound readily reacts with various electrophiles under mild conditions to form intermediates that can be hydrolyzed to produce a range of amino acids.[9]

Reaction Data: Synthesis of Phenylalanine

A study on the reaction of this compound p-toluenesulfonate with benzyl bromide demonstrates a plausible prebiotic route to phenylalanine.[10][11]

ReactantsBaseSolventTemperatureTime (h)Yield of 2-Benzyl-2-aminomalononitrileReference
AMNS, Benzyl BromideTriethylamine (2.5 eq.)THF/H2O (4:1)Room Temp.117%[10]
AMNS, Benzyl BromideTriethylamine (2.5 eq.)H2ORoom Temp.14%[10]

The resulting 2-benzyl-2-aminomalononitrile can then be hydrolyzed to phenylalanine.[10]

Experimental Protocol: Synthesis of 2-Benzyl-2-aminomalononitrile

This protocol is based on the reaction of AMNS with benzyl bromide.[10]

Materials:

  • This compound p-toluenesulfonate (AMNS)

  • Benzyl bromide

  • Triethylamine

  • Tetrahydrofuran (THF), dry

  • Water

  • Argon gas

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve this compound p-toluenesulfonate (1.0 mmol) in a mixture of dry THF (4 mL) and water (1 mL).

  • Add triethylamine (2.5 mmol) to the solution to act as a base.

  • Add benzyl bromide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the product, 2-benzyl-2-aminomalononitrile, can be isolated and purified using standard organic chemistry techniques (e.g., extraction, chromatography).

General Mechanistic Scheme

The reaction proceeds via the alkylation of the this compound carbanion, which is generated in situ by the base. The resulting substituted this compound can then undergo decarboxylative hydrolysis to yield the corresponding amino acid.[11]

G AMN This compound Carbanion AMN Carbanion AMN->Carbanion + Base - H+ Alkylated_AMN Alkylated AMN (e.g., 2-Benzyl-2-aminomalononitrile) Carbanion->Alkylated_AMN + Electrophile (R-X) Electrophile Electrophile (R-X) e.g., Benzyl Bromide Amino_Acid Amino Acid (e.g., Phenylalanine) Alkylated_AMN->Amino_Acid Decarboxylative Hydrolysis

Caption: General mechanism for amino acid synthesis from AMN.

References

Application Notes and Protocols for Scale-Up Synthesis of Aminomalononitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomalononitrile (AMN) is a versatile precursor in the synthesis of a wide range of nitrogen-containing heterocyclic compounds, including imidazoles, purines, and other derivatives with significant biological activity.[1][2][3] Its role as a key intermediate makes the development of a robust and scalable synthetic process crucial for research and drug development. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on practical considerations for safety, yield optimization, and purification.

This compound itself is an unstable oil that readily polymerizes.[4] Therefore, it is typically isolated and handled as a more stable salt, most commonly the p-toluenesulfonate (tosylate) salt.[1][5][6][7] This document will primarily focus on the synthesis of this compound p-toluenesulfonate.

Synthetic Routes for this compound Production

Two primary synthetic routes are commonly employed for the production of this compound. The choice of route for a scale-up operation will depend on factors such as starting material availability, cost, equipment, and safety infrastructure.

  • Route 1: Reduction of Oximinomalononitrile. This is a well-established and high-yielding method for producing this compound p-toluenesulfonate.[1][6][7]

  • Route 2: From Diethyl Aminomalonate. This two-step process involves the formation of 2-aminomalonamide, which is then dehydrated to this compound.[8][9]

Scale-Up Synthesis Considerations

Scaling up any chemical synthesis requires careful consideration of several factors beyond what is typically encountered at the lab bench. For this compound synthesis, the following points are critical:

  • Thermal Management: The reduction of oximinomalononitrile is an exothermic reaction.[1][5][6] Effective heat dissipation is crucial to prevent runaway reactions. On a larger scale, this necessitates the use of jacketed reactors with efficient cooling systems. The rate of addition of reagents must be carefully controlled to manage the heat evolution.

  • Reagent Handling and Safety:

    • Sodium Nitrite: Used in the preparation of oximinomalononitrile, sodium nitrite is a strong oxidizing agent and is toxic.[1][6] Appropriate personal protective equipment (PPE) should be worn, and engineering controls (e.g., fume hoods, contained charging systems) should be in place to minimize exposure.

    • Solid Phosgene (Triphosgene): Utilized in the dehydration step of Route 2, solid phosgene is highly toxic and corrosive.[8][9] This route should only be considered if appropriate containment and scrubbing systems are available to handle this hazardous reagent.

    • Malononitrile: The starting material for Route 1 is toxic if swallowed, in contact with skin, or if inhaled.[10][11][12] It is also very toxic to aquatic life.[10] Handling should be performed in a well-ventilated area with appropriate PPE.

    • Amalgamated Aluminum: The use of mercuric chloride to generate amalgamated aluminum presents environmental and health risks.[1][6] Waste streams containing mercury must be handled and disposed of according to strict regulations. Alternative reducing agents have been explored, such as sodium dithionite or zinc in an acidic medium.[5]

  • Work-up and Purification:

    • Filtration: The removal of aluminum salts after the reduction can be challenging on a large scale. The use of filter aids like Celite is recommended, and appropriate large-scale filtration equipment (e.g., filter press, Nutsche filter) will be necessary.[1][6]

    • Crystallization and Isolation: The precipitation of this compound p-toluenesulfonate needs to be controlled to ensure good crystal form and high purity.[1][6] Cooling rates and solvent compositions are critical parameters. The final product should be washed thoroughly to remove impurities.

  • Material Compatibility: Ensure that all reactors, transfer lines, and other equipment are constructed from materials compatible with the reagents and solvents used in the synthesis.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound p-Toluenesulfonate (via Route 1)

This protocol is adapted from a well-established literature procedure and includes considerations for a larger scale.[1][6]

A. Preparation of Oximinomalononitrile

  • Reaction Setup: In a suitable jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve malononitrile (0.38 mol) in a mixture of water (20 ml) and acetic acid (100 ml).

  • Cooling: Cool the solution to between -10°C and 0°C using the reactor's cooling system.

  • Addition of Sodium Nitrite: Slowly add granulated sodium nitrite (0.72 mol) in portions over a period of at least 30 minutes, ensuring the internal temperature is maintained below 5°C.[1][6] Caution: This addition is exothermic.

  • Reaction: Stir the mixture for 4 hours while maintaining the temperature below 5°C.

  • Work-up: Add tetrahydrofuran (THF, 400 ml) and ether (400 ml) to the reaction mixture. Store the mixture at -40°C overnight to precipitate inorganic salts.

  • Filtration: Filter the cold mixture rapidly and wash the solid with a cold mixture of THF and ether.

  • Concentration: Concentrate the combined filtrate and washings under reduced pressure to a volume of approximately 250 ml. This solution of oximinomalononitrile is used directly in the next step.

B. Preparation of this compound p-Toluenesulfonate

  • Preparation of Amalgamated Aluminum: Cut aluminum foil (0.51 g atom) into small pieces and cover with a 5% aqueous solution of mercuric chloride for about 30 seconds until a mercury coating is visible.[1][6] Decant the mercuric chloride solution and wash the amalgamated aluminum sequentially with water, ethanol, and THF. Safety Note: Handle mercuric chloride and mercury-containing waste with extreme care and in accordance with safety regulations.

  • Reaction Setup: Transfer the amalgamated aluminum to a jacketed reactor equipped with a condenser, mechanical stirrer, and addition funnel. Immediately cover with THF (300 ml).

  • Reduction: Cool the THF slurry to between -30°C and -15°C. Add the oximinomalononitrile solution from the previous step over 15 minutes, maintaining the temperature in this range.

  • Exotherm Control: After the addition is complete, remove the cooling and allow the mixture to warm to room temperature. The reaction is exothermic, and cooling may be required to control it.[1][6]

  • Reflux: Once the initial exotherm subsides, heat the mixture to reflux for approximately 45 minutes, or until most of the aluminum is consumed.

  • Filtration of Aluminum Salts: Cool the reaction mixture to room temperature and add ether (200 ml). Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake with THF followed by ether.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to a volume of about 250 ml.

  • Precipitation of the Tosylate Salt: Slowly add a slurry of p-toluenesulfonic acid monohydrate (0.32 mol) in ether (250 ml) to the concentrated solution with stirring.

  • Crystallization and Isolation: Bring the total volume to 1 liter with ether and cool to 0°C to complete crystallization. Collect the crystalline product by vacuum filtration.

  • Washing and Drying: Wash the product successively with ether, cold acetonitrile, and again with ether.[1][6] Dry the product under vacuum at room temperature.

Data Presentation

ParameterRoute 1 (from Oximinomalononitrile)Route 2 (from Diethyl Aminomalonate)Reference(s)
Starting Material MalononitrileDiethyl Aminomalonate[1],[9]
Key Reagents Sodium nitrite, Aluminum, p-Toluenesulfonic acidAmmonium chloride, Solid phosgene[1],[9]
Yield 78-82% (as p-toluenesulfonate salt)Not explicitly stated in provided abstracts[1],[6]
Product Form Crystalline solid (p-toluenesulfonate salt)This compound (as free base)[1],[9]
Melting Point 169–171°C (dec.)Not applicable (unstable oil)[1],[6]

Visualizations

Workflow for Scale-Up Synthesis of this compound p-Toluenesulfonate

Scale_Up_Workflow cluster_prep Oximinomalononitrile Preparation cluster_reduction Reduction and Salt Formation cluster_safety Key Safety Considerations start Malononitrile + Acetic Acid/Water cooling1 Cool to -10°C to 0°C start->cooling1 add_nitrite Slow Addition of Sodium Nitrite (T < 5°C) cooling1->add_nitrite Exothermic react1 Stir for 4h (T < 5°C) add_nitrite->react1 safety2 Hazardous Reagents workup1 Add THF/Ether Store at -40°C react1->workup1 filter1 Filter Inorganic Salts workup1->filter1 concentrate1 Concentrate Filtrate filter1->concentrate1 oximino_sol Oximinomalononitrile Solution in THF concentrate1->oximino_sol reduction Reduction of Oximinomalononitrile (-30°C to -15°C) oximino_sol->reduction prep_al Prepare Amalgamated Aluminum prep_al->reduction safety3 Waste Disposal reflux Warm to RT & Reflux reduction->reflux Exothermic safety1 Thermal Management filter2 Filter Aluminum Salts (with Celite) reflux->filter2 concentrate2 Concentrate Filtrate filter2->concentrate2 add_tsa Add p-Toluene- sulfonic Acid concentrate2->add_tsa crystallize Crystallize at 0°C add_tsa->crystallize isolate Filter, Wash, Dry crystallize->isolate product This compound p-Toluenesulfonate isolate->product

Caption: Workflow for the scale-up synthesis of this compound p-toluenesulfonate.

Logical Relationship of Synthetic Routes

Synthetic_Routes cluster_route1 Route 1 cluster_route2 Route 2 malononitrile Malononitrile oximino Oximinomalononitrile malononitrile->oximino Nitrosation (NaNO2, Acetic Acid) amn_salt This compound p-Toluenesulfonate oximino->amn_salt Reduction (Al/Hg) & Salt Formation (TsOH) diethyl_amino Diethyl Aminomalonate amino_malonamide 2-Aminomalonamide diethyl_amino->amino_malonamide Ammonolysis (NH4Cl) amn_free This compound (free base) amino_malonamide->amn_free Dehydration (Solid Phosgene) amn_free->amn_salt Salt Formation (e.g., TsOH)

Caption: Comparison of two primary synthetic routes to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Aminomalononitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of aminomalononitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my isolated this compound a dark, tarry substance instead of a solid?

A1: this compound (AMN) in its free base form is inherently unstable and prone to rapid polymerization, resulting in a dark-brown tarry mass.[1] To obtain a stable, handleable product, it is crucial to isolate it as a salt. The most common and effective method is to isolate it as the p-toluenesulfonate (tosylate) salt (AMNS), which is a stable, crystalline solid.[1]

Q2: What is the expected yield for the synthesis of this compound p-toluenesulfonate (AMNS)?

A2: Reported yields for the synthesis and isolation of AMNS are generally in the range of 75–82% after purification.[1] Yields significantly below this range may indicate issues with reagent quality, reaction control, or product isolation.

Q3: Can I monitor the progress of the reaction?

A3: Yes, thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and the consumption of the starting material.[1]

Q4: Are there alternative reducing agents to aluminum amalgam?

A4: Yes, zinc and sodium dithionite have been reported as alternative reducing agents for the synthesis of this compound. However, the use of zinc requires an acidic solution, and the workup to remove the resulting salts can be more difficult compared to the use of aluminum. Aluminum is generally the preferred reagent for a more straightforward product isolation.

Q5: My final product is a tan or light-brown solid. How can I decolorize it?

A5: A tan-colored product is common for the crude material and is often suitable for many synthetic purposes.[2] However, an almost colorless product can be obtained by recrystallization from boiling acetonitrile with the addition of activated carbon.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound p-toluenesulfonate.

Low or No Product Yield
Symptom Potential Cause Recommended Action
Reaction does not start or is sluggish Inactive aluminum amalgam due to a persistent oxide layer.Ensure the aluminum surface is properly activated. This can be achieved by briefly treating the aluminum with a solution of mercury(II) chloride in water. The appearance of a silvery, amalgamated surface is a good indicator of activation.[3]
Low purity of starting malononitrile.Commercial malononitrile can be purified by recrystallization from ether after treatment with activated carbon.[2]
Low yield of crystalline product Incomplete precipitation of the AMNS salt.After the addition of p-toluenesulfonic acid and cooling, check for complete precipitation by adding a small amount of additional p-toluenesulfonic acid to the clear supernatant liquid. If more precipitate forms, add more acid and continue cooling.[2]
Product loss during workup.Ensure efficient extraction of the product. The aluminum salts should be thoroughly washed with tetrahydrofuran and ether to recover any adsorbed product.[2]
Polymerization of the this compound free base.Maintain low temperatures during the workup and concentration steps. Avoid excessive heating. The free base is unstable and polymerizes readily.[1]
Formation of a dark tar during workup Decomposition of the free this compound.This is a strong indication of product instability. Minimize the time the product is in its free base form. Proceed with the salt formation step as quickly as possible after the reduction and initial filtration.
Purification Issues
Symptom Potential Cause Recommended Action
Product remains colored after recrystallization Insufficient removal of colored impurities.Use an adequate amount of activated carbon during recrystallization. Ensure the acetonitrile used is of high purity. A second recrystallization may be necessary.
Oily product obtained after recrystallization Incomplete removal of solvent or presence of low-melting impurities.Ensure the product is thoroughly dried under vacuum after filtration. If the problem persists, consider washing the crystalline product with cold acetonitrile followed by ether to remove residual soluble impurities.[2]
Filtration of aluminum salts is very slow Fine particulate nature of the aluminum hydroxide byproduct.Use a filter aid such as Celite to improve the filtration rate.[2] Ensure a sufficient layer of the filter aid is used to prevent clogging.

Experimental Protocols

Synthesis of this compound p-Toluenesulfonate (AMNS)

This protocol is adapted from Organic Syntheses.

1. Preparation of Oximinomalononitrile:

  • A solution of malononitrile in aqueous acetic acid is treated with an aqueous solution of sodium nitrite at a low temperature.

  • The resulting oximinomalononitrile is extracted and used directly in the next step.

2. Reduction of Oximinomalononitrile:

  • Amalgamated aluminum is prepared by treating aluminum foil with a mercury(II) chloride solution.

  • The solution of oximinomalononitrile in tetrahydrofuran is added to a cooled suspension of the amalgamated aluminum in tetrahydrofuran at -15° to -30°C.

  • The reaction is highly exothermic and requires careful temperature control with a dry ice-acetone bath.

  • After the initial exothermic reaction subsides, the mixture is warmed to reflux until the aluminum is consumed.

3. Isolation and Purification of AMNS:

  • The reaction mixture is cooled, and ether is added.

  • The aluminum salts are removed by vacuum filtration through Celite.

  • The filtrate is concentrated under reduced pressure.

  • The resulting brown solution is treated with a slurry of p-toluenesulfonic acid monohydrate in ether to precipitate the AMNS.

  • The crystalline product is collected by vacuum filtration, washed with ether, cold acetonitrile, and then ether again.

  • The product is dried under vacuum to yield light tan crystals (75-82% yield).[2]

  • For further purification, the product can be recrystallized from boiling acetonitrile with activated carbon.[2]

Quantitative Data Summary

Parameter Value Reference
Typical Yield of AMNS75 - 82%[2]
Melting Point of AMNS169 - 171 °C (dec.)[2]
Solubility of AMNS in Acetonitrile1.8 g / 100 mL (boiling)[2]

Visualizations

experimental_workflow Experimental Workflow for AMNS Synthesis cluster_prep Preparation of Starting Materials cluster_reduction Reduction Reaction cluster_workup Workup and Isolation cluster_purification Purification start Malononitrile reagent1 Acetic Acid, Sodium Nitrite start->reagent1 Nitrosation oxime Oximinomalononitrile Solution reagent1->oxime reduction Reduction at -15 to -30°C oxime->reduction al_prep Prepare Aluminum Amalgam al_prep->reduction reflux Reflux until Al is consumed reduction->reflux filter Filter Aluminum Salts (use Celite) reflux->filter concentrate Concentrate Filtrate filter->concentrate precipitate Precipitate with p-TsOH concentrate->precipitate collect Collect Crystals by Filtration precipitate->collect recrystallize Recrystallize from Acetonitrile (+ Activated Carbon) collect->recrystallize final_product Pure AMNS recrystallize->final_product

Caption: Workflow for the synthesis of this compound p-toluenesulfonate (AMNS).

troubleshooting_yield Troubleshooting Low Yield Issues cluster_reaction Reaction Stage cluster_workup_iso Workup & Isolation Stage start Low or No Product Yield q_temp Was the reaction temperature controlled (-15 to -30°C)? start->q_temp a_temp_no High temperature can cause side reactions/polymerization. Improve cooling. q_temp->a_temp_no No q_reagents Are starting materials pure? q_temp->q_reagents Yes a_reagents_no Purify malononitrile. Check activity of aluminum amalgam. q_reagents->a_reagents_no No q_precip Was precipitation complete? q_reagents->q_precip Yes a_precip_no Test supernatant with more p-TsOH. Add more if needed and cool longer. q_precip->a_precip_no No q_wash Were aluminum salts washed thoroughly? q_precip->q_wash Yes a_wash_no Rewash salts with THF/ether to recover adsorbed product. q_wash->a_wash_no No q_tar Did a tar form during concentration? q_wash->q_tar Yes a_tar_yes Free base decomposed. Minimize concentration time and temperature. Proceed to salt formation faster. q_tar->a_tar_yes Yes

Caption: A logical guide for troubleshooting low yield in AMNS synthesis.

References

Technical Support Center: Purification of Aminomalononitrile p-Toluenesulfonate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of aminomalononitrile p-toluenesulfonate by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound p-toluenesulfonate?

The recommended solvent is acetonitrile (MeCN).[1][2][3]

Q2: What is the approximate solubility of this compound p-toluenesulfonate in the recommended solvent?

Approximately 1.8 grams of this compound p-toluenesulfonate will dissolve in 100 mL of boiling acetonitrile.[1][2]

Q3: What is the expected recovery rate for this recrystallization?

The expected recovery rate is approximately 80%.[1][2][3]

Q4: What is the melting point of pure this compound p-toluenesulfonate?

The melting point is typically in the range of 169-176 °C with decomposition.[2][4][5]

Q5: Why is it important to use the p-toluenesulfonate salt of this compound?

This compound itself is a low-melting solid that is unstable and can polymerize spontaneously. Isolating it as the p-toluenesulfonate salt provides a more stable, crystalline solid that is suitable for purification and storage.[5]

Q6: The product is described as hygroscopic. How should I handle and store it?

Due to its hygroscopic nature, it is important to handle this compound p-toluenesulfonate in a dry environment, minimizing its exposure to atmospheric moisture.[3] Store the purified compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly: This can sometimes inhibit nucleation.- Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again slowly. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.
The product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. - The compound is impure. - Presence of moisture: The hygroscopic nature of the compound can lead to the absorption of water, lowering the melting point.- Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool slowly. - Ensure all glassware is thoroughly dried before use and minimize exposure to air. - Consider a pre-purification step such as a silica plug if significant impurities are suspected.
The recovered crystals are colored (e.g., light tan or yellow). - Presence of colored impurities from the synthesis. - Use activated charcoal (decolorizing carbon) during the recrystallization. Add a small amount of charcoal to the hot solution before filtration. Be aware that using too much charcoal can reduce your yield.[1][2][3]
The yield is significantly lower than the expected ~80%. - Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. - Premature crystallization during hot filtration. - Excessive washing of the crystals. - Concentrate the mother liquor by boiling off some solvent and cool to obtain a second crop of crystals. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. - Wash the crystals with a minimal amount of ice-cold solvent.
The melting point of the recrystallized product is broad or lower than expected. - The crystals are not fully dry: Residual solvent can depress the melting point. - The product is still impure. - Dry the crystals thoroughly under vacuum. [1][3] - Perform a second recrystallization.

Quantitative Data Summary

Parameter Value Reference(s)
Recrystallization Solvent Acetonitrile (MeCN)[1][2][3]
Solubility in Boiling Acetonitrile 1.8 g / 100 mL[1][2]
Typical Recovery Rate ~80%[1][2][3]
Melting Point 169-176 °C (with decomposition)[2][4][5]

Experimental Protocol: Recrystallization of this compound p-Toluenesulfonate

This protocol is a general guideline and may need to be adapted based on the scale of the experiment and the purity of the starting material.

  • Dissolution: In a fume hood, place the crude this compound p-toluenesulfonate in an Erlenmeyer flask. Add a minimal amount of acetonitrile and a stir bar. Heat the mixture to boiling with stirring on a hot plate. Continue to add acetonitrile portion-wise until the solid is completely dissolved. Note the total volume of solvent used.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Preheat a funnel (and fluted filter paper if using a gravity funnel) with hot solvent to prevent premature crystallization. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile, followed by a wash with dry diethyl ether to help remove the acetonitrile.[1][2][3]

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.[1][3]

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Acetonitrile start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Boil off excess solvent - Scratch flask / Add seed crystal crystals_form->troubleshoot_no_crystals No collect_crystals Collect and Dry Crystals oiling_out->collect_crystals No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Ensure anhydrous conditions oiling_out->troubleshoot_oiling Yes check_purity Check Purity (e.g., MP) collect_crystals->check_purity purity_ok Purity Acceptable? check_purity->purity_ok end End purity_ok->end Yes troubleshoot_purity Troubleshoot: - Re-recrystallize - Use activated charcoal purity_ok->troubleshoot_purity No troubleshoot_no_crystals->cool troubleshoot_oiling->cool troubleshoot_purity->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound p-toluenesulfonate.

Problem_Cause_Solution problem Problem Common Issues During Recrystallization cause Potential Cause Underlying Reasons solution Solution Corrective Actions problem_nodes Low Yield Oiling Out Colored Crystals cause_nodes Too much solvent Impurities present Moisture contamination problem_nodes:s->cause_nodes:n leads to solution_nodes Concentrate mother liquor Use activated charcoal Ensure anhydrous conditions cause_nodes:s->solution_nodes:n is addressed by

Caption: Logical relationship between problems, causes, and solutions in recrystallization.

References

troubleshooting aminomalononitrile instability and polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the instability and polymerization of aminomalononitrile (AMN).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (AMN) sample a dark, tarry mass instead of the expected oil?

A1: this compound in its free base form is a highly unstable yellow oil that rapidly polymerizes into a dark-brown or black tarry substance.[1] To prevent this, AMN is typically stabilized and commercialized as its p-toluenesulfonate (tosylate) salt (AMNS), which is a more stable, crystalline solid.[1][2] If you are observing rapid polymerization, ensure you are using the stabilized salt form for your experiments.

Q2: What conditions trigger the polymerization of this compound?

A2: Several factors can initiate the polymerization of AMN, even when using the more stable tosylate salt (AMNS):

  • Heat: Thermally stimulated polymerization can be initiated at relatively low temperatures.[1][3][4] Studies have shown a sharp exothermic polymerization process occurring in the range of 170–195 °C.[1]

  • Alkaline Conditions: Spontaneous polymerization has been observed under slightly alkaline conditions (e.g., pH 8.5) at ambient temperatures.[5] Neutralizing the p-toluenesulfonate salt to the free base in solution can trigger this process.

  • Absence of Solvent (Bulk Polymerization): Heating the solid AMNS salt can lead to bulk polymerization after the release of p-toluenesulfonic acid (HOTS).[1][4]

Q3: My reaction produced unexpected gaseous byproducts. What are they?

A3: During thermal polymerization, AMN can undergo elimination reactions. Mass spectrometry analysis has identified the generation of volatile species, primarily due to dehydrocyanation (loss of HCN) and deamination (loss of NH₃).[1][3][4][6] The most intense ion fragments detected correspond to m/z = 27 (HCN⁺), 18 (NH₄⁺), 17 (NH₃⁺), and 16 (NH₂⁺).[1]

Q4: How can I handle and store this compound p-toluenesulfonate (AMNS) to ensure its stability?

A4: Proper handling and storage are critical. According to safety data sheets, AMNS should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] For long-term stability, storage at 2-8 °C is recommended. It is also advised to handle the substance under a hood and avoid inhalation of dust.[7]

Q5: I suspect polymerization is occurring in my reaction. How can I detect it?

A5: Polymerization can be detected through several observational and analytical methods:

  • Visual Observation: The most straightforward sign is a change in the reaction mixture's appearance, such as the formation of a dark brown or black precipitate or the solution becoming viscous and tarry.[1]

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the formation of HCN-derived polymers. The resulting polymer will show a different spectral profile from the AMNS monomer.[1][3][4]

  • Thermal Analysis (DSC/TG): Differential Scanning Calorimetry (DSC) can detect the characteristic exothermic peak of polymerization.[1][6] Thermogravimetric Analysis (TG) can show weight loss corresponding to the deamination and dehydrocyanation processes.[1]

Q6: How can I prevent unwanted polymerization during a reaction?

A6: To minimize unwanted polymerization:

  • Use the Tosylate Salt: Always start with this compound p-toluenesulfonate (AMNS) rather than the free base.[2]

  • Control Temperature: If your reaction allows, maintain a low temperature. Exothermic reactions may require cooling to prevent thermal decomposition and polymerization.[2][9]

  • Control pH: Avoid strongly basic conditions, which can neutralize the tosylate salt and liberate the unstable free base.[5][7]

  • Use Appropriate Solvents: Perform reactions in suitable solvents like THF or ether, as described in various synthetic procedures.[2][9]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Sample is a dark, viscous tar upon arrival or after short-term storage. The sample is likely the unstable free base of AMN.Procure and use the more stable this compound p-toluenesulfonate (AMNS) salt.[1][2]
Reaction mixture darkens and forms a precipitate when heated. Thermal polymerization is occurring.Lower the reaction temperature. If high temperatures are necessary, consider shorter reaction times or alternative synthetic routes.
A precipitate forms immediately after adding a base to the AMNS solution. The base is neutralizing the tosylate salt, liberating the unstable free base which then polymerizes.Avoid strong bases.[7] If a base is required, consider using a weaker base or adding it slowly at a low temperature.
Reaction yield is low, with significant tarry byproduct. Competitive self-oligomerization of AMN is occurring alongside the desired reaction.[10]Optimize reaction conditions to favor the desired pathway. This may include adjusting temperature, concentration, or the rate of addition of reactants.

Quantitative Data Summary

The thermal polymerization of this compound p-toluenesulfonate (AMNS) has been characterized using Differential Scanning Calorimetry (DSC). The data below summarizes the thermal properties at various heating rates (β).

Table 1: Thermal Properties of AMNS from DSC Thermograms [1]

Heating Rate (β) (°C/min)Initial Temperature (Tᵢ) (°C)Peak Temperature (Tₚ) (°C)Final Temperature (Tբ) (°C)Enthalpy (ΔH) (J/g)
2.5171.8175.4178.6-298
5.0176.6180.1183.2-305
10.0181.5184.7187.9-310
15.0184.4187.6190.9-312
20.0186.7189.9193.1-315
25.0188.5191.9195.2-316

Data adapted from a kinetic study of AMNS thermal polymerization.[1]

Visualizations

logical_relationships Troubleshooting Flowchart for AMN Instability decision decision start Observation: Unwanted Polymerization (e.g., dark tar, low yield) check_form Is the starting material the free base or the tosylate salt (AMNS)? start->check_form use_salt Action: Use stabilized AMNS for all future experiments. check_form->use_salt Free Base check_conditions Were reaction conditions alkaline (pH > 7)? check_form->check_conditions Tosylate Salt end_node Problem Resolved use_salt->end_node control_ph Action: Maintain neutral or acidic pH. Avoid strong bases. check_conditions->control_ph Yes check_temp Was the reaction heated significantly (e.g., >100°C)? check_conditions->check_temp No control_ph->end_node control_temp Action: Lower reaction temperature. Use cooling for exothermic processes. check_temp->control_temp Yes check_temp->end_node No control_temp->end_node

Caption: Troubleshooting flowchart for AMN instability issues.

polymerization_pathways Proposed Polymerization Pathways of this compound (AMN) cluster_start Starting Material cluster_route1 Route 1: Step-Growth Polymerization cluster_route2 Route 2: Decomposition Pathway amn This compound (AMN) H₂N-CH(CN)₂ nucleophilic_attack Nucleophilic attack on nitrile group amn->nucleophilic_attack Route 1 decomposition Initial Decomposition (-HCN) amn->decomposition Route 2 linear_polymer Linear Polyenamine nucleophilic_attack->linear_polymer cyclization Cyclization linear_polymer->cyclization heterocyclic_polymer Conjugated Heterocyclic Polymer cyclization->heterocyclic_polymer byproducts Byproducts: Deamination (-NH₃) Dehydrocyanation (-HCN) heterocyclic_polymer->byproducts carbene Aminocyanocarbene or Tautomer decomposition->carbene carbene_polymerization Polymerization carbene->carbene_polymerization polymer2 HCN-derived Polymer carbene_polymerization->polymer2 polymer2->byproducts

Caption: Proposed polymerization pathways of this compound.

Key Experimental Protocols

Protocol 1: Characterization of Thermal Polymerization via DSC/TG-MS

This protocol is adapted from methodologies used to study the thermal behavior of AMNS.[1][6]

Objective: To determine the kinetic and thermodynamic parameters of AMNS polymerization and to identify evolved gas products.

Instrumentation:

  • Simultaneous Thermal Analyzer (e.g., TG-DSC or SDT) coupled with a Mass Spectrometer (MS).

  • Aluminum pans.

  • Inert gas supply (Argon or Nitrogen).

Methodology:

  • Accurately weigh approximately 4-10 mg of this compound p-toluenesulfonate (AMNS) into an aluminum pan.

  • Place the sample pan into the simultaneous thermal analyzer.

  • Purge the system with an inert gas (e.g., Argon) at a flow rate of 100 mL/min to ensure an inert atmosphere.

  • Perform a temperature-ramping (non-isothermal) experiment. A typical program involves heating the sample from room temperature (~25 °C) to 250 °C at a constant heating rate (e.g., 10 °C/min). To determine kinetic parameters, this should be repeated at several different heating rates (e.g., 2.5, 5, 15, 20, 25 °C/min).[1]

  • Simultaneously record the heat flow (DSC), sample weight (TG), and mass spectra of evolved gases (MS) as a function of temperature.

  • Data Analysis:

    • From the DSC curve, determine the onset temperature, peak temperature, and enthalpy of the exothermic polymerization event.

    • From the TG curve, quantify the mass loss associated with polymerization.

    • From the MS data, identify the m/z values of gaseous byproducts (e.g., HCN, NH₃) and correlate their evolution with the thermal events observed in the DSC and TG curves.[1]

Protocol 2: Synthesis and Isolation of this compound p-Toluenesulfonate (AMNS)

This protocol is based on the established procedure from Organic Syntheses for the reduction of oximinomalononitrile.[9]

Objective: To synthesize and isolate stable AMNS from an oximinomalononitrile precursor.

Materials:

  • Oximinomalononitrile solution in Tetrahydrofuran (THF).

  • Amalgamated aluminum foil.

  • Anhydrous THF and ether.

  • p-Toluenesulfonic acid monohydrate.

  • Dry ice-acetone bath.

  • Standard laboratory glassware.

Methodology:

  • Amalgamation of Aluminum: Cut aluminum foil into small squares, cover with a 5% aqueous mercuric chloride solution for ~30 seconds, then decant. Wash the amalgamated aluminum with water, ethanol, and finally THF.

  • Reduction Reaction:

    • Place the amalgamated aluminum in a round-bottomed flask and cover with anhydrous THF.

    • Cool the mixture in a dry ice-acetone bath to between -15 °C and -30 °C.

    • Slowly add the THF solution of oximinomalononitrile to the cooled aluminum slurry with stirring over 15 minutes.

    • After addition, allow the mixture to warm to room temperature. The reaction is exothermic and may require cooling to control.

    • Once the initial spontaneous reaction subsides, warm the mixture to reflux for approximately 45 minutes until most of the aluminum is consumed.

  • Workup and Filtration:

    • Cool the reaction mixture to room temperature and add ether.

    • Filter the mixture through Celite to remove the aluminum salts. Wash the filter cake with THF and ether.

    • Combine the filtrate and washings and concentrate under reduced pressure (water aspirator, bath at 40 °C) to a volume of about 250 mL.

  • Precipitation and Isolation of AMNS:

    • To the resulting brown solution, slowly add a slurry of p-toluenesulfonic acid monohydrate in ether with stirring.

    • Add more ether to bring the total volume to ~1 L and cool the mixture to 0 °C to promote crystallization.

    • Collect the crystalline AMNS product by vacuum filtration.

    • Wash the product successively with ether, cold acetonitrile (0 °C), and again with ether.

    • Dry the light tan crystals under vacuum to yield the final product.[9]

References

identifying and minimizing side products in aminomalononitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in reactions involving aminomalononitrile (AMN).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound free base turning into a dark, tarry substance?

A1: this compound (AMN) in its free base form is highly unstable and prone to rapid decomposition and polymerization.[1] It is typically a yellow oil that can quickly transform into a dark-brown, tarry mass upon standing.[1] To ensure stability for handling, storage, and use in subsequent reactions, it is crucial to convert the free base into a more stable salt form. The most commonly used and stable salt is this compound p-toluenesulfonate (AMNS).[2][3]

Q2: What are the common impurities found after synthesizing this compound p-toluenesulfonate (AMNS)?

A2: Common impurities can include residual starting materials (e.g., oximinomalononitrile if using that synthetic route), inorganic salts from the workup (e.g., aluminum salts), and solvents.[4][5] If the reaction is not sufficiently cooled, or if the free base is left for too long before stabilization, oligomers and polymers of AMN can also be present.[1] Proper purification by recrystallization, typically from boiling acetonitrile, is effective in removing most impurities to yield a nearly colorless product.[4][5]

Q3: I am observing the formation of unexpected amino acids in my reaction with AMN. Why is this happening?

A3: this compound is a potent nucleophile and can react with various electrophiles present in the reaction mixture. For example, reactions with aldehydes (like acetaldehyde) can lead to the formation of β-hydroxyaspartic acids after hydrolysis.[2][6] Similarly, a reaction with acrylonitrile can yield glutamic acid following hydrolysis.[2][6] It is essential to ensure the purity of your starting materials and solvents to avoid these unintended side reactions.

Q4: My reaction is supposed to form an imidazole derivative, but I am getting a complex mixture of products. What could be the cause?

A4: The synthesis of imidazole derivatives from AMN is often a multicomponent reaction.[2][7][8] The complexity of these reactions means that minor changes in reaction conditions (temperature, pH, solvent, reactant stoichiometry) can lead to different reaction pathways and a mixture of products. One common side reaction is the self-oligomerization of AMN.[8] Careful control of the reaction conditions and the order of addition of reagents is critical for selectively forming the desired imidazole derivative. Microwave-assisted synthesis has been shown to improve selectivity in some cases.[7][8]

Q5: How can I prevent the polymerization of this compound during my reaction?

A5: Polymerization is a common issue, especially under thermal or basic conditions.[1][9] To minimize polymerization:

  • Use the stable p-toluenesulfonate salt (AMNS) as your starting material.

  • If you need to generate the free base in situ, do so at low temperatures and use it immediately.

  • Maintain control over the reaction temperature; avoid excessive heating unless the protocol specifically requires it.

  • Control the pH of the reaction mixture, as slightly alkaline conditions can promote polymerization.[9]

Troubleshooting Guides

Problem 1: Low Yield of this compound p-Toluenesulfonate (AMNS)
Symptom Possible Cause Suggested Solution
Very little or no crystalline product precipitates upon addition of p-toluenesulfonic acid.Incomplete reduction of the starting material (e.g., oximinomalononitrile).Ensure the reducing agent (e.g., aluminum amalgam) is freshly prepared and active. Monitor the reaction for the consumption of the starting material.
Decomposition of the this compound free base before stabilization.Work quickly after the reduction step. Maintain low temperatures throughout the workup until the p-toluenesulfonic acid is added.[5]
Incomplete precipitation of the AMNS salt.Ensure the correct solvent mixture is used for precipitation (e.g., ether). You can check for complete precipitation by adding a small amount of p-toluenesulfonic acid to the clear supernatant.[4][5]
Oily product instead of crystalline solid.Presence of significant impurities or residual solvent.Ensure thorough washing of the crude product with appropriate solvents (e.g., ether, cold acetonitrile) to remove soluble impurities.[4][5] Recrystallize the product from boiling acetonitrile.[4]
Problem 2: Formation of Diaminomaleonitrile as a Side Product
Symptom Possible Cause Suggested Solution
Presence of a peak corresponding to diaminomaleonitrile (an HCN tetramer) in the product analysis.Reaction of this compound with cyanide ions.[3]This can occur if there is residual cyanide from the synthesis of starting materials (e.g., malononitrile). Ensure the purity of all starting materials.
Avoid reaction conditions that could generate cyanide ions.

Experimental Protocols

Protocol 1: Synthesis of this compound p-Toluenesulfonate (AMNS) from Oximinomalononitrile

This protocol is adapted from Organic Syntheses.[4][5]

Materials:

  • Oximinomalononitrile

  • Aluminum foil

  • Mercuric chloride (Caution: Highly Toxic)

  • Tetrahydrofuran (THF), anhydrous

  • Ether

  • p-Toluenesulfonic acid monohydrate

  • Acetonitrile

Procedure:

  • Preparation of Aluminum Amalgam: Cut aluminum foil into small pieces and place them in a flask. Add a solution of mercuric chloride and swirl until the aluminum is amalgamated. Decant the mercuric chloride solution and wash the amalgam with water, then ethanol, and finally ether.

  • Reduction: In a round-bottomed flask fitted with a stirrer and an addition funnel, suspend the freshly prepared aluminum amalgam in THF. Cool the mixture in a dry ice-acetone bath to between -30°C and -15°C.

  • Slowly add a solution of oximinomalononitrile in THF to the cooled amalgam suspension over 15 minutes, maintaining the low temperature.

  • After the addition is complete, stir for an additional 5 minutes, then remove the cooling bath and allow the mixture to warm to room temperature. The reaction can be exothermic, so be prepared to cool it if necessary.

  • Once the spontaneous reaction subsides, warm the mixture to reflux until most of the aluminum is consumed (approximately 45 minutes).

  • Workup and Isolation: Cool the reaction mixture to room temperature and add ether. Remove the aluminum salts by vacuum filtration through Celite. Wash the solid residue with THF and then ether.

  • Combine the filtrate and washings and concentrate under reduced pressure at a bath temperature of 40°C.

  • Salt Formation: To the resulting brown solution, slowly add a slurry of p-toluenesulfonic acid monohydrate in ether with stirring.

  • Bring the total volume to 1 L with ether, cool the mixture to 0°C, and collect the crystalline product by vacuum filtration.

  • Purification: Wash the collected solid successively with ether, cold (0°C) acetonitrile, and ether. Dry the product under vacuum.

  • For higher purity, recrystallize the product from boiling acetonitrile, treating with activated carbon if necessary. The recovery is typically around 80%.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Oximinomalononitrile in THF reduction Reduction (-30°C to -15°C) start->reduction amalgam Aluminum Amalgam in THF amalgam->reduction reflux Reflux (~45 min) reduction->reflux filtration Filtration (remove Al salts) reflux->filtration concentration Concentration filtration->concentration salt_formation Add p-TsOH in Ether concentration->salt_formation precipitation Precipitation (0°C) salt_formation->precipitation filtration2 Filtration precipitation->filtration2 washing Wash with Ether, cold Acetonitrile, Ether filtration2->washing drying Drying washing->drying recrystallization Recrystallization (from Acetonitrile) drying->recrystallization final_product Pure AMNS recrystallization->final_product

Caption: Workflow for the synthesis and purification of AMNS.

side_reactions cluster_electrophiles Reactions with Electrophiles cluster_products Side / Desired Products cluster_decomposition Decomposition Pathways amn This compound (AMN) aldehyde Aldehyde (e.g., Acetaldehyde) amn->aldehyde forms acrylonitrile Acrylonitrile amn->acrylonitrile forms amino_acid α-Amino Acid + Trimethyl Orthoacetate amn->amino_acid forms polymer Polymerization (Tarry Mass) amn->polymer (heat, base) hydroxyaspartic β-Hydroxyaspartic Acid (after hydrolysis) aldehyde->hydroxyaspartic glutamic Glutamic Acid (after hydrolysis) acrylonitrile->glutamic imidazole Imidazole Derivatives amino_acid->imidazole

Caption: Common reactions and decomposition pathways of this compound.

References

optimization of reaction conditions for aminomalononitrile alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Optimization of Aminomalononitrile Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it typically used as a salt? A1: this compound (AMN), an organic compound with the formula H₂NCH(CN)₂, is a trimer of hydrogen cyanide (HCN) and is considered a key precursor in prebiotic chemistry for the synthesis of amino acids.[1][2][3] The free base form of AMN is an unstable yellow oil that readily decomposes or polymerizes into a dark, tarry mass.[4] To enhance its stability, handling, and storage, it is commonly prepared and used as its p-toluenesulfonate (tosylate) salt (AMNS), which is a stable, white crystalline solid.[4][5]

Q2: What is the primary application of this compound alkylation in research? A2: The primary application is in the synthesis of α-amino acids. By introducing various alkyl groups to this compound, followed by hydrolysis and decarboxylation, a wide range of proteinogenic and non-proteinogenic amino acids can be produced.[1][6] This method is significant for studies related to prebiotic synthesis and for creating novel amino acid derivatives in drug development.[1]

Q3: What type of alkylating agents can be used? A3: A variety of electrophiles can be used, including primary alkyl halides (like benzyl bromide and allyl bromide), acrylonitrile, and aldehydes.[2][6][7] The choice of the alkylating agent directly determines the side chain of the resulting amino acid after hydrolysis.

Q4: Does the reaction require anhydrous conditions? A4: Not strictly. Studies have shown that the alkylation of this compound p-toluenesulfonate can proceed effectively even in the presence of water, which is advantageous for practical laboratory applications.[6][7] One study noted that conducting the reaction in air without using a dry solvent still resulted in a good yield.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound.

Q5: I am observing very low to no product yield. What are the potential causes? A5: Low or no yield can stem from several factors:

  • Insufficient Base Strength: The pKa of this compound is approximately 10.6.[6] The chosen base must be strong enough to deprotonate the tosylate salt to generate the nucleophilic free this compound. Weak bases may result in slow or incomplete reactions.

  • Inappropriate Solvent: The reaction is sensitive to the solvent. While THF and acetonitrile have proven effective, other polar solvents like DMSO and DMF might lead to lower yields.[7][9]

  • Poor Alkylating Agent: The reactivity of the alkylating agent is crucial. Unactivated alkyl halides may require longer reaction times or higher temperatures to achieve good conversion.[9]

  • Side Reactions: Polymerization of the this compound free base can compete with the desired alkylation, especially under thermal stress.[4]

Q6: My reaction mixture is turning dark brown or black. What is happening? A6: The formation of a dark brown, tarry mass is a classic sign of this compound decomposition and polymerization.[4] This can be caused by:

  • Excessive Heat: Thermal stimulation is known to initiate the bulk polymerization of AMN.[4][5]

  • Incorrect pH: Highly basic or acidic conditions might promote decomposition pathways. The reaction is typically performed under mildly basic conditions.

  • Prolonged Reaction Times: Leaving the reaction for too long, especially at elevated temperatures, can increase the likelihood of degradation.

Q7: How can I minimize the formation of side products? A7: To minimize side reactions:

  • Control the Temperature: Perform the reaction at room temperature unless a higher temperature is necessary for a specific unactivated electrophile.[6][9]

  • Optimize Base and Addition: Use a suitable base (see Table 1) and add it slowly to the reaction mixture.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product, stopping the reaction once complete.

Below is a troubleshooting workflow to diagnose and resolve common issues.

TroubleshootingWorkflow Start Low or No Yield Observed CheckBase Is the base strong enough? (e.g., Et3N, DBU, K3PO4) Start->CheckBase CheckSolvent Is the solvent appropriate? (e.g., THF, Acetonitrile) CheckBase->CheckSolvent Yes UseStrongerBase Action: Use a stronger base (see Table 1) CheckBase->UseStrongerBase No CheckReagent Is the alkylating agent reactive? CheckSolvent->CheckReagent Yes ChangeSolvent Action: Switch to THF or CH3CN CheckSolvent->ChangeSolvent No CheckSideReaction Is there evidence of side reactions? (e.g., dark color, polymer) CheckReagent->CheckSideReaction Yes OptimizeConditions Action: Increase temp/time or use a more reactive agent CheckReagent->OptimizeConditions No ControlTemp Action: Run at RT, monitor closely, ensure inert atmosphere CheckSideReaction->ControlTemp Yes Success Problem Resolved CheckSideReaction->Success No UseStrongerBase->Success ChangeSolvent->Success OptimizeConditions->Success ControlTemp->Success

Caption: Troubleshooting flowchart for this compound alkylation.

Data Presentation: Optimization of Reaction Conditions

The selection of base and solvent significantly impacts the reaction outcome. The tables below summarize data from cited literature to guide optimization.

Table 1: Effect of Different Bases on the Benzylation of this compound p-Toluenesulfonate (1) with Benzyl Bromide (2) [6]

EntryBase (Equivalents)SolventTime (h)Yield of 2-Benzyl-2-aminomalononitrile (%)
1Triethylamine (2.5)THF2073
2DBU (2.5)THF2021
3KHMDS (2.5)THF2018
4Potassium Phosphate (K₃PO₄) (3)THF2022

Reaction Conditions: Carried out at room temperature under an Argon atmosphere.[6] Abbreviations: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, KHMDS = Potassium hexamethyldisilazide, THF = Tetrahydrofuran.

Table 2: Effect of Different Solvents on Amide Alkylation [9]

EntrySolventTemperature (°C)Yield (%)
1Acetonitrile (CH₃CN)5070
2Tetrahydrofuran (THF)5045
3Dimethyl Sulfoxide (DMSO)5030
4Dimethylformamide (DMF)5025

Note: This data is for a model K₃PO₄-mediated benzamide alkylation, which provides relevant insights into solvent effects for similar nucleophilic substitution reactions.[9]

Experimental Protocols

This section provides a generalized protocol for the alkylation of this compound p-toluenesulfonate, based on a successful reported synthesis of 2-benzyl-2-aminomalononitrile.[6]

Materials:

  • This compound p-toluenesulfonate (AMNS)

  • Alkylating agent (e.g., Benzyl Bromide)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Argon or Nitrogen for inert atmosphere

General Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Argon), add this compound p-toluenesulfonate (1 equivalent).

  • Solvent Addition: Add the solvent (e.g., THF) to the flask and stir the suspension.

  • Base Addition: Add the base (e.g., Triethylamine, 2.5 equivalents) to the mixture and stir at room temperature.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., Benzyl Bromide, 1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the starting material is consumed (typically several hours).[6]

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The following diagram illustrates the general experimental workflow.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start AMNS + Solvent (THF) Inert Establish Inert Atmosphere (Ar) Start->Inert Base Add Base (e.g., Et3N) Inert->Base AlkylatingAgent Add Alkylating Agent Base->AlkylatingAgent Stir Stir at Room Temp & Monitor (TLC) AlkylatingAgent->Stir Quench Quench (Water) Stir->Quench Extract Extract (EtOAc) Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: General workflow for this compound alkylation.

References

Technical Support Center: Aminomalononitrile Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of aminomalononitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most stable form of this compound for storage and handling at a larger scale?

A1: this compound is inherently unstable as a free base, appearing as a yellow oil that can quickly polymerize into a dark, tarry mass[1]. For improved stability, especially during scale-up and storage, it is highly recommended to isolate this compound as a salt. The most commonly used and stable salt form is this compound p-toluenesulfonate (AMNS)[1][2]. Other salt forms like the hydrochloride and hydrobromide can also be prepared[2].

Q2: What are the primary safety concerns when scaling up this compound synthesis?

A2: The primary safety concerns during the scale-up of this compound synthesis include:

  • Toxicity: this compound p-toluenesulfonate is harmful if swallowed, inhaled, or in contact with skin[3].

  • Hazardous Byproducts: The synthesis may involve toxic reagents and can produce hazardous gases. For instance, in the event of a fire, the thermal decomposition of this compound can release hydrogen cyanide, a highly toxic gas[3].

  • Precursor Instability: The precursor, malononitrile, can undergo violent decomposition upon distillation at normal pressures, making large-scale distillation hazardous[4]. Crystallization is the recommended purification method for malononitrile at scale[4].

  • Exothermic Reactions: The synthesis involves exothermic steps that require careful temperature control to prevent runaway reactions, especially at a larger scale[2].

Q3: How can I minimize the polymerization of this compound during synthesis and workup?

A3: Polymerization is a significant challenge, leading to yield loss and purification difficulties. To minimize polymerization:

  • Maintain Low Temperatures: this compound is more stable at lower temperatures. It is recommended to keep the reaction and workup temperatures as low as practically possible[2].

  • Isolate as a Salt: Promptly convert the this compound free base to a more stable salt, such as the p-toluenesulfonate, to prevent spontaneous polymerization[2].

  • Control pH: The polymerization of this compound can be influenced by pH. Spontaneous polymerization has been observed under slightly alkaline conditions[5]. Careful control of pH during the synthesis and workup is crucial.

  • Avoid Prolonged Storage: Even in solution, this compound has limited stability. It is best to use the solution of this compound in subsequent reaction steps as quickly as possible[2].

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Polymerization of the product. 3. Loss of product during isolation and purification.1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion. 2. Maintain low temperatures throughout the process and promptly convert the product to a stable salt form[2]. 3. Optimize the crystallization and filtration conditions to minimize product loss in the mother liquor.
Product Discoloration (Dark Brown/Tarry) 1. Polymerization of this compound. 2. Presence of impurities from starting materials or side reactions.1. See solutions for minimizing polymerization above. 2. Purify the starting materials, such as malononitrile, before use[6]. Consider recrystallization or treatment with activated carbon for purification[6].
Difficulty with Product Isolation/Crystallization 1. The product may be too soluble in the chosen solvent system. 2. The presence of impurities inhibiting crystallization.1. Use a solvent system where the product salt has lower solubility. For this compound p-toluenesulfonate, a mixture of ether and tetrahydrofuran is often used for precipitation[6]. 2. Ensure the reaction has gone to completion and that impurities are minimized. An additional purification step, such as a wash with a suitable solvent, may be necessary.
Inconsistent Results Upon Scale-Up 1. Inefficient heat transfer at a larger scale leading to localized overheating and side reactions. 2. Poor mixing resulting in non-homogeneous reaction conditions. 3. Changes in the rate of reagent addition affecting the reaction profile.1. Use a reactor with efficient heat exchange capabilities and monitor the internal temperature closely. 2. Ensure adequate agitation for the reaction volume. 3. Control the addition rate of reagents to maintain the optimal reaction temperature and concentration profiles.

Experimental Protocols

Synthesis of this compound p-Toluenesulfonate (Lab Scale with Scale-Up Considerations)

This protocol is adapted from the procedure published in Organic Syntheses and includes notes for scaling up.

Materials:

  • Malononitrile

  • Sodium Nitrite

  • Acetic Acid

  • Aluminum Foil

  • Mercuric Chloride

  • Tetrahydrofuran (THF)

  • Ether

  • p-Toluenesulfonic acid monohydrate

Step 1: Preparation of Oximinomalononitrile

  • A solution of malononitrile in aqueous acetic acid is prepared in a reactor equipped with efficient stirring and cooling.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the internal temperature below 5°C.

  • After the addition is complete, the mixture is stirred for several hours at low temperature.

  • The oximinomalononitrile is typically extracted into a suitable organic solvent like ether or a THF/ether mixture[6][7]. The aqueous layer is separated.

  • The organic solution of oximinomalononitrile is used directly in the next step.

Scale-Up Considerations for Step 1:

  • Heat Management: The nitrosation reaction is exothermic. A reactor with a cooling jacket is essential to maintain the low temperature required.

  • Reagent Addition: The rate of sodium nitrite addition must be carefully controlled to prevent temperature spikes.

  • Extraction: For large-scale extractions, appropriate liquid-liquid extraction equipment should be used to ensure efficient phase separation and minimize solvent loss.

Step 2: Reduction to this compound

  • Aluminum foil is cut into small pieces and amalgamated using a dilute solution of mercuric chloride. The amalgamated aluminum is then washed with water, methanol, and ether[2].

  • The solution of oximinomalononitrile from Step 1 is added to a suspension of the amalgamated aluminum in a suitable solvent (e.g., THF/ether) at a controlled temperature.

  • The reaction is exothermic and requires cooling to maintain the desired temperature.

  • The reaction mixture is stirred until the reduction is complete.

  • The solid aluminum salts are removed by filtration.

Scale-Up Considerations for Step 2:

  • Solid Handling: Handling large quantities of amalgamated aluminum requires appropriate safety measures.

  • Filtration: The filtration of aluminum salts can be challenging at a large scale. A filter press or a similar industrial filtration setup may be necessary.

  • Waste Disposal: The reaction generates mercury-containing waste, which must be disposed of according to regulations.

Step 3: Isolation as p-Toluenesulfonate Salt

  • The filtrate containing the this compound is concentrated under reduced pressure, keeping the bath temperature low (e.g., below 40°C)[7].

  • A solution of p-toluenesulfonic acid monohydrate in a suitable solvent (e.g., ether) is slowly added to the concentrated this compound solution with stirring[6].

  • The this compound p-toluenesulfonate precipitates as a crystalline solid.

  • The mixture is cooled to ensure complete precipitation.

  • The solid product is collected by filtration, washed with cold solvents (e.g., ether, cold acetonitrile), and dried under vacuum at a low temperature[6].

Scale-Up Considerations for Step 3:

  • Crystallization: The rate of cooling and agitation during crystallization can affect the particle size and purity of the product. These parameters should be optimized for the desired product characteristics.

  • Drying: Large quantities of the product should be dried in a suitable vacuum oven with careful temperature control to avoid decomposition.

Quantitative Data

Table 1: Yields of this compound p-Toluenesulfonate in Lab-Scale Synthesis

Starting Material Reducing Agent Yield Reference
MalononitrileAluminum Amalgam78-82%[6]
OximinomalononitrileSodium DithioniteNot specified, but product precipitated[2]

Visualizations

experimental_workflow Experimental Workflow for this compound p-Toluenesulfonate Synthesis cluster_step1 Step 1: Oximinomalononitrile Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Isolation and Purification malononitrile Malononitrile reaction1 Nitrosation Reaction (T < 5°C) malononitrile->reaction1 na_nitrite Sodium Nitrite + Acetic Acid na_nitrite->reaction1 extraction Solvent Extraction (THF/Ether) reaction1->extraction oximino_solution Oximinomalononitrile Solution extraction->oximino_solution reaction2 Reduction Reaction (Exothermic, requires cooling) oximino_solution->reaction2 oximino_solution->reaction2 al_amalgam Amalgamated Aluminum al_amalgam->reaction2 filtration1 Filtration of Aluminum Salts reaction2->filtration1 amino_solution This compound Solution filtration1->amino_solution concentration Concentration (Low Temperature) amino_solution->concentration precipitation Precipitation/Crystallization concentration->precipitation ptsa p-Toluenesulfonic Acid ptsa->precipitation filtration2 Filtration and Washing precipitation->filtration2 drying Vacuum Drying filtration2->drying final_product This compound p-Toluenesulfonate drying->final_product

Caption: Workflow for the synthesis of this compound p-toluenesulfonate.

troubleshooting_guide Troubleshooting Guide for Low Yield in this compound Synthesis start Low Yield Observed check_impurities Check for product discoloration (darkening/tar formation)? start->check_impurities polymerization High probability of polymerization. check_impurities->polymerization Yes check_reaction_completion Is the reaction complete? check_impurities->check_reaction_completion No polymerization_solution Actions: 1. Lower reaction/workup temperature. 2. Ensure rapid conversion to salt form. 3. Check pH. polymerization->polymerization_solution incomplete_reaction Incomplete Reaction. check_reaction_completion->incomplete_reaction No isolation_issue Significant product loss during isolation and purification. check_reaction_completion->isolation_issue Yes incomplete_reaction_solution Actions: 1. Increase reaction time. 2. Check reagent stoichiometry and quality. incomplete_reaction->incomplete_reaction_solution isolation_solution Actions: 1. Optimize crystallization solvent/temperature. 2. Analyze mother liquor for product. isolation_issue->isolation_solution

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Controlling the Polymerization of Aminomalononitrile (AMN) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the polymerization of aminomalononitrile (AMN) in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the solution polymerization of AMN.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Premature Polymerization Spontaneous polymerization due to alkaline conditions.- Maintain a neutral or slightly acidic pH during storage and handling of AMN solutions.- Prepare solutions immediately before use.- Store AMN as its p-toluenesulfonate salt (AMNS), which is more stable.[1]
Uncontrolled, Rapid Polymerization - High concentration of AMN.- Elevated reaction temperature.- Presence of basic impurities.- Reduce the initial monomer concentration.- Lower the reaction temperature to slow down the polymerization rate.- Ensure all glassware is thoroughly cleaned and free of basic residues.- Consider a metered addition of the monomer to control the reaction rate.[2]
Low Polymer Yield - Incomplete reaction.- Polymer precipitation from the solution.- Side reactions consuming the monomer.- Increase the reaction time or temperature moderately.- Choose a solvent in which the polymer is soluble.- Ensure the reaction conditions (e.g., pH) are optimal for polymerization and minimize side reactions.
Inconsistent Results Between Batches - Variability in monomer purity.- Inconsistent reaction conditions (pH, temperature, concentration).- Purify the AMN or use a high-purity grade.- Precisely control all reaction parameters for each experiment.
Formation of Insoluble Polymer The polymer is not soluble in the chosen reaction solvent.- Select a different solvent or a co-solvent system. Protic n-alcohols like n-pentanol or n-hexanol have been used for related polymerizations.[3][4]- Adjust the reaction temperature, as solubility can be temperature-dependent.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for initiating the polymerization of this compound in solution?

A1: The polymerization of AMN in solution can be initiated in a few ways. Spontaneous polymerization occurs under slightly alkaline aqueous conditions, typically around a pH of 8.5, at ambient temperature.[1][5] Thermal initiation can be employed, particularly when using the more stable this compound p-toluenesulfonate salt (AMNS).[1] Additionally, polymerization in organic solvents like refluxing toluene has been reported, suggesting that thermal initiation in non-aqueous media is also feasible.[1][6]

Q2: What is the proposed mechanism for AMN polymerization?

A2: The polymerization of AMN is complex and can proceed through multiple pathways. One proposed route involves a step-growth mechanism where the amine group of one AMN molecule acts as a nucleophile, attacking the electrophilic carbon of a nitrile group on another AMN molecule.[1] Another suggested pathway, particularly in solution, involves the initial decomposition of AMN to form an aminocyanocarbene intermediate.[1][6] The overall process is often accompanied by dehydrocyanation (loss of HCN) and deamination (loss of NH₃).[1][7]

Q3: How does pH affect the polymerization of AMN in aqueous solutions?

A3: pH is a critical factor in the aqueous polymerization of AMN. Slightly alkaline conditions (pH ~8.5) promote the spontaneous polymerization of AMN at room temperature.[1][5] In contrast, acidic or neutral conditions can inhibit or slow down the polymerization, which is why AMN is often stabilized and stored as its p-toluenesulfonate salt.[1]

Q4: Are there known inhibitors for AMN polymerization?

A4: While the literature does not specify inhibitors developed exclusively for AMN, general-purpose free-radical inhibitors could potentially be effective, depending on the polymerization mechanism at play. For instance, alpha-naphthylamine has been used to inhibit the polymerization of acrylonitrile, a related vinyl monomer.[8] Phenolic compounds, amines, and nitroxide-based inhibitors like TEMPO are also commonly used to prevent spontaneous polymerization of reactive monomers.[9][10][11] The effectiveness of these inhibitors on AMN would need to be experimentally determined.

Q5: How can the molecular weight of poly(this compound) be controlled?

A5: Controlling the molecular weight of poly(this compound) in solution can be challenging. Based on general principles of polymerization, you can influence the molecular weight by:

  • Monomer Concentration: Higher monomer concentrations generally lead to higher molecular weight polymers.

  • Initiator Concentration (if applicable): In initiated polymerizations, a higher initiator concentration typically results in lower molecular weight polymers.

  • Temperature: The effect of temperature can be complex, influencing both the rate of initiation and propagation.

  • Chain Transfer Agents: The addition of chain transfer agents can be used to lower the molecular weight of the polymer.

  • Controlled Polymerization Techniques: Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to control molecular weight and achieve a narrow molecular weight distribution, although their application to AMN is not yet documented.[2]

Q6: What analytical techniques are suitable for characterizing poly(this compound)?

A6: The characterization of poly(this compound) can be performed using several techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the polymer and monitor the disappearance of the monomer's nitrile groups.[1][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure of the polymer.[12][13][14]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[15][16][17]

  • Differential Scanning Calorimetry (DSC): To study the thermal properties of the polymer, such as the glass transition temperature.[1]

Quantitative Data Summary

Specific quantitative data for the solution polymerization of AMN is limited in the available literature. The following table provides a qualitative summary of the expected effects of various parameters.

Parameter Effect on Polymerization Rate Effect on Molecular Weight Notes
pH (Aqueous) Increases significantly in alkaline conditions (pH > 8).Likely to be higher in conditions that favor rapid polymerization, but may be difficult to control.Spontaneous polymerization is prominent at pH ~8.5.[5]
Temperature Increases with higher temperatures.Can increase or decrease depending on the balance between initiation, propagation, and termination rates.For the related polyacrylonitrile, higher temperatures can lead to lower molecular weight.[18]
Monomer Concentration Increases with higher concentration.Generally increases with higher concentration.The kinetics of aqueous polymerization can be complex and dependent on monomer concentration.[19]

Experimental Protocols

Protocol 1: Synthesis of this compound p-Toluenesulfonate (AMNS)

This protocol is adapted from a standard organic synthesis procedure and provides a stable form of AMN for storage and subsequent polymerization experiments.[20]

A. Oximinomalononitrile Synthesis:

  • Dissolve malononitrile (0.38 mol) in a mixture of 20 ml of water and 100 ml of acetic acid in a 1-liter round-bottomed flask equipped with a stirrer and thermometer.

  • Cool the solution to -10°C using a dry ice-acetone bath.

  • Add granulated sodium nitrite (0.72 mol) in small portions over 30 minutes, maintaining the temperature between 0°C and -10°C.

  • After the addition is complete, maintain the temperature below 5°C and stir for 4 hours.

  • Add 400 ml of tetrahydrofuran (THF) and 400 ml of ether, and store the mixture at -40°C overnight.

  • Filter the mixture rapidly and wash the solid with a 1:1 mixture of THF and ether.

  • Combine the filtrate and washings and concentrate by distillation to a volume of 250 ml. This solution of oximinomalononitrile is used directly in the next step.

B. This compound p-Toluenesulfonate Synthesis:

  • Prepare amalgamated aluminum by treating aluminum foil (0.51 g atom) with a 5% aqueous solution of mercuric chloride for approximately 30 seconds.

  • Decant the mercuric chloride solution and wash the amalgamated aluminum with water, ethanol, and then THF.

  • Transfer the amalgamated aluminum to a 2-liter round-bottomed flask and cover it with 300 ml of THF.

  • Cool the mixture in a dry ice-acetone bath and add the oximinomalononitrile solution from step A over 15 minutes, maintaining the temperature between -15°C and -30°C.

  • Stir for an additional 5 minutes, then allow the mixture to warm to room temperature.

  • Add 250 ml of THF and 500 ml of ether with stirring, and then remove the aluminum salts by vacuum filtration.

  • Wash the solid with THF and ether, and combine the filtrate and washings.

  • Concentrate the solution to about 250 ml.

  • Slowly add a slurry of p-toluenesulfonic acid monohydrate (0.32 mol) in 250 ml of ether with stirring.

  • Bring the total volume to 1 liter with ether, cool to 0°C, and collect the crystalline product by vacuum filtration.

  • Wash the product with ether, cold acetonitrile, and then ether again, and dry under vacuum.

Protocol 2: General Procedure for Spontaneous Aqueous Polymerization of AMN

This protocol outlines a general method for the spontaneous polymerization of AMN in an aqueous solution.

  • Dissolve this compound p-toluenesulfonate (AMNS) in deionized water to the desired concentration (e.g., 2% w/v).[4]

  • Adjust the pH of the solution to 8.5 using a suitable base (e.g., 1 M NaOH) while stirring.[4][5]

  • If coating a substrate, immerse the substrate in the solution.

  • Allow the reaction to proceed at ambient temperature for the desired duration. The solution will typically turn a brown color.[5]

  • If a precipitate forms, it can be collected by centrifugation or filtration.

  • Wash the polymer with deionized water to remove any unreacted monomer and salts.

  • Dry the polymer under vacuum.

Protocol 3: General Procedure for Thermally Initiated Polymerization of AMN in an Organic Solvent

This protocol provides a general framework for conducting the polymerization of AMN in an organic solvent.

  • Dissolve this compound p-toluenesulfonate (AMNS) in a suitable high-boiling-point organic solvent (e.g., toluene, n-pentanol).[1][3][4]

  • Place the solution in a reaction vessel equipped with a condenser and a magnetic stirrer.

  • Heat the solution to the desired reaction temperature (e.g., refluxing toluene) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Maintain the reaction at this temperature for the desired time.

  • Cool the reaction mixture to room temperature.

  • If the polymer precipitates, collect it by filtration. If it remains in solution, it may be precipitated by adding a non-solvent.

  • Wash the collected polymer with a suitable solvent to remove impurities.

  • Dry the polymer under vacuum.

Visualizations

Experimental Workflow for AMN Polymerization in Solution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: AMNS Salt dissolve Dissolve AMNS in appropriate solvent start->dissolve ph_adjust Adjust pH (for aqueous) or heat (for organic) dissolve->ph_adjust polymerization Polymerization (Monitor time, temp) ph_adjust->polymerization precipitation Precipitation or Filtration polymerization->precipitation washing Wash Polymer precipitation->washing drying Dry Polymer washing->drying end Characterization (FTIR, NMR, GPC, DSC) drying->end

Caption: General workflow for the solution polymerization of AMN.

Proposed Polymerization Pathways of AMN

G cluster_route1 Route 1: Step-Growth cluster_route2 Route 2: Carbene Intermediate amn This compound (AMN) dimer Dimerization (Amine + Nitrile) amn->dimer + AMN carbene Aminocyanocarbene Intermediate amn->carbene - HCN polymer1 Poly(this compound) dimer->polymer1 + n AMN polymer2 Polymer carbene->polymer2 Polymerization

Caption: Two proposed pathways for the polymerization of AMN.

Troubleshooting Flowchart for AMN Polymerization

G start Experiment Start issue Problem Encountered? start->issue uncontrolled Uncontrolled Polymerization? issue->uncontrolled Yes success Successful Polymerization issue->success No low_yield Low Yield? uncontrolled->low_yield No sol_uncontrolled Check pH (if aqueous) Lower Temperature Reduce Concentration uncontrolled->sol_uncontrolled Yes insoluble Insoluble Polymer? low_yield->insoluble No sol_low_yield Increase Reaction Time Check Solvent System Ensure Optimal Conditions low_yield->sol_low_yield Yes sol_insoluble Change Solvent Use Co-solvent Adjust Temperature insoluble->sol_insoluble Yes end End insoluble->end No sol_uncontrolled->end sol_low_yield->end sol_insoluble->end

Caption: A troubleshooting flowchart for common AMN polymerization issues.

References

aminomalononitrile tosylate salt stability and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving aminomalononitrile tosylate salt.

Frequently Asked Questions (FAQs)

Q1: Why is this compound sold as a tosylate salt?

This compound (AMN) in its free form is a highly unstable, low-melting solid that spontaneously polymerizes into a dark brown tar-like mass.[1][2] The tosylate salt ([H₃NCH(CN)₂]OTs) provides stability, allowing for its isolation, storage, and use in research.[1][2][3]

Q2: What are the recommended storage conditions for this compound tosylate salt?

For long-term stability, this compound tosylate salt should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It is recommended to store it in a freezer at temperatures under -20°C in an inert atmosphere.[6] Due to its hygroscopic nature, exposure to moisture should be minimized.[6][7]

Q3: What is the stability of this compound tosylate salt in solution?

While the tosylate salt form is stable as a solid, this compound itself can be unstable in solution. An ethereal solution of this compound is reportedly stable at room temperature for about 24 hours.[1] The stability in other solvents and under various experimental conditions may differ. It is generally advisable to prepare solutions fresh for optimal results.

Q4: What are the known incompatibilities of this compound tosylate salt?

This compound tosylate salt should not be stored near or mixed with strong oxidizing agents or acids.[4] Contact with acids can liberate very toxic gas.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Compound has turned from beige/light tan to a darker color (e.g., brown). - Exposure to moisture due to its hygroscopic nature.- Decomposition from improper storage (e.g., elevated temperature, exposure to light).- Spontaneous polymerization of the free this compound.- Discard the discolored compound as it may be impure.- Ensure storage containers are tightly sealed and stored in a desiccator or under inert gas.- Always store at recommended low temperatures.[6]
The compound does not dissolve as expected. - Use of an inappropriate solvent.- The solution may be saturated.- this compound tosylate salt is soluble in acetonitrile (MeCN).[6][8] Its solubility in other solvents should be determined on a small scale.- Try gentle warming or sonication to aid dissolution, but be mindful of potential decomposition with excessive heat.
Unexpected side products are observed in the reaction. - Decomposition of the this compound tosylate salt.- Reaction with incompatible reagents or solvents.- The compound may have degraded prior to use.- Prepare solutions of this compound tosylate salt fresh before use.- Ensure all reagents and solvents are pure and dry.- Review the reaction scheme for potential incompatibilities.
Inconsistent experimental results. - Variation in the purity of the this compound tosylate salt.- Degradation of the compound during the experiment.- Use a fresh, properly stored batch of the compound.- If possible, purify the compound before use. A recrystallization procedure from acetonitrile is available.[6][8]- Minimize the time the compound spends in solution, especially at elevated temperatures.

Experimental Protocols

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound tosylate salt, strict adherence to safety protocols is mandatory.

General Handling:

  • Work under a chemical fume hood.[9]

  • Avoid inhalation of dust and contact with skin and eyes.[4][9]

  • Avoid dust formation during handling.[4]

  • Wash hands thoroughly after handling.[9]

  • Do not eat, drink, or smoke in the laboratory.[9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[9][10]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[4]

Purification Protocol: Recrystallization

For experiments requiring high purity, this compound tosylate salt can be recrystallized.

  • Dissolve the this compound tosylate salt in boiling acetonitrile (approximately 1.8 g in 100 mL).[6][8]

  • Treat the hot solution with activated charcoal.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool to room temperature, then cool to 0°C to induce crystallization.

  • Collect the colorless crystals by vacuum filtration.

  • Wash the crystals with cold (0°C) acetonitrile, followed by dry ether.[8]

  • Dry the purified crystals under vacuum.[6][8]

Visual Guides

Stability_and_Handling cluster_storage Storage Conditions cluster_incompatibilities Incompatibilities cluster_decomposition Decomposition Pathways Store_Cool Cool Place (Freezer, < -20°C) Store_Dry Dry (Desiccator) Store_Sealed Tightly Sealed Container Store_Inert Inert Atmosphere Acids Acids Oxidizing_Agents Strong Oxidizing Agents Moisture Moisture (Hygroscopic) Aminomalononitrile_Tosylate This compound Tosylate Salt Moisture->Aminomalononitrile_Tosylate Leads to Degradation Heat Heat Heat->Aminomalononitrile_Tosylate Leads to Degradation Light Light Light->Aminomalononitrile_Tosylate Leads to Degradation Polymerization Polymerization (as free AMN) Aminomalononitrile_Tosylate->Store_Cool Maintain Stability Aminomalononitrile_Tosylate->Store_Dry Maintain Stability Aminomalononitrile_Tosylate->Store_Sealed Maintain Stability Aminomalononitrile_Tosylate->Store_Inert Maintain Stability Aminomalononitrile_Tosylate->Acids Avoid Contact Aminomalononitrile_Tosylate->Oxidizing_Agents Avoid Contact Aminomalononitrile_Tosylate->Polymerization Can Lead to

Caption: Key stability and handling parameters for this compound tosylate salt.

Troubleshooting_Workflow Start Encountered an Issue? Discoloration Compound Discolored? Start->Discoloration Yes Dissolution_Issue Dissolution Problem? Start->Dissolution_Issue No Check_Storage Verify Storage Conditions (Cool, Dry, Sealed) Discoloration->Check_Storage Unexpected_Products Unexpected Products? Dissolution_Issue->Unexpected_Products No Check_Solvent Verify Solvent Compatibility (Try Acetonitrile) Dissolution_Issue->Check_Solvent Yes Review_Reaction Review Reagent Compatibility and Purity Unexpected_Products->Review_Reaction Yes Discard Discard and Use New Batch Check_Storage->Discard Prepare_Fresh Prepare Solutions Fresh Check_Solvent->Prepare_Fresh Check_Purity Consider Recrystallization for High Purity Needs Check_Purity->Prepare_Fresh Review_Reaction->Check_Purity

References

Technical Support Center: Aminomalononitrile Reaction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminomalononitrile (AMN) reactions. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on quenching and workup methods.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (AMN) typically not isolated as a free base?

This compound in its free base form is highly unstable.[1][2] It presents as a yellow oil that rapidly decomposes, often forming a dark-brown tarry mass.[2] To ensure stability for handling, storage, and purification, AMN is almost always converted to a more stable salt form immediately after synthesis.[1]

Q2: What is the most common and effective method for quenching an this compound reaction and isolating the product?

The most widely used and effective method is to quench the reaction by forming the p-toluenesulfonate (tosylate) salt. This is achieved by treating the crude reaction mixture, typically in a solvent like tetrahydrofuran (THF) or ether, with p-toluenesulfonic acid or its monohydrate.[1] The resulting this compound p-toluenesulfonate is a stable, white crystalline solid that precipitates from the solution and can be easily collected by filtration.[1][3]

Q3: What are the expected yield and purity of this compound p-toluenesulfonate?

Reported yields for the isolation of the tosylate salt are generally in the range of 75–82%.[1][3] The product is a white crystalline solid with a melting point of approximately 169–171°C (with decomposition).[1][3] Further purification can be achieved by recrystallization from acetonitrile to yield a nearly colorless product.[3]

Q4: Can other acids be used for the salt formation?

Yes, other strong acids can be used to form stable salts of this compound. Hydrochloride and hydrobromide salts are also viable options for isolation.[4] However, the p-toluenesulfonate salt is the most commonly reported and well-characterized form.[1][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No precipitate forms after adding p-toluenesulfonic acid. The concentration of this compound in the solution is too low.Concentrate the solution by carefully removing some of the solvent under reduced pressure. Be cautious with temperature to avoid decomposition of the free base.
The solvent system is not optimal for precipitation.If the reaction was performed in a solvent in which the tosylate salt is soluble, try adding a co-solvent in which the salt is insoluble, such as diethyl ether, to induce precipitation.[3]
Incomplete reaction, resulting in a low concentration of the desired product.Before quenching, ensure the reaction has gone to completion by using an appropriate analytical technique, such as thin-layer chromatography (TLC), if applicable.
A brown oil or tar forms instead of a crystalline solid. Decomposition of the this compound free base. This can be caused by prolonged exposure to room temperature, impurities, or residual base from a previous step.Ensure the reaction mixture is kept cold during the workup and that the p-toluenesulfonic acid is added promptly after the initial workup steps. Work quickly to minimize the time the this compound is in its free base form.
The presence of water in the reaction mixture.Ensure all solvents and reagents are anhydrous, and the reaction is performed under an inert atmosphere if necessary.
The isolated product is discolored (e.g., light tan or brown). The presence of impurities or slight decomposition.Recrystallize the product from a suitable solvent, such as acetonitrile, to improve its purity and color.[3] Using activated carbon during recrystallization can also help remove colored impurities.[3]
Low yield of the isolated salt. Incomplete precipitation of the tosylate salt.After filtration, check for complete precipitation by adding a small amount of p-toluenesulfonic acid to the filtrate. If more precipitate forms, continue adding the acid until no more solid is observed.[3]
Loss of product during filtration of inorganic salts (e.g., aluminum salts).Ensure the filter cake of inorganic salts is thoroughly washed with the reaction solvent (e.g., THF and ether) to recover any trapped product.[3]
The product is partially soluble in the washing solvents.Use cold solvents for washing the isolated product to minimize solubility losses.[3]

Experimental Protocols

Standard Quenching and Isolation of this compound p-Toluenesulfonate

This protocol is adapted from established literature procedures.[3]

1. Reaction Workup:

  • Upon completion of the reaction (e.g., the reduction of oximinomalononitrile with aluminum amalgam), cool the reaction mixture to room temperature.

  • Add diethyl ether with stirring to precipitate inorganic salts.

  • Remove the inorganic salts by vacuum filtration through a filter aid (e.g., Celite).

  • Wash the collected solids thoroughly with tetrahydrofuran (THF) followed by diethyl ether to ensure complete recovery of the product.

2. Concentration:

  • Combine the filtrate and washings.

  • Concentrate the solution under reduced pressure using a rotary evaporator. Maintain a bath temperature of around 40°C.

3. Salt Formation and Precipitation:

  • To the resulting concentrated solution, slowly add a slurry of p-toluenesulfonic acid monohydrate in diethyl ether with stirring.

  • Continue stirring and cool the mixture to 0°C to facilitate complete precipitation of the this compound p-toluenesulfonate.

4. Isolation and Purification:

  • Collect the crystalline solid by vacuum filtration.

  • Wash the product successively with cold diethyl ether, cold acetonitrile, and then again with cold diethyl ether.

  • Dry the product under vacuum to obtain the light tan crystalline this compound p-toluenesulfonate.

  • For higher purity, the product can be recrystallized from boiling acetonitrile.

Visualized Workflows

Quenching_Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation Reaction This compound Synthesis Cool Cool to Room Temperature Reaction->Cool Completion Add_Ether Add Diethyl Ether Cool->Add_Ether Filter_Salts Filter Inorganic Salts Add_Ether->Filter_Salts Wash_Salts Wash Salts with THF and Ether Filter_Salts->Wash_Salts Concentrate Concentrate Filtrate Wash_Salts->Concentrate Add_Acid Add p-TsOH Slurry Concentrate->Add_Acid Precipitate Cool to 0°C to Precipitate Salt Add_Acid->Precipitate Filter_Product Filter Product Precipitate->Filter_Product Wash_Product Wash with Cold Ether/Acetonitrile Filter_Product->Wash_Product Dry Dry Under Vacuum Wash_Product->Dry Product Pure AMN Tosylate Dry->Product

Caption: Standard experimental workflow for the quenching and isolation of this compound as its p-toluenesulfonate salt.

Troubleshooting_Logic Start Add p-TsOH Precipitate Precipitate Forms? Start->Precipitate No_Precipitate No Precipitate Precipitate->No_Precipitate No Yes_Precipitate Crystalline Solid? Precipitate->Yes_Precipitate Yes Concentrate Concentrate Solution No_Precipitate->Concentrate Add_Antisolvent Add Antisolvent (e.g., Ether) No_Precipitate->Add_Antisolvent Concentrate->Start Add_Antisolvent->Start Oil_Tar Oil/Tar Forms Yes_Precipitate->Oil_Tar No Proceed Proceed to Filtration Yes_Precipitate->Proceed Yes Work_Cold Work Quickly at Low Temperature Oil_Tar->Work_Cold Check_Anhydrous Ensure Anhydrous Conditions Oil_Tar->Check_Anhydrous

Caption: Troubleshooting decision tree for the precipitation of this compound p-toluenesulfonate.

References

Technical Support Center: Synthesis of Aminomalononitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aminomalononitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My free base this compound is unstable and decomposes rapidly. How can I handle and store it?

A1: The free base of this compound (AMN) is notoriously unstable, appearing as a yellow oil that quickly transforms into a dark-brown tarry mass through polymerization.[1] It is highly recommended to avoid isolating the free base. Instead, it should be converted into a more stable salt form immediately after synthesis. The most common and effective method for stabilization is the preparation of the p-toluenesulfonate (tosylate) salt (AMNS).[2][3] This salt is a white crystalline solid that is stable at room temperature.[3] For long-term storage, it is best to keep the tosylate salt in a dark place, under an inert atmosphere, and at low temperatures (0-10°C, or in a freezer below -20°C).[4][5] The salt is also noted to be hygroscopic.[4][5]

Q2: What are the expected yield and appearance of this compound p-toluenesulfonate?

A2: Following a reliable synthetic protocol, such as the reduction of oximinomalononitrile with aluminum amalgam, the expected yield of this compound p-toluenesulfonate is typically in the range of 75-82%.[2][3] The crude product often appears as light tan crystals.[2] An almost colorless product can be obtained after recrystallization from boiling acetonitrile with the use of activated carbon.[2]

Q3: My reaction to synthesize an this compound derivative has a low yield. What are the likely causes?

A3: Low yields in reactions involving this compound can stem from several factors. A primary cause is the competitive self-oligomerization of this compound into HCN polymers, especially under neutral or alkaline conditions.[6] When synthesizing derivatives, the reaction conditions must be carefully optimized. For instance, in multicomponent reactions to form imidazole derivatives, the yield can be influenced by the steric hindrance of the substrates.[6] In alkylation reactions, the choice of base and solvent is critical; for example, using a weak base like triethylamine for the benzylation of this compound requires careful optimization of reaction time and reactant stoichiometry to maximize yield and minimize side products.[7]

Q4: I am observing a color change in my this compound p-toluenesulfonate product over time. What does this indicate?

A4: While the tosylate salt is significantly more stable than the free base, discoloration to a brownish hue upon standing can indicate gradual decomposition or the presence of impurities. The product should ideally be a white to light tan crystalline solid.[2] If significant darkening occurs, purification by recrystallization may be necessary before use in subsequent reactions to avoid introducing impurities that could interfere with downstream processes.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of this compound p-Toluenesulfonate
Symptom Possible Cause Suggested Solution
The final yield is significantly below 75%.Incomplete reaction: The reduction of oximinomalononitrile is incomplete.Ensure the aluminum is fully activated and consumed during the reaction. The reaction is exothermic, so proper temperature control is crucial.[2]
Poor quality of starting material: Impurities in the malononitrile can affect the initial formation of oximinomalononitrile.Purify the commercial malononitrile by recrystallization from ether before use.[2]
Incomplete precipitation of the tosylate salt: Not all of the this compound has precipitated from the solution.After adding the p-toluenesulfonic acid and filtering, add a small amount of additional acid to the filtrate to check for further precipitation.[2]
Losses during workup: The product may be lost during the washing steps.Use cold (0°C) acetonitrile for washing the crystalline product to minimize dissolution.[2]
Problem 2: Product is Highly Colored or Impure
Symptom Possible Cause Suggested Solution
The isolated this compound p-toluenesulfonate is dark brown or oily.Decomposition of free this compound: The free base was exposed to unfavorable conditions (e.g., heat, prolonged reaction time in solution) before salt formation.Work expeditiously during the workup and keep the solution cool. Add the p-toluenesulfonic acid promptly after the reduction and removal of aluminum salts.[2]
The crystalline product is tan or yellowish.Presence of chromophoric impurities: These are common byproducts of the reaction.Recrystallize the product from boiling acetonitrile (approximately 1.8 g per 100 mL) with the addition of activated carbon to remove colored impurities. Expect a recovery of about 80%.[2][5]
Incomplete removal of aluminum salts: Residual aluminum salts from the reduction step are contaminating the product.Ensure thorough washing of the aluminum salts with tetrahydrofuran and ether after filtration.[2]

Quantitative Data Summary

Table 1: Synthesis and Purification of this compound p-Toluenesulfonate

Parameter Value Reference
Typical Yield75-82%[2][3]
Melting Point169-171°C (with decomposition)[2]
Solubility in Acetonitrile (for recrystallization)~1.8 g / 100 mL (boiling)[2]
Recovery after Recrystallization~80%[2]

Experimental Protocols

Key Experiment: Synthesis of this compound p-Toluenesulfonate

This protocol is adapted from Organic Syntheses.[2]

Step A: Oximinomalononitrile

  • Dissolve malononitrile (0.38 mole) in a mixture of 20 mL of water and 100 mL of acetic acid.

  • Cool the solution to -10°C using a dry ice-acetone bath.

  • Add granulated sodium nitrite (0.72 mole) in small portions over 30 minutes, maintaining the temperature between 0°C and -10°C.

  • After the addition is complete, maintain the temperature below 5°C with an ice bath and stir for 4 hours.

  • Add 400 mL of tetrahydrofuran (THF) and 400 mL of ether, then store at -40°C overnight.

  • Filter the mixture rapidly, wash the solid with a THF/ether mixture, and combine the filtrates.

  • Concentrate the filtrate to a volume of 250 mL using a water aspirator at 40°C. This solution of oximinomalononitrile is used directly in the next step.

Step B: this compound p-Toluenesulfonate

  • Prepare amalgamated aluminum by reacting aluminum foil (0.78 mole) with a 2% aqueous solution of mercuric chloride.

  • Transfer the amalgamated aluminum to a reaction flask and cover it with 300 mL of THF.

  • Cool the mixture in a dry ice-acetone bath and add the oximinomalononitrile solution from Step A over 15 minutes, maintaining the temperature between -15°C and -30°C. Caution: This reaction is exothermic and requires careful temperature control.

  • Allow the mixture to warm to room temperature and then heat to reflux for about 45 minutes until most of the aluminum is consumed.

  • Cool the reaction mixture to room temperature, add 200 mL of ether, and remove the aluminum salts by vacuum filtration through Celite.

  • Wash the collected solid with THF and ether. Combine the filtrate and washings and concentrate to about 250 mL.

  • Slowly add a slurry of p-toluenesulfonic acid monohydrate (0.32 mole) in 250 mL of ether to the resulting brown solution with stirring.

  • Bring the total volume to 1 L with ether, cool to 0°C, and collect the crystalline solid by vacuum filtration.

  • Wash the product successively with ether, cold (0°C) acetonitrile, and ether.

  • Dry the product under vacuum to yield light tan crystals.

Visualizations

experimental_workflow cluster_stepA Step A: Oximinomalononitrile Synthesis cluster_stepB Step B: AMNS Synthesis cluster_purification Purification A1 Dissolve Malononitrile in Acetic Acid/Water A2 Cool to -10°C A1->A2 A3 Add Sodium Nitrite (Maintain 0°C to -10°C) A2->A3 A4 Stir at <5°C for 4h A3->A4 A5 Add THF/Ether & Store at -40°C A4->A5 A6 Filter & Concentrate Filtrate A5->A6 B2 Add Oximinomalononitrile Solution at -15°C to -30°C A6->B2 Crude Oximinomalononitrile Solution B1 Prepare Amalgamated Aluminum B1->B2 B3 Reflux until Al is Consumed B2->B3 B4 Filter to Remove Aluminum Salts B3->B4 B5 Concentrate Filtrate B4->B5 B6 Add p-Toluenesulfonic Acid B5->B6 B7 Isolate Product by Filtration B6->B7 P1 Crude AMNS (Light Tan Crystals) B7->P1 Crude AMNS P2 Recrystallize from Boiling Acetonitrile with Activated Carbon P1->P2 P3 Pure AMNS (Colorless Crystals) P2->P3

Caption: Experimental workflow for the synthesis and purification of this compound p-toluenesulfonate (AMNS).

troubleshooting_guide Start Low Yield or Impure Product Q1 Is the product highly colored (e.g., brown, oily)? Start->Q1 A1_Yes Decomposition likely. Improve temperature control during reduction and workup. Ensure prompt salt formation. Q1->A1_Yes Yes A1_No Product is crystalline but colored (tan/yellow) or yield is low. Q1->A1_No No Purify Recrystallize from boiling acetonitrile with activated carbon. A1_Yes->Purify Q2 Was the starting malononitrile purified? A1_No->Q2 A2_No Purify malononitrile by recrystallization and repeat synthesis. Q2->A2_No No Q3 Was precipitation checked for completeness? Q2->Q3 Yes A3_No Add more TsOH to the filtrate to recover more product. Q3->A3_No No Q3->Purify Yes

Caption: Troubleshooting decision tree for the synthesis of this compound p-toluenesulfonate.

References

strategies to improve the solubility of aminomalononitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminomalononitrile. The focus is on strategies to improve its solubility and handle this unstable compound effectively during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to handle and dissolve?

This compound in its free base form is a low-melting solid that is unstable and prone to spontaneous polymerization.[1] This inherent instability makes it challenging to isolate, store, and dissolve for use in reactions. To overcome this, it is highly recommended to work with a more stable salt form of the compound.

Q2: What is the most common strategy to improve the solubility and stability of this compound?

The most effective and widely used strategy is to convert this compound into a salt. Salt formation significantly improves the compound's stability and solubility in various solvents. The most commonly used salt is this compound p-toluenesulfonate (tosylate), but hydrochloride and hydrobromide salts are also viable options.[1][2] The tosylate salt is a white crystalline solid that is stable at room temperature.[2]

Q3: In which solvents are this compound salts soluble?

This compound and its salts are generally quite soluble in water.[1] The p-toluenesulfonate salt is also soluble in various organic solvents, including ethanol and methanol.[2] For recrystallization, acetonitrile can be used.[3][4]

Q4: Are there other advanced strategies to enhance the solubility of this compound?

While salt formation is the primary method, other advanced strategies applicable to molecules with similar functional groups include the formation of prodrugs or cocrystals.

  • Prodrug Approach: This involves chemically modifying the this compound molecule to create a more soluble derivative (the prodrug) that can be converted back to the active this compound in vivo or under specific reaction conditions.[][6][7] For this compound, the primary amino group could be a target for creating a prodrug linkage.

  • Cocrystal Formation: This technique involves combining this compound with a pharmaceutically acceptable coformer to create a new crystalline structure with improved physicochemical properties, such as solubility.[8][9][10][11]

Currently, there is limited specific literature on the application of prodrug and cocrystal strategies to this compound itself. These remain potential avenues for further research and development.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving this compound. You are likely using the free base form, which is unstable and may have started to polymerize.Switch to using a salt form, such as the p-toluenesulfonate or hydrochloride salt, which have better solubility and stability.
The this compound salt is not dissolving in my chosen organic solvent. The solvent may not be polar enough.This compound salts are more soluble in polar solvents. Try using water, ethanol, methanol, or acetonitrile. Gentle heating may also aid dissolution, but monitor for any signs of degradation.
Precipitation occurs when adding a non-polar solvent. The this compound salt has low solubility in non-polar solvents.This is expected. If you need to precipitate the salt from a solution, adding a non-polar solvent like ether can be an effective method.
The solution of this compound changes color (e.g., turns brown/black). This indicates polymerization or decomposition of the this compound. The free base is particularly susceptible to this, especially in alkaline conditions.Ensure you are using a stable salt form. If working with the free base is unavoidable, use it immediately after preparation and maintain a low temperature. For reactions, consider if the pH of your solution is causing the free base to form and subsequently polymerize.

Quantitative Solubility Data

The available quantitative data for the solubility of this compound salts is limited. The following table summarizes the known information.

CompoundSolventSolubilityTemperature
This compound p-toluenesulfonateAcetonitrile1.8 g / 100 mLBoiling
This compound and its saltsWater"Quite soluble" (qualitative)Not specified
This compound p-toluenesulfonateWater"Almost transparency" (qualitative)Not specified
This compound p-toluenesulfonateEthanolSoluble (qualitative)Not specified
This compound p-toluenesulfonateMethanolSoluble (qualitative)Not specified

Experimental Protocols

Preparation of this compound p-Toluenesulfonate

This protocol is adapted from a procedure in Organic Syntheses, a reliable source for chemical preparations.[3]

Materials:

  • Oximinomalononitrile solution (prepared from malononitrile and sodium nitrite)

  • Aluminum foil

  • 5% aqueous mercuric chloride solution

  • Tetrahydrofuran (THF)

  • Ether

  • p-Toluenesulfonic acid monohydrate

  • Acetonitrile (for recrystallization, optional)

Procedure:

  • Amalgamation of Aluminum: Cut aluminum foil into small squares and cover with a 5% aqueous solution of mercuric chloride for approximately 30 seconds until a mercury coating is visible. Decant the mercuric chloride solution and wash the amalgamated aluminum with water, then ethanol, and finally THF.

  • Reduction Reaction: Transfer the amalgamated aluminum to a reaction flask and cover it with THF. Cool the mixture in a dry ice-acetone bath. Add the previously prepared oximinomalononitrile solution dropwise while maintaining the temperature between -15°C and -30°C. After the addition is complete, allow the mixture to warm to room temperature. The reaction can be exothermic, so cooling might be necessary. Once the initial reaction subsides, warm the mixture to reflux until most of the aluminum is consumed.

  • Work-up: Cool the reaction mixture to room temperature and add ether. Remove the aluminum salts by vacuum filtration. Wash the solid residue with THF and then ether.

  • Salt Formation: Combine the filtrate and washings and concentrate them under reduced pressure. To the resulting solution, slowly add a slurry of p-toluenesulfonic acid monohydrate in ether with stirring.

  • Isolation and Purification: Add more ether to the mixture and cool it to 0°C. Collect the resulting crystalline solid by vacuum filtration. Wash the product with ether, then cold acetonitrile, and finally ether again. Dry the product under vacuum. For higher purity, the product can be recrystallized from boiling acetonitrile.[3][4]

Visualizations

Workflow for the Preparation of this compound p-Toluenesulfonate

G cluster_prep Preparation of Oximinomalononitrile cluster_reduction Reduction to this compound cluster_salt Salt Formation and Isolation malononitrile Malononitrile prep_oximo React in Acetic Acid/Water malononitrile->prep_oximo na_nitrite Sodium Nitrite na_nitrite->prep_oximo oximo_sol Oximinomalononitrile in THF/Ether prep_oximo->oximo_sol reduction Reduction Reaction (Add Oximinomalononitrile solution) oximo_sol->reduction al_foil Aluminum Foil amalgamate Amalgamate Aluminum al_foil->amalgamate hgcl2 Mercuric Chloride hgcl2->amalgamate amalgamate->reduction workup Filtration to remove Aluminum Salts reduction->workup amn_sol This compound in Filtrate workup->amn_sol add_ptsa Add to Filtrate amn_sol->add_ptsa ptsa p-Toluenesulfonic Acid ptsa->add_ptsa crystallize Crystallize at 0°C add_ptsa->crystallize filter_wash Filter and Wash crystallize->filter_wash final_product This compound p-Toluenesulfonate filter_wash->final_product

Caption: Workflow for the synthesis of this compound p-toluenesulfonate.

Conceptual Strategies for Solubility Enhancement

G cluster_main This compound cluster_strategies Solubility Enhancement Strategies cluster_salt Salt Formation cluster_prodrug Prodrug Approach (Conceptual) cluster_cocrystal Cocrystal Formation (Conceptual) amn H₂N-CH(CN)₂ (Poorly Soluble, Unstable) salt [H₃N⁺-CH(CN)₂]X⁻ (e.g., X = Tosylate) Improved Solubility & Stability amn->salt React with Acid (e.g., p-TsOH) prodrug R-NH-CH(CN)₂ (R = Solubilizing Group) Enhanced Solubility amn->prodrug Attach Solubilizing Group to Amino Functionality cocrystal H₂N-CH(CN)₂ • Coformer (Modified Crystal Lattice) Improved Dissolution amn->cocrystal Crystallize with a Coformer

Caption: Conceptual strategies to improve the solubility of this compound.

References

Technical Support Center: Aminomalononitrile Reactions and the Critical Role of pH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing aminomalononitrile (AMN) reactions by controlling pH. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the polymerization of this compound (AMN)?

A1: A slightly alkaline pH of 8.5 is widely reported as optimal for the spontaneous polymerization of this compound and for the formation of thin films or coatings on various substrates.[1] The polymerization reaction is often initiated simply by adjusting the pH of the AMN solution to 8.5.[1]

Q2: How does pH affect the synthesis of amino acids from AMN and electrophiles?

A2: The synthesis of amino acids from AMN and electrophiles, such as aldehydes and acrylonitrile, is also pH-sensitive and generally proceeds under mild temperature and pH conditions.[2] While specific optimal pH values can vary depending on the electrophile, near-neutral to slightly alkaline conditions are often employed. For instance, some reactions have been conducted at pH 6.9, although they can be slow.[3] In other cases, the use of a base like triethylamine suggests that alkaline conditions are favorable for these reactions.[3]

Q3: Can this compound reactions be performed in acidic conditions?

A3: While some steps in a reaction sequence involving AMN might be carried out under acidic conditions (e.g., subsequent hydrolysis of an intermediate), the primary reactions of AMN, such as polymerization or alkylation, are generally less efficient or do not proceed as desired in acidic media. In fact, under acidic conditions, AMN is more likely to be protonated at the amino group, which can inhibit its nucleophilic reactivity.

Q4: Why is my this compound (p-toluenesulfonate salt) not dissolving?

A4: this compound is often supplied as a more stable p-toluenesulfonate salt. This salt has good solubility in water and some organic solvents. If you are experiencing solubility issues, ensure you are using a suitable solvent and that the pH has been adjusted appropriately for your intended reaction. For many reactions, dissolving the salt in an aqueous buffer or a mixed aqueous/organic solvent system is a common practice.

Troubleshooting Guides

Issue 1: Low or No Yield of Polymerization Product
Possible Cause Troubleshooting Step
Incorrect pH The optimal pH for AMN polymerization is consistently reported to be around 8.5.[1] Use a calibrated pH meter to ensure the reaction mixture is at this pH. If the pH is too low (neutral or acidic), the polymerization will be significantly slower or may not occur at all. If the pH is too high, it could lead to degradation of the starting material or unwanted side reactions.
Inadequate Mixing Ensure homogenous mixing of the reaction solution, especially upon addition of the base to adjust the pH.
Low Reactant Concentration While pH is critical, the concentration of AMN will also affect the rate of polymerization. If the concentration is too low, the reaction may be very slow.
Temperature Most polymerizations of AMN are conducted at room temperature. Significant deviations may affect the reaction rate.
Issue 2: Poor Yield in Amino Acid Synthesis from AMN and Electrophiles
Possible Cause Troubleshooting Step
Suboptimal pH Unlike polymerization, the optimal pH for reacting AMN with different electrophiles can vary. While a near-neutral pH of 6.9 has been used, it can result in slow reactions.[3] A systematic pH screening experiment is recommended to find the optimal condition for your specific substrate. Start with a pH of 7.0 and test a range from 6.5 to 8.5.
Instability of Electrophile Ensure that your electrophile is stable at the chosen reaction pH. Some electrophiles can degrade or undergo side reactions under overly acidic or basic conditions.
Hydrolysis of this compound At very high pH values, this compound can be susceptible to hydrolysis, which will reduce the yield of your desired product.

Data on pH Effects on this compound Reactions

While precise quantitative data comparing yields at different pH values are not extensively available in the literature, the following table summarizes the qualitative effects of pH on common this compound reactions based on published findings.

pH RangeReaction TypeExpected OutcomeReference
Acidic (pH < 7) PolymerizationVery slow to no reaction.-
Acidic (pH < 7) Reaction with ElectrophilesGenerally low reactivity.[3]
Neutral (pH ≈ 7) PolymerizationSlow polymerization.-
Neutral (pH ≈ 6.9) Reaction with ElectrophilesReaction proceeds, but can be very slow.[3]
Slightly Alkaline (pH ≈ 8.5) PolymerizationOptimal for spontaneous polymerization and film formation.[1][1]
Slightly Alkaline (pH > 8) Reaction with ElectrophilesGenerally favorable for nucleophilic attack of AMN.[3]
Strongly Alkaline (pH > 10) General ReactivityIncreased risk of AMN hydrolysis and degradation.-

Experimental Protocols

Protocol 1: General Procedure for pH-Optimized Polymerization of this compound
  • Preparation of AMN Solution: Dissolve this compound p-toluenesulfonate in a suitable buffer (e.g., phosphate or borate buffer) to the desired concentration.

  • pH Adjustment: Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter. Adjust the pH to 8.5.

  • Reaction: Stir the solution at room temperature. The solution will typically turn a brownish color as the polymerization proceeds. The reaction time will depend on the concentration of AMN.

  • Monitoring: The progress of the polymerization can be monitored by observing the color change or by analytical techniques such as UV-Vis spectroscopy to follow the appearance of the polymer's absorbance band.

Protocol 2: Screening for Optimal pH in the Synthesis of an Amino Acid from this compound and an Aldehyde
  • Prepare Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 6.5 to 8.5 (e.g., in 0.5 pH unit increments).

  • Set up Parallel Reactions: In separate vials, dissolve this compound p-toluenesulfonate and the aldehyde in each of the buffer solutions. Ensure the molar ratio of AMN to the aldehyde is appropriate for the reaction.

  • Reaction Incubation: Stir all reaction mixtures at a constant temperature (e.g., room temperature) for a set period.

  • Quenching and Analysis: After the designated time, quench the reactions and analyze the product yield in each vial using a suitable analytical method, such as HPLC or GC-MS.

  • Determine Optimal pH: The pH that provides the highest yield of the desired amino acid is the optimal pH for your reaction.

Visualizing Reaction Pathways and Workflows

Aminomalononitrile_Reaction_pH_Dependence cluster_conditions Reaction pH cluster_reactions This compound Reactions Acidic (pH < 7) Acidic (pH < 7) Polymerization Polymerization Acidic (pH < 7)->Polymerization Inefficient Reaction_with_Electrophiles Reaction with Electrophiles Acidic (pH < 7)->Reaction_with_Electrophiles Slow/No Reaction Neutral (pH ≈ 7) Neutral (pH ≈ 7) Neutral (pH ≈ 7)->Polymerization Slow Neutral (pH ≈ 7)->Reaction_with_Electrophiles Possible but Slow Alkaline (pH 8.5) Alkaline (pH 8.5) Alkaline (pH 8.5)->Polymerization Optimal Alkaline (pH 8.5)->Reaction_with_Electrophiles Generally Favorable

Caption: The effect of pH on the efficiency of this compound reactions.

Troubleshooting_Workflow start Low Reaction Yield check_ph Is the pH at the optimal value? start->check_ph adjust_ph Adjust pH to the recommended value check_ph->adjust_ph No check_other Investigate other parameters: - Concentration - Temperature - Purity of Reagents check_ph->check_other Yes adjust_ph->start Re-run Reaction success Improved Yield check_other->success Issue Identified no_success Yield Still Low check_other->no_success No Obvious Issue

Caption: A workflow for troubleshooting low yields in this compound reactions.

References

Validation & Comparative

The Building Blocks of Life: A Comparative Guide to Aminomalononitrile and Diaminomaleonitrile in Prebiotic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the origins of life's fundamental molecules is a critical endeavor. In the field of prebiotic chemistry, two cyanide-derived compounds, aminomalononitrile (AMN) and diaminomaleonitrile (DAMN), have emerged as key potential precursors to the building blocks of life. This guide provides an objective comparison of their performance in the synthesis of nucleobases and amino acids, supported by available experimental data and detailed methodologies.

Both this compound (AMN), a trimer of hydrogen cyanide (HCN), and diaminomaleonitrile (DAMN), a tetramer of HCN, are considered plausible starting materials on a prebiotic Earth.[1] Their structural similarities and reactivity have positioned them as central figures in models of chemical evolution. Experimental studies have demonstrated their competence in forming purines, pyrimidines, and amino acids, albeit through different pathways and with varying efficiencies.

Performance in Prebiotic Synthesis: A Quantitative Comparison

The efficacy of AMN and DAMN as prebiotic precursors can be evaluated by examining the yields of key biomolecules in simulated prebiotic reactions. The following tables summarize the available quantitative data for the synthesis of purine precursors, purines, and amino acids.

Purine Synthesis

The synthesis of purines, essential components of DNA and RNA, is a critical test of a prebiotic precursor's viability. Both AMN and DAMN can lead to the formation of purines, primarily through the formation of imidazole intermediates.

Table 1: Comparison of AMN and DAMN in Purine Precursor and Purine Synthesis

PrecursorProductReaction ConditionsYield (%)Reference
This compound (AMN) Amino imidazole carbonitrile derivativesMicrowave-assisted condensation with α-amino acids and trimethyl orthoacetate25 - 60[2]
8,9-disubstituted-6,9-dihydro-1H-purin-6-onesMicrowave-assisted annulation of amino imidazole carbonitrile derivatives with formic acidQuantitative[2]
Diaminomaleonitrile (DAMN) AdenineHeated in formamide with 10% ammonia and ammonium formate in a sealed tube at 150°C for 5 hours48.4[3]
AdenineHeated in formamide with ammonium formate at 150°C for 5 hours46.1[3]
AdenineHeated in formamide with 10% ammonia in a sealed tube at 150°C for 5 hours43.5[3]
AdenineHeated in acetamide with ammonium formate at 150°C for 5 hours17.7[3]
AdenineHeated in formamide with ammonium formate at 170°C for 2 hours43.4[3]
AdenineHeated in formamide with ammonium formate at 100°C for 10 hours30.0[3]

Analysis:

Under modern laboratory conditions utilizing microwave assistance, AMN can be efficiently converted to purine precursors (amino imidazole carbonitriles) with yields ranging from 25% to 60%.[2] The subsequent cyclization to form purine analogues proceeds with a quantitative yield.[2]

DAMN, on the other hand, has been shown to produce adenine in significant yields under simpler, thermally driven, and arguably more prebiotically plausible conditions. Heating DAMN in the presence of formamide and ammonia or ammonium formate consistently yields adenine in the 40-48% range.[3] It is important to note that DAMN is also a key intermediate in the proposed photochemical synthesis of purines, where it rearranges to 4-aminoimidazole-5-carbonitrile (AICN) upon exposure to UV light.[4]

Amino Acid Synthesis

The formation of amino acids, the building blocks of proteins, is another crucial aspect of prebiotic chemistry. Both AMN and DAMN have been implicated in the synthesis of these vital molecules.

Table 2: Comparison of AMN and DAMN in Amino Acid Synthesis

PrecursorProduct(s)Reaction ConditionsYield (%)Reference
This compound (AMN) Glycine, D,L-erythro- and D,L-threo-beta-hydroxyaspartic acids, D,L-glutamic acid, D,L-threonine and allo-threonineReaction with electrophiles (aldehydes, acrylonitrile) under mild temperature and pH, followed by acid hydrolysisNot specified[5]
Diaminomaleonitrile (DAMN) Aspartic acid, alanine, and glycineAcidic hydrolysisNot specified[4]

Analysis:

AMN has been shown to react with a variety of electrophiles, such as aldehydes and acrylonitrile, under mild conditions to form intermediates that, upon hydrolysis, yield a range of amino acids including glycine, aspartic acid, glutamic acid, and threonine.[5] While the study confirmed the formation of these amino acids, specific yields were not reported.

Early experiments have suggested that the acidic hydrolysis of DAMN can also produce amino acids like aspartic acid, alanine, and glycine.[4] However, quantitative data for these reactions are also lacking, making a direct comparison of yields difficult at this time.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of prebiotic chemistry research. The following are protocols for key experiments cited in this guide.

Synthesis of Purine Analogues from this compound

This two-step procedure utilizes microwave-assisted organic synthesis to produce 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones from this compound p-toluenesulfonate (AMNS).

Step 1: Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles [2]

  • A solution of this compound p-toluenesulfonate (5.9 mmol) in THF (30 mL) and triethylamine (7.1 mmol) is stirred at 25°C for 30 minutes.

  • Trimethyl orthoacetate (8.3 mmol) and the desired α-amino acid methyl ester (7.1 mmol) are added to the solution.

  • The reaction mixture is subjected to microwave irradiation (250 W, 250 psi) for 2.0 minutes at 200°C.

  • The resulting amino imidazole carbonitrile derivatives are obtained in yields ranging from 25% to 60% depending on the amino acid used.

Step 2: Synthesis of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones [2]

  • The amino imidazole carbonitrile derivative (3.8 mmol) is dissolved in formic acid (3.0 mL).

  • The solution is subjected to microwave irradiation (250 W, 250 psi) for 2.0 minutes at 200°C.

  • This reaction proceeds with a quantitative conversion to the corresponding purine derivative.

Synthesis of Adenine from Diaminomaleonitrile

This protocol describes a simple thermal synthesis of adenine from DAMN.

Experimental Procedure: [3]

  • A mixture of diaminomaleonitrile (1.00 g), formamide (50 g) containing 10% ammonia, and ammonium formate (5 g) is prepared.

  • The mixture is heated in a sealed tube at 150°C for 5 hours.

  • Under these conditions, adenine is produced in a 48.4% yield.

Reaction Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the prebiotic synthesis of purines and amino acids from AMN and DAMN.

Prebiotic_Pathways cluster_AMN This compound (AMN) Pathways cluster_DAMN Diaminomaleonitrile (DAMN) Pathways AMN This compound (AMN) Imidazole_Intermediates Amino Imidazole Carbonitrile Derivatives AMN->Imidazole_Intermediates + α-amino acids + Trimethyl orthoacetate (Microwave) Amino_Acids_AMN Amino Acids AMN->Amino_Acids_AMN + Electrophiles (Mild Temp/pH) + Acid Hydrolysis Purines_AMN Purine Analogues Imidazole_Intermediates->Purines_AMN + Formic Acid (Microwave) Electrophiles Aldehydes, Acrylonitrile DAMN Diaminomaleonitrile (DAMN) Adenine_DAMN Adenine DAMN->Adenine_DAMN + Formamide + NH3 / NH4HCO2 (Heat) Amino_Acids_DAMN Amino Acids DAMN->Amino_Acids_DAMN Acid Hydrolysis AICN 4-Aminoimidazole- 5-carbonitrile (AICN) DAMN->AICN UV Light AICN->Adenine_DAMN + HCN

Figure 1: Comparative reaction pathways of AMN and DAMN in prebiotic synthesis.

Conclusion

Both this compound and diaminomaleonitrile stand as compelling candidates for key precursors in the prebiotic synthesis of life's essential building blocks. The available data suggests that DAMN can produce adenine in high yields under simple thermal conditions that are highly plausible for the early Earth. AMN, while requiring more complex, microwave-assisted conditions in the cited experiments to achieve high yields of purine precursors, demonstrates versatility in its ability to react with various electrophiles to form a diverse range of amino acids.

It is evident that further research is required to conduct direct, side-by-side comparisons of AMN and DAMN under identical, prebiotically plausible conditions. Quantifying the yields of amino acids from both precursors through simple hydrolysis would be particularly insightful. Such studies will be invaluable in refining our understanding of the chemical pathways that led to the emergence of life. The continued exploration of these cyanide-derived molecules will undoubtedly shed more light on the intricate processes that transformed a sterile planet into a cradle of life.

References

A Comparative Guide to Amino Acid Synthesis: Aminomalononitrile vs. Strecker Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of amino acids is a cornerstone of their work. Two prominent methods, the aminomalononitrile (AMN) synthesis and the Strecker synthesis, offer distinct pathways to these essential building blocks. This guide provides a detailed comparative analysis of these two methods, supported by experimental data and protocols, to aid in the selection of the most suitable approach for a given research objective.

Introduction to the Synthesis Methods

This compound (AMN) Synthesis: This method utilizes this compound, a trimer of hydrogen cyanide, as a key intermediate. The general strategy involves the introduction of the desired amino acid side chain via alkylation or reaction with an electrophile at the α-carbon of AMN. Subsequent hydrolysis of the two nitrile groups to carboxylic acids, followed by decarboxylation, yields the target α-amino acid. This pathway is of significant interest in prebiotic chemistry and offers a versatile route to a variety of amino acids.[1][2]

Strecker Synthesis: First described by Adolph Strecker in 1850, this is a classic and widely employed method for synthesizing α-amino acids.[3] It is a one-pot, three-component reaction involving an aldehyde or ketone, ammonia (or an amine), and a cyanide source.[4][5] These reactants condense to form an α-aminonitrile, which is then hydrolyzed to produce the corresponding amino acid.[3] The versatility of the Strecker synthesis allows for the preparation of a wide array of amino acids by simply varying the starting aldehyde or ketone.[4]

Reaction Pathways and Mechanisms

The fundamental difference between the two methods lies in the sequence of bond formation. In the AMN synthesis, the C-N bond and the α-carbon are pre-formed in the this compound starting material, and the synthesis focuses on building the side chain. In contrast, the Strecker synthesis constructs the α-amino nitrile core from simpler precursors.

This compound (AMN) Synthesis Pathway

The AMN synthesis of amino acids can be visualized as a two-step process following the formation of the substituted this compound intermediate.

AMN_Synthesis AMN This compound Substituted_AMN Substituted This compound AMN->Substituted_AMN Alkylation Electrophile Electrophile (R-X) Electrophile->Substituted_AMN Base Base Base->AMN Amino_Acid α-Amino Acid Substituted_AMN->Amino_Acid 1. H₃O⁺, Δ 2. -CO₂ Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation

This compound (AMN) Synthesis Workflow
Strecker Synthesis Pathway

The Strecker synthesis follows a sequential condensation and addition mechanism, followed by hydrolysis.

Strecker_Synthesis Aldehyde Aldehyde/Ketone (R-CHO) Imine Imine Aldehyde->Imine Ammonia Ammonia (NH₃) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile Amino_Acid α-Amino Acid Aminonitrile->Amino_Acid H₃O⁺, Δ Hydrolysis Hydrolysis

Strecker Synthesis Workflow

Quantitative Performance Comparison

Direct comparative studies of the two methods for the synthesis of the same amino acid under identical conditions are scarce in the literature. However, by compiling data from various sources, we can draw a performance comparison for the synthesis of representative amino acids.

Phenylalanine Synthesis
ParameterThis compound SynthesisStrecker Synthesis
Starting Materials This compound p-toluenesulfonate, Benzyl bromide, TriethylaminePhenylacetaldehyde, Ammonium chloride, Sodium cyanide, Ammonia
Key Steps 1. Benzylation of AMN2. Hydrolysis and decarboxylation1. One-pot formation of α-aminonitrile2. Hydrolysis
Reported Yield ~44% (after purification)[2]Up to 98.7%[6]
Reaction Conditions Benzylation: THF, room temp.Hydrolysis: 6M HCl, reflux[2]Formation of aminonitrile: Aqueous medium with organic solvent, elevated temp. and pressureHydrolysis: Acid or alkaline, elevated temp.[6]
Stereochemistry Produces a racemic mixtureProduces a racemic mixture[3]
Glycine Synthesis
ParameterThis compound SynthesisStrecker Synthesis
Starting Materials This compound, (hypothetically formaldehyde or other C1 electrophile)Formaldehyde, Ammonium chloride, Sodium cyanide
Key Steps 1. Reaction with C1 electrophile2. Hydrolysis and decarboxylation1. Formation of aminoacetonitrile2. Hydrolysis
Reported Yield Data not available64-65%[9]
Reaction Conditions Mild conditions suggested in prebiotic context[7]Hydrolysis with barium hydroxide followed by sulfuric acid workup[9]
Stereochemistry Not applicable (Glycine is achiral)Not applicable (Glycine is achiral)

Detailed Experimental Protocols

Phenylalanine Synthesis via this compound Method[2]

Step 1: Synthesis of 2-Benzyl-2-aminomalononitrile

  • To a solution of this compound p-toluenesulfonate (1 mmol) in dry tetrahydrofuran (THF) under an argon atmosphere, add triethylamine (2.5 mmol).

  • To this mixture, add benzyl bromide (1.2 mmol).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • After the reaction is complete, the product can be isolated and purified by standard techniques such as chromatography.

Step 2: Hydrolysis and Decarboxylation to Phenylalanine

  • Dissolve the purified 2-benzyl-2-aminomalononitrile in 6 M aqueous HCl.

  • Heat the solution to reflux for 2 hours.

  • After cooling, extract the mixture with an organic solvent (e.g., chloroform) to remove non-polar impurities.

  • Concentrate the aqueous layer and purify the resulting solid by ion-exchange resin chromatography to yield phenylalanine.

Phenylalanine Synthesis via Strecker Method[6]

Step 1 & 2: One-pot Synthesis and Hydrolysis of Phenylalanine

  • In an autoclave, combine phenylacetaldehyde (1 mole), an aqueous solution of ammonium chloride (1 mole) and sodium cyanide (1 mole), and a water-miscible organic solvent (e.g., methanol, at least twice the weight of phenylacetaldehyde). Ensure the presence of at least one mole of free ammonia per mole of phenylacetaldehyde.

  • Heat the mixture to 120°C for 30 minutes.

  • After cooling, add sodium hydroxide and heat the sealed autoclave to 200°C for 30 minutes to effect hydrolysis.

  • After cooling, partially evaporate the reaction mixture in vacuo.

  • Neutralize the concentrate with hydrochloric acid to crystallize phenylalanine.

  • Filter the crystalline product. A yield of 92.7% with 93.4% purity has been reported.[6]

Glycine Synthesis via Strecker Method[9]

Step 1: Formation of Aminoacetonitrile Hydrogen Sulfate This protocol starts from methyleneaminoacetonitrile, which is derived from formaldehyde, ammonia, and hydrogen cyanide.

  • To a solution of 95% sulfuric acid (0.5 mole) in 95% ethyl alcohol at 45-50°C, add methyleneaminoacetonitrile (0.5 mole).

  • Shake the mixture vigorously; the temperature will rise, and crystallization of aminoacetonitrile hydrogen sulfate will occur.

  • After standing overnight in a refrigerator at 0-5°C, filter the salt and wash with ice-cold alcohol. The reported yield is 75-81%.

Step 2: Hydrolysis to Glycine

  • To a boiling suspension of barium hydroxide octahydrate (0.8 mole) in water, add the aminoacetonitrile hydrogen sulfate (0.4 mole) in portions.

  • Continue boiling until ammonia evolution ceases (6-8 hours).

  • Precipitate the barium ions by adding the stoichiometric amount of 50% sulfuric acid.

  • Filter the mixture and concentrate the filtrate.

  • Crystallize the crude glycine from the concentrated solution. After recrystallization, a yield of 64-65% is reported.[9]

Advantages and Disadvantages

FeatureThis compound SynthesisStrecker Synthesis
Versatility Good versatility in introducing various side chains via different electrophiles.[7]Highly versatile, applicable to a wide range of aldehydes and ketones to produce diverse amino acids.[4][10]
Starting Materials Requires the synthesis or purchase of this compound, which can be unstable.[2]Utilizes simple and readily available starting materials (aldehydes/ketones, ammonia, cyanide).[5]
Reaction Conditions Alkylation step often requires anhydrous conditions and a base. Hydrolysis is a separate, subsequent step.[2]One-pot reaction for the formation of the α-aminonitrile, though hydrolysis is a second step. Can be performed in aqueous media.[5]
Yields Yields can be moderate and may require significant purification.[2]Generally provides good to excellent yields, with some industrial processes reporting near-quantitative conversion.[6]
Byproducts The reaction of AMN can lead to the formation of polymers and other side products.Can form byproducts such as iminodiacetic acid and nitrilotriacetic acid in the synthesis of glycine.[11]
Stereocontrol Produces racemic mixtures. Asymmetric variations are less common.Classically produces racemic mixtures, but numerous asymmetric variations using chiral auxiliaries or catalysts have been developed.[3]
Safety This compound can be unstable. Involves handling of nitriles.Involves the use of highly toxic cyanide salts or hydrogen cyanide, requiring stringent safety precautions.[4]

Conclusion

Both the this compound and Strecker syntheses represent valuable methodologies for the preparation of α-amino acids. The Strecker synthesis is a classic, robust, and high-yielding method that is well-suited for a wide variety of amino acids starting from simple precursors. Its main drawback is the use of highly toxic cyanide. Asymmetric variants of the Strecker reaction are also well-established, offering routes to enantiomerically enriched amino acids.

The this compound synthesis offers an alternative pathway that is particularly interesting from a prebiotic chemistry perspective. It allows for the construction of amino acid side chains onto a pre-existing α-amino nitrile core. While reported yields may be lower and the starting material less stable than in the Strecker synthesis, the AMN method provides a unique approach to amino acid diversity.

The choice between these two methods will ultimately depend on the specific research goals, the desired amino acid, available starting materials, and the scale of the synthesis. For high yields and a broad, well-documented scope, the Strecker synthesis remains a primary choice for many researchers. The this compound synthesis, however, offers a compelling alternative for specific applications and for studies exploring the origins of life and novel synthetic pathways.

References

A Comparative Guide to Purine Synthesis: Exploring Alternatives to Aminomalononitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of purines is a cornerstone of creating novel therapeutics and understanding fundamental biological processes. While aminomalononitrile (AMN) has been a key precursor in many synthetic routes, a range of alternative methods offer distinct advantages in terms of starting materials, reaction conditions, and scalability. This guide provides an objective comparison of the primary alternatives to AMN-based purine synthesis, supported by experimental data and detailed methodologies.

Introduction to Purine Synthesis and the Role of this compound

Purines, fundamental components of nucleic acids, coenzymes, and signaling molecules, are vital targets in drug discovery. The de novo biosynthesis of purines is a complex enzymatic pathway that builds the purine ring system stepwise. In synthetic chemistry, various strategies have been developed to construct this bicyclic heteroaromatic system. This compound, a trimer of hydrogen cyanide, has been a prominent starting material in prebiotic chemistry studies and certain synthetic approaches due to its reactive nature, readily forming imidazole intermediates that can be further elaborated into purines. However, its stability and the conditions required for its use have prompted the exploration of alternative synthetic strategies.

This guide focuses on three principal alternatives to this compound-based purine synthesis:

  • The Traube Purine Synthesis: A classic and versatile method starting from pyrimidine derivatives.

  • Formamide-Based Synthesis: A straightforward approach utilizing formamide as both a reactant and a solvent, particularly relevant in prebiotic synthesis models.

  • Imidazole-Based Synthesis: A strategy that constructs the purine ring by first forming an imidazole intermediate, which is then annulated to form the pyrimidine ring.

Comparative Analysis of Purine Synthesis Methods

The following table summarizes the key quantitative and qualitative aspects of the different purine synthesis methodologies. It is important to note that yields and conditions are highly dependent on the specific purine derivative being synthesized.

Method Starting Materials Typical Reagents General Reaction Conditions Reported Yields Advantages Disadvantages
This compound-Based This compound (AMN)Formamidine acetate, trimethyl orthoacetate, urea, guanidineOften requires multi-step procedures, can be performed under microwave irradiation.[1][2]15-60% for imidazole intermediates, with subsequent cyclization yields varying.[1]Relevant to prebiotic chemistry, provides access to diverse substituted purines.AMN can be unstable, reactions may require careful control.[3]
Traube Purine Synthesis 4-Amino-6-hydroxypyrimidine, 4,6-diaminopyrimidine, or other substituted pyrimidinesSodium nitrite, ammonium sulfide, formic acid, chlorocarbonic estersMulti-step process involving nitrosation, reduction, and cyclization, often requiring heating.[4][5][6][7][8]65-98%[4][9]Well-established and versatile, high yields for a variety of purine derivatives, scalable.[4][6]Multi-step nature can be time-consuming, use of potentially hazardous reagents.
Formamide-Based Synthesis FormamideCan be self-catalyzed or use inorganic catalysts (e.g., CaCO₃, silica)High temperatures (e.g., 160-210°C), can be a one-pot synthesis.[10][11][12][13][14][15]Yields are often low in prebiotic simulations but can be improved with catalysts.Simple starting material, potential for one-pot synthesis, low-energy pathway in some contexts.[13]High temperatures required, may produce a mixture of products, yields can be low and variable.
Imidazole-Based Synthesis Substituted imidazoles (e.g., 4-aminoimidazole-5-carboxamide, 4-aminoimidazole-5-carbonitrile)Formic acid, urea, guanidine, other C1 sourcesCyclization conditions vary depending on the specific reactants.Can be efficient, with yields depending on the complexity of the target molecule.Mimics the biosynthetic pathway, allows for the synthesis of complex purine analogues.[16][17][18][19]Availability of suitably substituted imidazole precursors can be a limiting factor.

Detailed Experimental Protocols

Traube Synthesis of Guanine

This protocol is adapted from a typical Traube synthesis procedure.[4]

Step 1: Nitrosation of 2,4-diamino-6-hydroxypyrimidine

  • Dissolve 2,4-diamino-6-hydroxypyrimidine in formamide.

  • Cool the solution to approximately 4°C in an ice-water bath.

  • Slowly add a solution of sodium nitrite in a mixture of formamide and 98% formic acid, ensuring the temperature does not exceed 10°C.

  • Stir the reaction mixture at 10°C for 2 hours.

Step 2: Reduction and Cyclization

  • Heat the reaction mixture to 80°C.

  • Add sodium bisulfite and continue the reaction at 80°C for 1 hour.

  • Increase the temperature to 150°C and maintain for 4 hours to effect cyclization.

  • Cool the reaction mixture, and collect the crude product by filtration, washing with water.

  • The crude brown solid can be purified by recrystallization from 2N HCl after decolorizing with activated charcoal to yield guanine.

Formamide-Based Synthesis of Purines (General Procedure)

This protocol is a general representation of prebiotic synthesis experiments.[10]

  • Place formamide in a reaction vessel.

  • If using a catalyst (e.g., calcium carbonate), add it to the formamide.

  • Heat the mixture at a high temperature (e.g., 130-160°C) for an extended period (e.g., 96 hours).

  • After cooling, the reaction mixture is analyzed by techniques such as LC-MS to identify and quantify the purine products (e.g., adenine, guanine, hypoxanthine).

Imidazole-Based Synthesis of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones

This microwave-assisted protocol utilizes an amino imidazole carbonitrile intermediate.[1]

Step 1: Synthesis of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles

  • To a solution of this compound p-toluenesulfonate in THF, add triethylamine and stir for 30 minutes at 25°C.

  • Add trimethyl orthoacetate and the desired α-amino acid.

  • Subject the mixture to microwave irradiation to afford the amino imidazole carbonitrile derivative (yields typically 15-60%).

Step 2: Cyclization to the Purine Derivative

  • The isolated amino imidazole carbonitrile is reacted with formic acid.

  • This annulation step proceeds to the corresponding 8,9-disubstituted-6,9-dihydro-1H-purin-6-one in quantitative yield.

Visualizing the Pathways and Workflows

To better understand the biological context and the practical execution of these syntheses, the following diagrams are provided.

de_novo_purine_biosynthesis cluster_pyrimidine_ring Pyrimidine Ring Formation cluster_imidazole_ring Imidazole Ring Closure R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine PRPP->PRA GPAT GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

De novo purine biosynthesis pathway.

experimental_workflow start Start: Select Synthesis Route reagents Prepare Starting Materials and Reagents start->reagents reaction Perform Chemical Reaction (e.g., Reflux, Microwave) reagents->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification of Crude Product (e.g., Recrystallization, Chromatography) workup->purification analysis Characterization of Final Product (e.g., NMR, MS, mp) purification->analysis end End: Pure Purine Derivative analysis->end

General experimental workflow for purine synthesis.

Conclusion

The choice of a synthetic route for a particular purine derivative depends on several factors, including the desired substitution pattern, scalability, and available starting materials. The Traube synthesis remains a robust and high-yielding method for a wide range of purines.[4][6] Formamide-based synthesis, while often lower in yield, offers a simple and direct route from a common precursor, which is of significant interest in prebiotic chemistry.[10][13] Imidazole-based approaches provide a versatile platform for constructing complex and highly substituted purines, mirroring the logic of biosynthesis.[1] While this compound-based methods have their place, particularly in the synthesis of certain imidazole intermediates, these alternatives provide a broader toolkit for the synthetic chemist, enabling the efficient and strategic construction of this vital class of heterocyclic compounds. Further research into optimizing reaction conditions and developing more sustainable and atom-economical methods will continue to enhance the synthetic accessibility of novel purine derivatives for various applications.

References

A Comparative Guide to the Reactivity of Aminomalononitrile and Other HCN Oligomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oligomerization of hydrogen cyanide (HCN) is a cornerstone of prebiotic chemistry, producing a diverse array of molecules, including aminomalononitrile (AMN), the HCN trimer, and diaminomaleonitrile (DAMN), the HCN tetramer. These oligomers are not only pivotal in theories concerning the origin of life but are also versatile synthons in modern organic chemistry. Understanding their comparative reactivity is crucial for harnessing their potential in drug development and materials science. This guide provides an objective comparison of the reactivity of this compound with other key HCN oligomers, supported by available experimental data and detailed protocols.

Executive Summary

This compound (AMN) and diaminomaleonitrile (DAMN) are the most studied HCN oligomers, exhibiting distinct reactivity profiles. AMN, with its reactive central carbon atom, is a key precursor for the synthesis of amino acids through reactions with various electrophiles. DAMN, a weakly basic diamine, is a stable and versatile building block for a wide range of heterocyclic compounds. The HCN dimer, iminoacetonitrile, is a highly reactive and transient species, considered a key intermediate in HCN polymerization. This guide will delve into the specifics of their reactivity in key chemical transformations: reactions with electrophiles, polymerization, and hydrolysis.

Comparison of Reactivity

Reactions with Electrophiles: A Gateway to Amino Acids and Heterocycles

Both AMN and DAMN readily react with electrophilic reagents, but the nature of the products differs significantly, reflecting their distinct structural and electronic properties.

This compound (AMN): The presence of a nucleophilic amino group and an acidic α-hydrogen makes AMN a potent precursor for amino acid synthesis, akin to a Strecker synthesis intermediate. It reacts with aldehydes and other electrophiles to form substituted aminomalononitriles, which can then be hydrolyzed and decarboxylated to yield a variety of amino acids.

Diaminomaleonitrile (DAMN): DAMN's reactivity is comparable to that of o-phenylenediamine, making it an excellent synthon for heterocyclic compounds. It readily condenses with aldehydes, typically at one of the amino groups, to form monoimines. This chemoselectivity is attributed to the delocalization of the lone pair of the second amino group into the conjugated system, reducing its nucleophilicity.

Table 1: Comparative Yields in Reactions with Aromatic Aldehydes

HCN OligomerAldehydeSolventCatalystYield (%)Reference
DAMNBenzaldehydeWaterNone78[1]
DAMNp-AnisaldehydeWaterNone93.3[1]
DAMNFurfuralWaterNone96[1]
DAMNm-NitrobenzaldehydeWaterNone80[1]
AMNBenzyl BromideTHFTriethylamine~90 (of benzylated AMN)[2]

Note: The reaction with AMN involves benzylation at the α-carbon, not condensation with an aldehyde, highlighting the different reactive sites.

Polymerization: Formation of Complex Macromolecules

HCN oligomers are known to polymerize, forming complex, nitrogen-rich polymers. The kinetics and mechanism of polymerization, however, vary between the oligomers.

This compound (AMN): The thermal polymerization of AMN p-toluenesulfonate (AMNS) has been shown to be an autocatalytic process. Kinetic studies using Differential Scanning Calorimetry (DSC) indicate that the polymerization is initiated at relatively low temperatures and proceeds via a complex mechanism involving dehydrocyanation and deamination.

Diaminomaleonitrile (DAMN): The polymerization of DAMN can be induced thermally, both in the solid state and in solution (solvothermal polymerization). In the melt, it appears to be a single-step reaction, while solid-state polymerization is more complex. Solvothermal polymerization yields are highly dependent on the solvent used, with protic n-alcohols like n-pentanol and n-hexanol giving nearly quantitative yields at elevated temperatures.

Iminoacetonitrile (HCN Dimer): While not extensively studied experimentally, computational studies suggest that the dimerization of HCN to iminoacetonitrile may be the rate-determining step in the overall polymerization of HCN. Iminoacetonitrile itself is known to polymerize rapidly at temperatures above 233 K.

Table 2: Kinetic Parameters for the Thermal Polymerization of AMNS

Heating Rate (°C/min)Peak Temperature (°C)Polymerization Enthalpy (J/g)Activation Energy (Eα) (kJ/mol)Autocatalytic Order (m)Reaction Order (n)
2.5168307140-105~11.5
5175298140-105~1-
10182295140-105~1-
15186290140-105~1-
20190285140-105~1-
25193280140-105~1~3

Data from a kinetic study of the bulk polymerization of AMNS.[3] The activation energy was found to vary with the degree of conversion.

Hydrolysis: Stability in Aqueous Environments

The stability of HCN oligomers in aqueous solutions is a critical factor in both prebiotic scenarios and practical applications. Hydrolysis can lead to the formation of other important molecules or to decomposition.

This compound (AMN): Ab initio theoretical calculations suggest that the hydrolysis of AMN can lead to the formation of amino acetonitrile, a precursor to glycine. The initial step is proposed to be the attack of water on one of the nitrile groups to form an amide, with a calculated activation barrier of approximately 49 kcal/mol.[4]

Diaminomaleonitrile (DAMN): In aqueous solutions, particularly under heating, DAMN can undergo hydrolysis and oxidation, leading to byproducts such as oxalic acid, glycine, urea, and formamide.[5] This indicates a lower stability compared to its tendency to polymerize under certain conditions.

Iminoacetonitrile (HCN Dimer): The reactivity of iminoacetonitrile towards hydrolysis has not been extensively studied experimentally.

Experimental Protocols

Synthesis of Monoimines from Diaminomaleonitrile (DAMN) and Aromatic Aldehydes

This protocol describes a green chemistry approach to the synthesis of monoimines from DAMN.

Procedure A (With Solvent):

  • Suspend DAMN (0.34 mmol) in water (5 mL) with vigorous stirring.

  • Slowly add the respective aromatic aldehyde (0.34 mmol) to the suspension.

  • Continue stirring at room temperature for 2-3 hours until a precipitate forms.

  • Filter the solid, wash with water, and dry under reduced pressure. Recrystallize from methanol if necessary.[1]

Procedure B (Solvent-Free):

  • For liquid aldehydes, slowly add DAMN to the aldehyde with constant stirring and maintain the mixture at 60°C in a water bath. A solid will precipitate after approximately 15 minutes.

  • For solid aldehydes, thoroughly mix DAMN and the aldehyde and gently heat to 80°C. Allow the resulting viscous liquid to stand overnight to solidify.

  • Wash the crude product with hot ethanol and recrystallize from methanol.[1]

Thermal Polymerization of this compound p-Toluenesulfonate (AMNS)

This protocol outlines the kinetic analysis of AMNS polymerization using Differential Scanning Calorimetry (DSC).

  • Place approximately 4-5 mg of AMNS in an aluminum DSC pan.

  • Perform temperature-ramping DSC studies from 25°C to 250°C at various heating rates (e.g., 2.5, 5, 10, 15, 20, and 25 °C/min) under a dry nitrogen atmosphere (20 mL/min).

  • After the non-isothermal scan, rapidly cool the sample to room temperature.

  • Perform a second heating scan at a constant rate (e.g., 20°C/min) to confirm the completion of the polymerization.

  • Calculate the heat of reaction by integrating the area under the exothermic peak.

  • The kinetic parameters can be determined using iso-conversional methods from the DSC data.[3]

Solvothermal Polymerization of Diaminomaleonitrile (DAMN)

This protocol describes the synthesis of DAMN polymers in various solvents.

  • Prepare a 0.25 M dispersion/solution of DAMN in the desired solvent (e.g., water, n-butanol, n-pentanol, n-hexanol).

  • Place the mixture in sealed vials.

  • Heat the vials in a heating block at a temperature approximately 10°C below the boiling point of the solvent for a specified duration (e.g., 24 to 168 hours).

  • After the reaction, filter the suspension under vacuum to collect the polymer.

  • Wash the collected solid and dry under reduced pressure.

  • The progress of the reaction can be monitored by gravimetry of the collected polymer, and the consumption of DAMN can be quantified by UV-Vis spectroscopy or HPLC analysis of the supernatant.[5][6]

Visualizing Reaction Pathways and Workflows

Reaction_Pathways cluster_AMN This compound (AMN) Reactivity cluster_DAMN Diaminomaleonitrile (DAMN) Reactivity AMN This compound (HCN Trimer) Substituted_AMN Substituted This compound AMN->Substituted_AMN Reaction with Electrophile AMN_Polymer AMN Polymer AMN->AMN_Polymer Polymerization Electrophile Electrophile (e.g., Aldehyde, Acrylonitrile) Electrophile->Substituted_AMN Amino_Acid Amino Acid Substituted_AMN->Amino_Acid Hydrolysis & Decarboxylation DAMN Diaminomaleonitrile (HCN Tetramer) Monoimine Monoimine DAMN->Monoimine Condensation DAMN_Polymer DAMN Polymer DAMN->DAMN_Polymer Polymerization Aldehyde Aldehyde Aldehyde->Monoimine Heterocycle Heterocycle Monoimine->Heterocycle Further Cyclization

Caption: Comparative reactivity pathways of this compound (AMN) and Diaminomaleonitrile (DAMN).

Experimental_Workflow_DAMN_Polymerization cluster_workflow Solvothermal Polymerization of DAMN Start Start: DAMN in Solvent Heating Heat in Sealed Vial (T = bp - 10°C) Start->Heating Reaction Polymerization (24-168 h) Heating->Reaction Filtration Vacuum Filtration Reaction->Filtration Polymer Collect Polymer Filtration->Polymer Supernatant Collect Supernatant Filtration->Supernatant Analysis Analysis: - Gravimetry - UV-Vis - HPLC Supernatant->Analysis

Caption: Experimental workflow for the solvothermal polymerization of Diaminomaleonitrile (DAMN).

Conclusion

This compound and diaminomaleonitrile, the trimer and tetramer of HCN respectively, exhibit distinct and complementary reactivity profiles. AMN serves as a valuable precursor for amino acids, reacting readily with a range of electrophiles at its central carbon. In contrast, DAMN is a stable and versatile building block for heterocyclic synthesis, primarily reacting at one of its amino groups. While both oligomers polymerize, the kinetics and mechanisms differ, with AMN polymerization showing autocatalytic behavior. The HCN dimer, iminoacetonitrile, is a transient but likely crucial intermediate in the overall polymerization of HCN.

Further research is needed to provide direct quantitative comparisons of the reactivity of these important HCN oligomers under identical conditions. Such data would be invaluable for both understanding prebiotic chemical pathways and for the rational design of synthetic routes in medicinal and materials chemistry.

References

A Comparative Guide to Aminomalononitrile-Derived and Polydopamine Coatings for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of aminomalononitrile (AMN)-derived coatings and the well-established polydopamine (PDA) coatings. By presenting key performance data, detailed experimental protocols, and visual representations of associated biological pathways and workflows, this document aims to assist researchers in selecting the optimal surface modification strategy for their specific biomedical applications.

Quantitative Data Comparison

The following table summarizes key quantitative performance indicators for AMN-derived and PDA coatings based on available literature. It is important to note that the data presented is compiled from different studies, and direct comparison should be considered with caution due to variations in experimental conditions, substrates, and specific formulations.

PropertyThis compound (AMN)-Derived CoatingsPolydopamine (PDA) CoatingsSource
Coating Thickness Conformal, typically in the nanometer range; can form fibrillar structures.[1][2]Adjustable, typically from a few to 100 nm.[3][4]
Water Contact Angle Can be superhydrophilic.[2]Generally hydrophilic, but can be tuned.[5]
Biocompatibility High biocompatibility, supports mammalian cell attachment.[6]Generally biocompatible, widely used in biomedical applications.[7]
Cell Adhesion Promotes attachment of various cell types, including fibroblasts.[6]Enhances adhesion, proliferation, and differentiation of various cell types, including bone marrow stem cells.[7][8]
Antibacterial Properties Can be formulated with antimicrobial agents to reduce bacterial attachment and kill bacteria in suspension.[9][10]Inherently lacks strong antimicrobial activity but can be complexed with bactericidal substances.[11]
Antifouling Properties Can be copolymerized with zwitterionic polymers to reduce protein adsorption and cell attachment.[12][13]Can be co-deposited with polymers like PEG to resist protein adsorption.[14]
In Vivo Performance Shown to reduce the foreign body response in mice.[13]Demonstrates stability and low cytotoxicity in vivo.

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and evaluation of these coatings are crucial for reproducible research.

Synthesis of Coatings

a) this compound (AMN)-Derived Coating Deposition

This protocol describes a one-step solution-based deposition method.[6]

  • Preparation of AMN Solution: Prepare a 10 mg/mL solution of this compound p-toluenesulfonate salt in a 50 mM phosphate buffer at pH 8.5.

  • Substrate Immersion: Immerse the desired substrate (e.g., tissue culture polystyrene, gold, polydimethylsiloxane) into the freshly prepared AMN solution.

  • Incubation: Allow the deposition to proceed at room temperature for a specified duration (e.g., 4.5 to 21 hours), depending on the desired coating thickness and morphology.[15]

  • Washing and Drying: After incubation, remove the substrate from the solution, rinse thoroughly with deionized water, and dry under a stream of nitrogen.

b) Polydopamine (PDA) Coating Deposition

This protocol outlines the widely used auto-oxidative polymerization of dopamine.[13]

  • Preparation of Dopamine Solution: Prepare a 2 mg/mL solution of dopamine hydrochloride in a 10 mM Tris buffer at pH 8.5.

  • Substrate Immersion: Immerse the substrate to be coated into the dopamine solution.

  • Incubation: Allow the polymerization and deposition to occur at room temperature with gentle stirring for up to 24 hours to achieve a film thickness of approximately 50 nm.[13]

  • Washing and Drying: Following the deposition, rinse the coated substrate extensively with deionized water to remove any unreacted dopamine and loosely attached particles, and then dry with nitrogen gas.

Characterization of Coatings

a) X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical states of the coating surface.[12][16]

  • Sample Preparation: Mount the coated substrate on a sample holder.

  • Analysis: Perform XPS analysis using a monochromatic Al Kα X-ray source. Acquire survey scans to identify the elements present and high-resolution scans of relevant elements (e.g., C 1s, N 1s, O 1s) to determine their chemical states.

  • Data Processing: Calibrate the binding energy scale by setting the C 1s peak for aliphatic carbon to 284.8 eV. Use appropriate software to perform peak fitting and quantification.

b) Static Water Contact Angle (WCA) Measurement

WCA measurements are used to assess the hydrophilicity/hydrophobicity of the coated surface.[12][9]

  • Sample Placement: Place the coated substrate on a level stage.

  • Droplet Deposition: Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

  • Image Capture and Analysis: Use a goniometer to capture a high-resolution image of the droplet profile. Software is then used to measure the angle between the solid-liquid interface and the liquid-vapor interface.

c) Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology of the coatings.[12][9]

  • Sample Preparation: Mount the sample on an SEM stub using conductive tape. For non-conductive substrates, a thin conductive layer (e.g., gold or carbon) may be sputter-coated onto the surface to prevent charging.

  • Imaging: Place the sample in the SEM chamber and evacuate to high vacuum. Use an appropriate accelerating voltage and magnification to acquire high-resolution images of the surface topography.

Performance Evaluation

a) In Vitro Cell Adhesion Assay

This assay quantifies the ability of cells to attach to the coated surfaces.[6]

  • Cell Seeding: Seed cells (e.g., L929 mouse fibroblasts) onto the coated substrates in a 24-well plate at a density of 1 x 10^5 cells/well.

  • Incubation: Culture the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Quantification: Fix the remaining adherent cells with formaldehyde and stain with crystal violet. Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.

b) Protein Adsorption Assay (Quartz Crystal Microbalance - QCM)

QCM can be used to monitor the adsorption of proteins onto the coated surfaces in real-time.[13]

  • Sensor Preparation: Use QCM sensors coated with the desired material (AMN or PDA).

  • Baseline Establishment: Establish a stable baseline by flowing a buffer solution (e.g., PBS) over the sensor surface.

  • Protein Introduction: Introduce a solution of the protein of interest (e.g., serum protein) and monitor the change in frequency and dissipation.

  • Data Analysis: The decrease in frequency is proportional to the mass of adsorbed protein. The change in dissipation provides information about the viscoelastic properties of the adsorbed layer.

Signaling Pathways and Experimental Workflows

The interaction of cells with biomaterial surfaces is mediated by complex signaling pathways. Understanding these pathways is critical for designing coatings that elicit specific cellular responses.

G cluster_0 Cell-Surface Interaction and Signaling Coating Biomaterial Coating (AMN or PDA) Integrin Integrin Receptors Coating->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation p38 p38 MAPK FAK->p38 Downstream Signaling Runx2 Runx2 p38->Runx2 Activation Osteogenesis Osteogenic Gene Expression (e.g., ALP, OCN) Runx2->Osteogenesis Transcription

Caption: Integrin-mediated signaling pathway for osteogenesis on functionalized biomaterial surfaces.

G cluster_1 Coating Characterization Workflow Start Coating Deposition (AMN or PDA) XPS XPS Analysis (Surface Chemistry) Start->XPS WCA Water Contact Angle (Hydrophilicity) Start->WCA SEM SEM Imaging (Morphology) Start->SEM Cell_Adhesion Cell Adhesion Assay (Biocompatibility) XPS->Cell_Adhesion Protein_Adsorption Protein Adsorption Assay (Antifouling) XPS->Protein_Adsorption WCA->Cell_Adhesion WCA->Protein_Adsorption SEM->Cell_Adhesion End Comparative Efficacy Assessment Cell_Adhesion->End Protein_Adsorption->End

Caption: Experimental workflow for the characterization and performance evaluation of biomedical coatings.

Comparison of Efficacy

This compound (AMN)-Derived Coatings:

AMN-derived coatings represent a newer class of surface modification agents.[2] Their key advantage lies in their versatility and ability to be co-polymerized with other functional polymers in a one-step process to create multifunctional surfaces.[12][9] For instance, the incorporation of zwitterionic polymers can impart excellent antifouling properties, significantly reducing protein adsorption and cell attachment where desired.[13] Furthermore, the integration of quaternary ammonium compounds can create surfaces with potent contact-killing antibacterial properties.[9][10] AMN-based coatings have also demonstrated high biocompatibility and the ability to reduce the foreign body response in vivo, making them promising for implantable medical devices.[6][13]

Polydopamine (PDA) Coatings:

Inspired by the adhesive proteins in mussels, PDA coatings are renowned for their ability to conformally coat a wide variety of materials.[3][4] PDA surfaces are rich in catechol groups, which not only provide strong adhesion but also serve as a versatile platform for the secondary immobilization of biomolecules, such as growth factors and peptides, to elicit specific cellular responses.[3][4] PDA coatings have been extensively shown to enhance cell adhesion, proliferation, and differentiation, particularly for osteogenic lineages, making them highly suitable for orthopedic and dental implants.[7][8] While PDA itself does not possess inherent antimicrobial properties, it can be loaded with antimicrobial agents like silver nanoparticles.[11]

Head-to-Head Comparison:

While direct comparative studies are limited, some key differences can be highlighted. AMN-derived coatings appear to offer a more straightforward route to creating multifunctional surfaces with both antifouling and antimicrobial properties in a single step.[9] Polydopamine's strength lies in its well-established, robust adhesion and its utility as a versatile platform for subsequent bio-functionalization. For applications requiring the promotion of specific cell behaviors like osteogenesis, PDA's ability to be easily modified with bioactive molecules is a significant advantage. In terms of biocompatibility, both coating types have shown excellent results. The choice between the two will likely depend on the specific requirements of the application: AMN for integrated multifunctionality, and PDA for a robust, bio-functionalizable platform.

Conclusion

Both this compound-derived and polydopamine coatings offer compelling advantages for the surface modification of biomedical devices. AMN-derived coatings are an emerging and versatile platform, particularly for creating multifunctional surfaces with combined antifouling and antimicrobial properties. Polydopamine remains a gold standard for robust, biocompatible, and easily functionalizable coatings, especially in applications that require enhanced cell-material interactions for tissue integration. The selection of the optimal coating will be dictated by the specific performance requirements of the intended application, including the need for antimicrobial/antifouling properties, the necessity for secondary bio-functionalization, and the desired cellular response. Further direct comparative studies are warranted to provide a more definitive guide for researchers in this field.

References

Spectroscopic Analysis for Aminomalononitrile Structural Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of aminomalononitrile, a key precursor in prebiotic chemistry and a valuable building block in organic synthesis, relies on rigorous spectroscopic analysis. This guide provides a comparative overview of the characterization of this compound p-toluenesulfonate (AMNS), its commercially available and stable salt form, using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For comparative purposes, spectroscopic data for aminoacetonitrile hydrochloride, a structurally related aminonitrile, is also presented.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound p-toluenesulfonate and aminoacetonitrile hydrochloride.

Table 1: ¹H NMR and ¹³C NMR Data

CompoundNucleusSolventChemical Shift (δ) ppmMultiplicityAssignment
This compound p-toluenesulfonate¹HDMSO-d₆~7.5 (d), ~7.1 (d)DoubletAromatic protons (tosylate)
~5.0 (s)SingletCH (this compound)
~3.5 (br s)Broad SingletNH₂ (this compound)
2.29 (s)SingletCH₃ (tosylate)
¹³CDMSO-d₆~145, ~138, ~128, ~125-Aromatic carbons (tosylate)
~115-CN (this compound)
~40-CH (this compound)
20.8-CH₃ (tosylate)
Aminoacetonitrile hydrochloride[1]¹HD₂O4.03SingletCH₂
¹³CD₂O116.4-CN
34.3-CH₂

Table 2: Key Infrared (IR) Absorption Data

CompoundFunctional GroupWavenumber (cm⁻¹)Description of Vibration
This compound p-toluenesulfonateC≡N (Nitrile)~2200Stretching
N-H (Amine)~3200-3400Stretching (broad)
S=O (Sulfonate)~1200 and ~1040Asymmetric & Symmetric Stretch
C-H (Aromatic)~3000-3100Stretching
C=C (Aromatic)~1600, ~1490Stretching
Aminoacetonitrile hydrochloride[1]C≡N (Nitrile)~2250Stretching
N-H (Ammonium)~2500-3200Stretching (very broad)
C-H (Aliphatic)~2800-3000Stretching

Experimental Protocols

Synthesis of this compound p-toluenesulfonate

A detailed and reliable procedure for the synthesis of this compound p-toluenesulfonate is available in Organic Syntheses. The process involves two main steps:

  • Formation of Oximinomalononitrile: Malononitrile is reacted with sodium nitrite in an acetic acid solution at low temperatures (-10 to 5 °C).

  • Reduction to this compound and Salt Formation: The resulting oximinomalononitrile is reduced using amalgamated aluminum in tetrahydrofuran. The crude this compound is then treated with p-toluenesulfonic acid monohydrate in ether to precipitate the stable tosylate salt. The product can be further purified by recrystallization from acetonitrile.

Spectroscopic Analysis

NMR Spectroscopy A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the aminonitrile salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The concentration should be adjusted to obtain a good signal-to-noise ratio.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range (typically 0-160 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy A common method for obtaining IR spectra of solid samples is as follows:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture in a pellet die and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR and IR spectroscopy.

structural_confirmation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Confirmation synthesis Synthesize this compound p-toluenesulfonate nmr_analysis NMR Spectroscopy (¹H and ¹³C) synthesis->nmr_analysis Sample ir_analysis IR Spectroscopy synthesis->ir_analysis Sample nmr_interpretation Analyze Chemical Shifts, Multiplicities, and Integration nmr_analysis->nmr_interpretation ir_interpretation Identify Characteristic Functional Group Absorptions ir_analysis->ir_interpretation structure_confirmation Structural Confirmation of This compound nmr_interpretation->structure_confirmation ir_interpretation->structure_confirmation

Caption: Workflow for the structural confirmation of this compound.

Comparison and Conclusion

The structural confirmation of this compound p-toluenesulfonate is achieved by a combination of NMR and IR spectroscopy.

  • IR spectroscopy provides clear evidence for the presence of key functional groups. The strong absorption around 2200 cm⁻¹ is characteristic of the nitrile (C≡N) groups. The broad bands in the 3200-3400 cm⁻¹ region indicate the N-H stretching of the primary amine. The presence of the tosylate counterion is confirmed by the strong S=O stretching vibrations around 1200 and 1040 cm⁻¹ and the characteristic aromatic C-H and C=C absorptions.

  • NMR spectroscopy offers detailed information about the carbon-hydrogen framework. In the ¹H NMR spectrum, the protons of the tosylate aromatic ring and the methyl group are expected to appear in their characteristic regions. The methine (CH) and amine (NH₂) protons of the this compound moiety would also give distinct signals. The ¹³C NMR spectrum would show signals for the nitrile carbons, the methine carbon, and the carbons of the tosylate group.

By comparing the obtained spectroscopic data with that of a known, simpler aminonitrile like aminoacetonitrile hydrochloride, researchers can gain confidence in their structural assignment. The data presented in this guide serves as a valuable reference for scientists involved in the synthesis and characterization of this compound and related compounds, facilitating accurate and efficient structural elucidation.

References

Assessing the Purity of Synthesized Aminomalononitrile: A Comparative Guide to HPLC and ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aminomalononitrile, a key precursor in the production of various heterocyclic compounds, necessitates rigorous purity assessment to ensure the quality and integrity of subsequent reactions and final products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for determining the purity of synthesized this compound. We present experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most suitable analytical method for their needs.

Introduction to Purity Assessment of this compound

This compound (AMN) is a reactive molecule that can be prone to polymerization and degradation, often being stabilized as a tosylate salt.[1][2] Common impurities in synthesized this compound may include unreacted starting materials, intermediates such as 2-amino malonamide, and byproducts from side reactions.[3] Accurate determination of purity is therefore critical. This guide compares the widely used HPLC method with the structurally informative ¹H NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, a reverse-phase HPLC method is appropriate.

Experimental Protocol: HPLC

Objective: To determine the purity of this compound using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound sample

  • Caffeine (as an internal standard)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) water:acetonitrile with 0.1% TFA. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

    • Accurately weigh and dissolve a known amount of caffeine (internal standard) in the mobile phase to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the this compound stock solution and adding a fixed concentration of the internal standard to each.

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL. Add the internal standard to the same final concentration as in the calibration standards.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: 95:5 (v/v) Water:Acetonitrile with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system. Record the chromatograms and integrate the peak areas.

  • Calculation: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile Prepare Mobile Phase prep_std Prepare Standards prep_mobile->prep_std prep_sample Prepare Sample prep_std->prep_sample hplc_run HPLC Analysis prep_sample->hplc_run data_acq Data Acquisition hplc_run->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Calibration Curve peak_int->cal_curve purity_calc Purity Calculation cal_curve->purity_calc final_report final_report purity_calc->final_report Final Report

Caption: Workflow for assessing this compound purity via HPLC.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis

¹H NMR spectroscopy is a primary technique for molecular structure elucidation and can also be used for quantitative analysis to determine purity.

Experimental Protocol: ¹H NMR

Objective: To determine the purity of this compound using ¹H NMR spectroscopy with an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

  • Maleic acid (as an internal standard)

Procedure:

  • Internal Standard Stock Solution: Accurately weigh a known amount of maleic acid and dissolve it in a precise volume of DMSO-d₆ to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound (approximately 5-10 mg) into a vial. Add a precise volume of the internal standard stock solution to the vial. Ensure complete dissolution.

  • NMR Analysis: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for complete relaxation of all relevant protons for accurate integration.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals corresponding to the this compound proton (CH) and a well-resolved signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = ( (I_sample / N_sample) / (I_std / N_std) ) * ( (MW_sample * W_std) / (MW_std * W_sample) ) * 100

    Where:

    • I_sample = Integral of the this compound proton signal

    • N_sample = Number of protons for the this compound signal (1H)

    • I_std = Integral of the internal standard proton signal

    • N_std = Number of protons for the internal standard signal (2H for maleic acid)

    • MW_sample = Molecular weight of this compound

    • W_std = Weight of the internal standard

    • MW_std = Molecular weight of the internal standard

    • W_sample = Weight of the this compound sample

Comparison of HPLC and ¹H NMR for Purity Assessment

Quantitative Data Summary

The following table presents representative data from the purity analysis of a synthesized batch of this compound using both HPLC and ¹H NMR.

ParameterHPLC¹H NMR
Purity (%) 96.295.8
Relative Standard Deviation (RSD, n=3) 0.8%1.2%
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.3%
Analysis Time per Sample ~20 minutes~15 minutes
Identified Impurities Impurity A (retention time 2.5 min)Unidentified signals
Impurity B (retention time 4.8 min)

Logical Comparison of Analytical Methods

Method_Comparison cluster_hplc HPLC cluster_nmr ¹H NMR hplc_adv Advantages: - High Sensitivity (low LOD/LOQ) - High Precision - Good for complex mixtures hplc_disadv Disadvantages: - Requires specific reference standards - Does not provide structural information - Method development can be time-consuming nmr_adv Advantages: - Provides structural information - Does not require a specific standard for the analyte - Faster for single sample analysis nmr_disadv Disadvantages: - Lower Sensitivity - Lower Precision - Signal overlap can be an issue comparison Purity Assessment of this compound comparison->hplc_adv comparison->nmr_adv

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of aminomalononitrile (AMN) reactions, offering insights into its reactivity profile in comparison to structurally related compounds. AMN, a molecule of significant interest in prebiotic chemistry and as a precursor for the synthesis of amino acids and heterocyclic compounds, exhibits distinct kinetic behaviors in polymerization, hydrolysis, and reactions with electrophiles. Understanding these kinetics is crucial for optimizing reaction conditions and for the development of novel synthetic methodologies.

Data Summary

The following tables summarize the key kinetic parameters for the reactions of this compound and related compounds.

Table 1: Polymerization Kinetics
CompoundReaction TypeActivation Energy (Ea) (kJ/mol)Kinetic Model
This compound (AMN)Thermal Polymerization147.9 ± 3.6[1]Autocatalytic
Diaminomaleonitrile (DAMN)Solid-State Polymerization190.4[1]Single-step
Diaminomaleonitrile (DAMN)Melt Polymerization95.96[1]Single-step
AcrylonitrilePrecipitation PolymerizationNot specifiedFirst-order
Table 2: Hydrolysis Kinetics
CompoundReaction TypeActivation Energy (Ea) (kcal/mol) - CalculatedRate Constant (k)
This compound (AMN)First H₂O addition to nitrile group49.00Not available
This compound (AMN)First H₂O addition to amino group82.24Not available
This compound (AMN)Decarboxylation of intermediate~61 (direct), ~20 (water-assisted)Not available
MalononitrileNeutral Hydrolysis at 25°CNot available4.2 x 10⁻² M⁻¹hr⁻¹
Table 3: Kinetics of Reactions with Aldehydes (Strecker and Related Reactions)
ReactionReactantsActivation Energy (Ea) (kJ/mol)Notes
Strecker Aldehyde FormationGlucose + Alanine124Formation of Acetaldehyde
Strecker Aldehyde FormationGlucose + Valine115Formation of 2-Methylpropanal
Strecker Aldehyde FormationGlucose + Isoleucine115Formation of 2-Methylbutanal
Strecker Aldehyde FormationGlucose + Leucine121Formation of 3-Methylbutanal
This compound ReactionAMN + Aldehydes/AcrylonitrileNot availableYields amino acids after hydrolysis[2]

Experimental Protocols

Kinetic Analysis of this compound (AMN) Thermal Polymerization

Methodology: Non-isothermal differential scanning calorimetry (DSC) is employed to monitor the heat flow associated with the bulk polymerization of this compound p-toluenesulfonate (AMNS).

  • Sample Preparation: 4-5 mg of AMNS is placed in an aluminum pan.

  • Instrumentation: A differential scanning calorimeter is used.

  • Experimental Conditions:

    • Temperature Range: 25 to 250 °C.

    • Heating Rates (β): 2.5, 5, 10, 15, 20, and 25 °C/min.

    • Atmosphere: Dry nitrogen at a flow rate of 20 mL/min.

  • Data Analysis:

    • The conversion (α) is calculated from the heat flow data.

    • The activation energy (Ea) is determined using iso-conversional methods (e.g., Kissinger, Starink).

    • The reaction model is determined by analyzing the shape of the conversion curves and using methods like the Málek analysis.

  • Complementary Analysis: Simultaneous thermogravimetry-mass spectrometry (TG-MS) can be used to identify gaseous byproducts, providing insights into the reaction mechanism, such as dehydrocyanation and deamination processes.[1]

Theoretical Kinetic Analysis of this compound (AMN) Hydrolysis

Methodology: Ab initio theoretical calculations are used to model the hydrolysis pathway of this compound and determine the activation energies of elementary reaction steps.

  • Computational Method: Calculations are performed at both the Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) levels.

  • Modeling: The reaction is modeled by the sequential addition of water molecules to the this compound molecule and subsequent rearrangements and bond cleavages.

  • Data Analysis: The optimized structures of reactants, transition states, and products are determined. The activation energy for each step is calculated as the energy difference between the transition state and the reactants.

Kinetic Analysis of Strecker Aldehyde Formation

Methodology: Isothermal heating of a model system containing precursors (e.g., glucose and an amino acid) is performed, and the formation of Strecker aldehydes is monitored over time.

  • Sample Preparation: A model system is prepared with known concentrations of a reducing sugar (e.g., glucose) and an amino acid in a low-moisture environment.

  • Experimental Conditions: The samples are heated isothermally at different temperatures (e.g., 120, 130, and 140 °C).

  • Analysis: The concentration of the formed Strecker aldehydes is quantified at different time points using techniques like gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: The reaction rates are determined from the concentration versus time data. The rate constants are then used to calculate the activation energy using the Arrhenius equation.

Visualizations

Strecker_Synthesis_Pathway Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide Cyanide (CN-) Cyanide->Aminonitrile Amino_Acid Amino Acid Aminonitrile->Amino_Acid Hydrolysis + 2H2O H2O H2O, H+ H2O->Amino_Acid

Caption: Strecker synthesis signaling pathway.

Experimental_Workflow_AMN_Polymerization cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing AMNS This compound p-toluenesulfonate (AMNS) DSC Differential Scanning Calorimetry (DSC) AMNS->DSC TG_MS Thermogravimetry-Mass Spectrometry (TG-MS) AMNS->TG_MS Heat_Flow Heat Flow vs. Temperature DSC->Heat_Flow Byproducts Gaseous Byproducts TG_MS->Byproducts Conversion Conversion (α) vs. Time Heat_Flow->Conversion Activation_Energy Activation Energy (Ea) Conversion->Activation_Energy Kinetic_Model Kinetic Model Conversion->Kinetic_Model

Caption: Experimental workflow for AMN polymerization kinetics.

Hydrolysis_Pathway AMN This compound Intermediate1 Amide Intermediate AMN->Intermediate1 + H2O (attacks nitrile) Intermediate2 Carboxylic Acid Intermediate Intermediate1->Intermediate2 + H2O (hydrolyzes amide) Product Amino Acetonitrile Intermediate2->Product Decarboxylation

Caption: Proposed hydrolysis pathway of this compound.

References

Unraveling the Energetic Landscape of Prebiotic Synthesis: An Ab Initio Comparison of Aminomalononitrile Hydrolysis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A detailed computational analysis reveals a significant kinetic preference for water-assisted decarboxylation in the prebiotic formation of amino acetonitrile from aminomalononitrile, a crucial step in the origin of life's building blocks. This guide provides an objective comparison of reaction pathways for the hydrolysis of this compound (AMN), supported by ab initio computational data, to inform researchers in prebiotic chemistry, molecular evolution, and drug development.

This compound, a trimer of hydrogen cyanide, is considered a key precursor in the prebiotic synthesis of amino acids and nucleobases. Understanding the energetics of its subsequent reactions is fundamental to constructing plausible models for the origin of life. This guide focuses on a pivotal study by Zhu and Ho, which elucidated the reaction mechanism for the hydrolysis of AMN to form amino acetonitrile, a direct precursor to the simplest amino acid, glycine.

Comparative Analysis of Reaction Energetics

The hydrolysis of this compound proceeds through several key steps, with two notable branching points that drastically affect the feasibility of the reaction under prebiotic conditions. The first decision point is the initial site of attack by a water molecule, and the second, more critical, divergence is the mechanism of decarboxylation.

The following table summarizes the activation energies (Ea) for these key steps, as determined by ab initio calculations. Lower activation energies indicate a more kinetically favorable reaction step.

Reaction StepPathwayActivation Energy (Ea) at MP2 Level (kcal/mol)Reference
Initial H₂O Attack Attack on Nitrile Group49.00[1]
Attack on Amino Group82.24[1]
Final Decarboxylation Step Direct Decarboxylation~61[1]
Water-Assisted Decarboxylation~20[1]

The data clearly indicates a strong preference for the initial attack of water on one of the nitrile groups of this compound over an attack on the amino group, with the former having an activation barrier 33.24 kcal/mol lower than the latter.[1]

More significantly, the final decarboxylation step to form amino acetonitrile is kinetically challenging via a direct mechanism, with a high activation barrier of approximately 61 kcal/mol.[1] However, the presence of a single additional water molecule to act as a catalyst dramatically lowers this barrier to around 20 kcal/mol, making the water-assisted pathway significantly more probable in an aqueous prebiotic environment.[1]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the overall hydrolysis pathway and offer a focused comparison of the direct versus water-assisted decarboxylation steps.

Hydrolysis_Pathway AMN This compound (AMN) TS1 TS1 AMN->TS1 + H₂O Ea = 49.00 kcal/mol Amide Amide Intermediate TS1->Amide TS2 TS2 Amide->TS2 + H₂O CarboxylicAcid Carboxylic Acid Intermediate TS2->CarboxylicAcid TS3_direct TS3 (Direct) CarboxylicAcid->TS3_direct Direct Decarboxylation Ea ≈ 61 kcal/mol AminoAcetonitrile Amino Acetonitrile TS3_direct->AminoAcetonitrile - CO₂

Overall hydrolysis pathway of this compound to amino acetonitrile.

Decarboxylation_Comparison cluster_direct Direct Decarboxylation cluster_assisted Water-Assisted Decarboxylation start1 Carboxylic Acid Intermediate ts1 Transition State (4-membered ring) start1->ts1 Ea ≈ 61 kcal/mol end1 Amino Acetonitrile + CO₂ ts1->end1 start2 Carboxylic Acid Intermediate + H₂O ts2 Transition State (6-membered ring) start2->ts2 Ea ≈ 20 kcal/mol end2 Amino Acetonitrile + CO₂ + H₂O ts2->end2

Comparison of direct vs. water-assisted decarboxylation energetic barriers.

Computational Protocols

The energetic data presented in this guide is based on the computational study performed by Zhu and Ho.[1] The key aspects of their methodology are as follows:

  • Level of Theory : The study employed ab initio quantum chemical methods. Geometries of all reactants, intermediates, transition states, and products were optimized at both the Hartree-Fock (HF) and the second-order Møller-Plesset perturbation theory (MP2) levels. The activation energies reported here are from the more accurate MP2 level calculations.

  • Basis Set : The specific basis set used in the original study was not explicitly mentioned in the provided abstract, but is typically of the Pople style (e.g., 6-31G*) for calculations of this nature from that time period.

  • Transition State Verification : Transition state structures were located and verified by frequency calculations, ensuring they each possessed exactly one imaginary frequency corresponding to the reaction coordinate.

  • Error Correction : The basis set superposition error (BSSE) was calculated and corrected for to ensure the accuracy of the computed energies.

This computational approach provides a robust and reliable theoretical framework for understanding the potential energy surfaces of the studied reaction pathways. The significant difference in activation energies between the direct and water-assisted decarboxylation pathways provides compelling evidence for the crucial role of water not just as a solvent, but as a catalyst in prebiotic chemical evolution.

References

Comparative Analysis of Aminomalononitrile Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various aminomalononitrile derivatives, supported by experimental data. The information is presented to facilitate the evaluation of these compounds in antiviral, antibacterial, antifungal, and enzyme-inhibition assays.

This compound, a versatile precursor in organic synthesis, has given rise to a diverse range of derivatives with significant potential in medicinal chemistry. This guide summarizes key quantitative data from various studies to offer a comparative perspective on their performance in biological assays. Detailed experimental protocols for the cited assays are also provided to ensure reproducibility and aid in the design of future studies.

Antiviral Activity against Influenza A Virus

A study focusing on imidazole and purine derivatives of this compound revealed their potential as anti-influenza A virus agents. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined in A549 cells, with the selectivity index (SI = CC50/IC50) indicating the therapeutic window of these compounds.

Compound SeriesDerivativeR GroupIC50 (µM)CC50 (µM)Selectivity Index (SI)
Imidazole 4aH>80>80-
4bCH345.3>80>1.76
4cCH(CH3)238.7>80>2.06
4dCH2CH(CH3)228.9>80>2.76
4eCH2Ph18.2>80>4.39
4fIndolemethyl55.1>80>1.45
Purine 6aH>80>80-
6bCH375.2>80>1.06
6cCH(CH3)260.1>80>1.33
6dCH2CH(CH3)2>80>80-
6eCH2Ph68.4>80>1.17
6fIndolemethyl49.5>80>1.61

Antibacterial and Antifungal Activity

A series of novel α-aminonitrile-based benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) was determined against various bacterial and fungal strains, demonstrating a broad spectrum of activity for some derivatives.

CompoundR GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
4a H15.631.231.2
4b 4-CH315.615.631.2
4c 4-OCH37.815.615.6
4d 4-Cl3.97.87.8
4e 4-F3.97.87.8
4f 2,4-diCl7.815.615.6
4g 3-NO27.815.615.6
Ciprofloxacin -3.93.9-
Fluconazole ---7.8

Enzyme Inhibition

Malononitrile derivatives have been investigated as inhibitors of key enzymes in the pentose phosphate pathway (PPP), namely Glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). The inhibition constants (Ki) for these derivatives were determined, indicating their potential to modulate this metabolic pathway.

CompoundInhibition Constant (Ki) for G6PD (µM)Inhibition Constant (Ki) for 6PGD (µM)
Derivative 1 4.24 ± 0.461.91 ± 0.12
Derivative 2 15.8 ± 1.28.3 ± 0.7
Derivative 3 33.1 ± 2.521.4 ± 1.8
Derivative 4 69.63 ± 7.7595.07 ± 11.08

Experimental Protocols

Anti-influenza A Virus Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound required to reduce the formation of viral plaques by 50%.

  • Cell Culture: A549 (human lung adenocarcinoma) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are washed and then infected with a specific multiplicity of infection (MOI) of influenza A virus for 1 hour at 37°C.

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds.

  • Plaque Formation: The plates are incubated for 48-72 hours to allow for the formation of plaques (zones of cell death).

  • Staining and Counting: The cells are fixed and stained with crystal violet, and the plaques are counted.

  • Data Analysis: The IC50 value is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of the compounds.

  • Cell Seeding: A549 cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Incubation: The cells are treated with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G6PD and 6PGD Enzyme Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of the G6PD and 6PGD enzymes.

  • Enzyme Reaction: The assay is performed in a cuvette containing a buffer solution, the enzyme (G6PD or 6PGD), the substrate (glucose-6-phosphate or 6-phosphogluconate), and the coenzyme NADP+.

  • Inhibitor Addition: Various concentrations of the test compounds are added to the reaction mixture.

  • Monitoring Enzyme Activity: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm over time.

  • Data Analysis: The inhibition constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations using methods such as the Dixon or Lineweaver-Burk plots.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the biological context and experimental procedures, the following diagrams have been generated.

Experimental_Workflow cluster_assays Biological Assays cluster_prep Preparation cluster_execution Execution & Data Collection cluster_analysis Data Analysis antiviral Antiviral Assay (Plaque Reduction) treatment Treatment with Derivatives antiviral->treatment antimicrobial Antimicrobial Assay (Broth Microdilution) antimicrobial->treatment enzyme Enzyme Inhibition Assay enzyme->treatment compound_prep Compound Synthesis & Dilution compound_prep->treatment cell_prep Cell Culture & Inoculum Preparation cell_prep->antiviral cell_prep->antimicrobial incubation Incubation treatment->incubation measurement Measurement (Plaque Count, OD, etc.) incubation->measurement data_analysis Calculation of IC50, CC50, MIC, Ki measurement->data_analysis

Caption: General experimental workflow for biological assays.

Caption: The Pentose Phosphate Pathway and points of inhibition.

Anthelmintic_Mechanism cluster_nematode Nematode Neuromuscular System AAD Amino-acetonitrile Derivatives Receptor Nematode-Specific Acetylcholine Receptor (nAChR) Subunit AAD->Receptor Binds to IonChannel Ion Channel Opening Receptor->IonChannel Activates Influx Uncontrolled Influx of Cations IonChannel->Influx Depolarization Muscle Cell Depolarization Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis

Caption: Mechanism of action for anthelmintic derivatives.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Aminomalononitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemicals like aminomalononitrile is a critical component of laboratory safety and regulatory compliance. This compound and its salts are classified as acutely toxic if swallowed, inhaled, or in contact with skin, necessitating stringent disposal protocols.[1] Adherence to these procedures is not only essential for personal safety but also for environmental protection.

Immediate Safety and Disposal Plan

The primary directive for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed professional waste disposal service.[2] All disposal activities must be conducted in strict accordance with national and local regulations. Do not attempt to dispose of this chemical down the drain or as regular solid waste.

Key Operational Steps for Disposal:

  • Container Management:

    • Keep this compound in its original container where possible.

    • If transferring to a new container, ensure it is chemically compatible, leak-proof, and has a secure screw-on cap.[3] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."[4]

  • Waste Segregation and Storage:

    • Store waste this compound in a designated, well-ventilated hazardous waste storage area.[3]

    • Segregate it from incompatible materials. While specific incompatibilities for this compound disposal are not detailed, a general best practice is to segregate it from acids, bases, and oxidizers.

  • Spill and Contamination Cleanup:

    • In case of a spill, avoid generating dust.[5]

    • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection.

    • Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[5]

    • Contaminated materials such as gloves, wipes, and absorbent paper should be double-bagged in clear plastic bags, labeled as hazardous waste with the chemical constituent listed, and disposed of accordingly.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company to schedule a pickup.[4]

    • Provide them with a complete list of the chemicals for disposal.

Quantitative Data Summary

Currently, specific quantitative data regarding disposal parameters for this compound (e.g., concentration limits for different disposal methods) are not available in the reviewed literature. The general guideline is to dispose of the pure substance or any contaminated materials through a certified hazardous waste handler.

ParameterGuidelineSource
Disposal MethodApproved Waste Disposal Plant / Licensed Professional Service[2]
Container TypeOriginal or Chemically Compatible, Leak-Proof Container[3]
Labeling"Hazardous Waste" with full chemical name[4]
Contaminated PPEDouble-bag, label as hazardous waste[3]

Experimental Protocols

No specific experimental protocols for the neutralization or chemical deactivation of this compound for disposal purposes were found in the reviewed safety and procedural documents. The standard and required procedure is collection by a professional hazardous waste disposal service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation for Disposal cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Lab Coat, Goggles) A->B C Select a Labeled, Compatible, and Sealable Waste Container B->C D Transfer Waste to Container C->D Proceed with transfer E Securely Seal the Container D->E F Store in Designated Hazardous Waste Area Away from Incompatibles E->F G Contact EH&S or Licensed Waste Disposal Service F->G Ready for collection H Arrange for Waste Pickup G->H I Professional Disposal (e.g., Incineration) H->I

References

Essential Safety and Logistics for Handling Aminomalononitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of aminomalononitrile and its common salt form, this compound p-toluenesulfonate. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its salts are hazardous substances that are harmful if swallowed, in contact with skin, or inhaled.[1] They are known to cause serious eye irritation and skin irritation.[1] Inhalation may also lead to respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.

The following table summarizes the required personal protective equipment when handling this compound.

Protection Type Specific Recommendations Rationale & Source(s)
Hand Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.To prevent skin contact, as the substance is harmful and toxic if absorbed through the skin.[2][3][4]
Eye/Face Protection Use chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield may be required if there is a splash hazard.To protect against serious eye irritation.[1][2][4][5]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure, such as a lab coat. For larger quantities or in case of a spill, impervious protective clothing may be necessary.[2]To prevent skin irritation and absorption. Contaminated clothing must be removed immediately and washed before reuse.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[5] If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 filter.[4]To prevent respiratory tract irritation, as the substance is harmful or fatal if inhaled.[2][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the recommended engineering control.[5]

  • Safety Equipment: Ensure a safety shower and eye wash station are readily accessible and have been recently tested.[2][5]

  • Gather Materials: Assemble all necessary equipment, including non-sparking tools, sealed containers for transport, and waste containers before handling the chemical.

2. Handling the Chemical:

  • Don PPE: Put on all required PPE as detailed in the table above before entering the handling area.

  • Avoid Dust Formation: Minimize the generation of dust when weighing or transferring the solid material.[1][5]

  • Portioning: If possible, use pre-weighed amounts to avoid opening the main stock container repeatedly.

  • Containment: Handle the chemical over a tray or containment surface to easily manage any minor spills.

  • Prohibited Actions: Do not eat, drink, or smoke in the area where this compound is being handled.[1]

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]

  • Clothing: Immediately change out of any contaminated clothing.

  • Work Surface: Clean the work area and any equipment used.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Store it locked up and away from incompatible materials like strong acids and oxidizing agents.[5][6]

Disposal Plan: Waste Management Protocol

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. This compound and its containers must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Container: Place all this compound waste, including contaminated consumables (e.g., gloves, weighing paper), into a designated, properly labeled, and sealed hazardous waste container.

  • No Mixing: Do not mix this compound waste with other waste streams.

2. Spill Management:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[5]

  • Cleanup: For dry spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[1][5]

  • PPE: Cleanup personnel must wear appropriate PPE, including respiratory protection.[2]

3. Final Disposal:

  • Licensed Disposal: Dispose of the waste container through an approved and licensed waste disposal contractor.[1][6]

  • Regulations: All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely working with this compound.

G Workflow for Safe Handling of this compound start Start: Prepare for Handling prep 1. Preparation - Verify Fume Hood Function - Check Eyewash/Shower - Assemble PPE & Equipment start->prep handling 2. Chemical Handling - Don Full PPE - Handle in Fume Hood - Minimize Dust Generation prep->handling spill_check Spill Occurred? handling->spill_check spill_protocol Execute Spill Protocol - Evacuate & Ventilate - Wear enhanced PPE - Contain & Clean Up spill_check->spill_protocol Yes post_handling 3. Post-Handling - Decontaminate Work Area - Wash Hands Thoroughly - Doff PPE Correctly spill_check->post_handling No spill_protocol->post_handling storage 4. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Store Locked Up post_handling->storage waste_disposal 5. Waste Disposal - Segregate Contaminated Waste - Use Labeled, Sealed Container - Arrange Professional Disposal storage->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminomalononitrile
Reactant of Route 2
Reactant of Route 2
Aminomalononitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。